molecular formula CH2Cl2O B14675293 Dichloromethanol CAS No. 35911-93-4

Dichloromethanol

Cat. No.: B14675293
CAS No.: 35911-93-4
M. Wt: 100.93 g/mol
InChI Key: GJYVZUKSNFSLCL-UHFFFAOYSA-N
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Description

Dichloromethanol is a useful research compound. Its molecular formula is CH2Cl2O and its molecular weight is 100.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dichloromethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O/c2-1(3)4/h1,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVZUKSNFSLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189482
Record name Methanol, dichloro-
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Molecular Weight

100.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35911-93-4
Record name Methanol, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035911934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless organochlorine compound with the chemical formula CH₂Cl₂.[1][2] It possesses a sweet, chloroform-like odor and is widely utilized as a solvent in various industrial and laboratory settings.[2][3] Its utility stems from its ability to dissolve a wide array of organic compounds, coupled with its high volatility.[1][4] In the pharmaceutical industry, dichloromethane is employed in the synthesis and purification of various products.[2][5] This guide provides a comprehensive overview of the core chemical and physical properties of dichloromethane, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Chemical Properties of Dichloromethane

Dichloromethane is a member of the chloromethanes class, where two hydrogen atoms of methane (B114726) are substituted by chlorine atoms.[6] It is a polar aprotic solvent.[6] While generally stable, it can decompose at high temperatures to produce toxic gases such as phosgene (B1210022) and hydrogen chloride.[2][5] It is not flammable but can form flammable vapor-air mixtures under certain conditions.[7] Dichloromethane is generally unreactive with acids and bases under normal conditions.[5]

Data Presentation: Core Properties

The following tables summarize the key quantitative chemical and physical properties of dichloromethane for easy reference and comparison.

Table 1: General and Chemical Properties of Dichloromethane

PropertyValue
Molecular Formula CH₂Cl₂[2][5]
Molar Mass 84.93 g/mol [2][5]
CAS Number 75-09-2[1]
Appearance Colorless liquid[3][5]
Odor Mild, sweet, chloroform-like[3][5]
Polarity Moderately polar[5]

Table 2: Physical Properties of Dichloromethane

PropertyValue
Boiling Point 39.6 °C (103.3 °F; 312.8 K)[1][2]
Melting Point -96.7 °C (-142.1 °F; 176.5 K)[1]
Density 1.3266 g/cm³ (at 20 °C)[1]
Solubility in Water 17.5 g/L (at 25 °C)[1]
Vapor Pressure 350 mbar at 20°C[8]
Refractive Index 1.424 (at 20°C)[9]
Viscosity 0.44 cP (at 20°C)[10]

Table 3: Solubility of Dichloromethane in Water at Various Temperatures

TemperatureSolubility (g/L)
15 °C25.6[1]
25 °C17.5[1]
30 °C15.8[1]
60 °C5.2[1]

Experimental Protocols

Detailed methodologies for determining key physical properties of dichloromethane are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient way to determine the boiling point of a small sample of liquid.[10]

Materials:

  • Thiele tube

  • Thermometer (appropriate range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

  • Dichloromethane sample

Procedure:

  • Fill the Thiele tube with a suitable heating fluid (e.g., mineral oil) to a level just above the side arm.[10]

  • Place a small amount (a few milliliters) of dichloromethane into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the dichloromethane.[10]

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[10]

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the dichloromethane is below the level of the heating fluid.

  • Gently heat the side arm of the Thiele tube with a heat source.[10] Convection currents will circulate the heating fluid, ensuring uniform temperature.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary tube being expelled.

  • Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the dichloromethane is overcoming the external pressure.[11]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10] Record this temperature.

Determination of Density (ASTM D4052 - Digital Density Meter)

The density of a liquid is its mass per unit volume. ASTM D4052 is a standard test method for determining the density of liquids using a digital density meter, which offers high precision.[1][3]

Materials:

  • Digital density meter

  • Syringe or automated sampler

  • Dichloromethane sample

  • Cleaning solvents (e.g., ethanol, acetone)

  • Dry air or nitrogen source

Procedure:

  • Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

  • Sample Preparation: Ensure the dichloromethane sample is free of air bubbles and at a stable temperature.

  • Injection: Introduce a small volume of the dichloromethane sample (typically 1-2 mL) into the oscillating U-tube of the density meter using a syringe or an automated sampling system.[2]

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then used to calculate the density of the liquid.[2]

  • Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent. The measurement is typically taken at a standard temperature, such as 20°C.

  • Data Recording: Record the density reading from the instrument's display.

  • Cleaning: After the measurement, thoroughly clean the U-tube with appropriate solvents and dry it with a stream of dry air or nitrogen to prepare for the next sample.

Determination of Solubility in Water

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The following is a general procedure to determine the solubility of a liquid like dichloromethane in water.

Materials:

  • Test tubes or small beakers

  • Graduated cylinders or pipettes

  • Balance

  • Stirring rod or magnetic stirrer

  • Thermometer

  • Water bath (for temperature control)

  • Dichloromethane

  • Distilled water

Procedure:

  • Temperature Control: Place a known volume of distilled water (e.g., 10 mL) in a test tube or beaker and bring it to the desired temperature using a water bath.

  • Initial Addition: Add a small, known volume of dichloromethane to the water.

  • Mixing: Stir the mixture vigorously for a set period to ensure thorough mixing and allow the system to reach equilibrium.

  • Observation: Observe if the dichloromethane has completely dissolved. Since dichloromethane is denser than water, any undissolved portion will form a separate layer at the bottom.

  • Incremental Addition: Continue adding small, known increments of dichloromethane, stirring thoroughly after each addition, until a separate, undissolved layer of dichloromethane persists even after prolonged stirring. This indicates that the solution is saturated.

  • Calculation: The total volume of dichloromethane added before saturation is reached is used to calculate the solubility in grams per liter (g/L) or other appropriate units, using the known density of dichloromethane.

  • Repeatability: Repeat the experiment at different temperatures to determine the effect of temperature on solubility.[7]

Visualization of Metabolic Pathway

Dichloromethane is metabolized in the liver primarily through two pathways: one mediated by cytochrome P450 2E1 (CYP2E1) and the other by glutathione (B108866) S-transferase theta 1 (GSTT1). The CYP2E1 pathway leads to the formation of carbon monoxide, while the GSTT1 pathway produces formaldehyde. These reactive intermediates are responsible for the toxicity and carcinogenicity of dichloromethane.

Dichloromethane_Metabolism DCM Dichloromethane (CH₂Cl₂) Intermediate1 Formyl Chloride (HCOCl) DCM->Intermediate1 Oxidation Intermediate2 S-(chloromethyl)glutathione DCM->Intermediate2 Conjugation CO Carbon Monoxide (CO) Intermediate1->CO Spontaneous decomposition Toxicity Toxicity & Carcinogenicity CO->Toxicity Formaldehyde Formaldehyde (HCHO) Intermediate2->Formaldehyde Hydrolysis Formaldehyde->Toxicity Enzyme1 CYP2E1 Enzyme1->DCM Enzyme2 GSTT1 Enzyme2->DCM

Caption: Metabolic pathways of dichloromethane in the liver.

References

Dichloromethane polarity and solvent capabilities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dichloromethane (B109758): Polarity, Solvent Capabilities, and Experimental Applications

Abstract

Dichloromethane (CH₂Cl₂), commonly known as methylene (B1212753) chloride (DCM), is a volatile, colorless organochloride compound widely utilized across chemical, pharmaceutical, and research industries.[1] Its efficacy as a solvent is rooted in its moderately polar, aprotic nature, which enables it to dissolve a broad spectrum of both polar and nonpolar organic compounds.[2] This guide provides a comprehensive technical overview of the physicochemical properties of dichloromethane, focusing on the molecular basis of its polarity and its versatile capabilities as a solvent. It details its principal applications in drug development and laboratory research, including extraction, chromatography, and organic synthesis.[3][4][5] Furthermore, this document furnishes detailed experimental protocols for solvent purification and liquid-liquid extraction, supported by workflow diagrams. All quantitative data are consolidated into structured tables for clarity and comparative analysis, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Polarity

The utility of dichloromethane as a solvent is a direct consequence of its unique molecular structure and resulting electronic properties. It is classified as a polar aprotic solvent, meaning it possesses a significant dipole moment but lacks acidic protons, and therefore cannot act as a hydrogen-bond donor.[6][7]

Molecular Structure and Polarity

Dichloromethane has a tetrahedral geometry with a central carbon atom bonded to two hydrogen atoms and two chlorine atoms. The significant electronegativity difference between carbon and chlorine atoms induces polar C-Cl bonds. Although the molecule is symmetrical, the vector sum of the individual bond dipoles does not cancel out, resulting in a net molecular dipole moment of approximately 1.6 Debye.[1] This permanent dipole is the primary source of its polarity and its ability to engage in dipole-dipole interactions with solute molecules.[2]

cluster_DCM Dichloromethane (CH₂Cl₂) Polarity cluster_dipole cluster_net_dipole C C H1 H C->H1 H2 H C->H2 Cl1 Cl C->Cl1 Cl2 Cl C->Cl2 Cl1_dipole_start->Cl1_dipole_end δ- Cl2_dipole_start->Cl2_dipole_end δ- net_start->net_end Net Dipole Moment

Caption: Molecular structure and net dipole moment of Dichloromethane.
Quantitative Data

The solvent properties of dichloromethane are quantified by several key physical constants. Its dielectric constant is high enough to be considered polar, enabling it to stabilize charged intermediates and dissolve moderately polar compounds.[8][9]

Table 1: Core Physical and Polarity Data for Dichloromethane

Property Value Reference(s)
Identifiers
Molecular Formula CH₂Cl₂ [10]
Molecular Weight 84.93 g/mol [1][11][12]
CAS Number 75-09-2 [1]
Thermodynamic Properties
Boiling Point 39.6 - 40°C [1][6][11][12]
Melting Point -95.1°C [1][12]
Density (at 20°C) 1.326 g/mL [1][11]
Vapor Pressure (at 25°C) 435 mm Hg [1]
Optical & Electrical Properties
Refractive Index (at 20°C) 1.424 [1][11]
Dielectric Constant (at 25°C) 8.93 - 9.1 [1][6][9][11][13]
Dipole Moment 1.6 D [1]
Polarity Index (P') 3.1 [11][14]
Fluid Properties
Viscosity (at 20°C) 0.44 cP [11]
Surface Tension (at 20°C) 28.12 dyn/cm [11]
Solubility
Solubility in Water (at 20°C) 1.60% w/w [11]

| Solubility of Water in DCM (at 20°C) | 0.24% w/w |[11] |

Table 2: Hansen Solubility Parameters (HSP) for Dichloromethane Hansen Solubility Parameters provide a method for predicting solvent-solute interactions based on energy contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The units are in MPa½.

ParameterValue (MPa½)Reference(s)
Dispersion (δd)18.2[15]
Polar (δp)6.3[15]
Hydrogen Bonding (δh)6.1[15]
Total (δt) 20.2 [15]

Table 3: Miscibility of Dichloromethane with Common Laboratory Solvents Dichloromethane is miscible with a wide array of organic solvents, making it highly versatile for creating solvent systems with tailored polarities.

SolventMiscibility
AcetoneMiscible
AcetonitrileMiscible
ChloroformMiscible
Diethyl EtherMiscible
EthanolMiscible
Ethyl AcetateMiscible
Hexane / HeptaneMiscible
MethanolMiscible
Tetrahydrofuran (THF)Miscible
TolueneMiscible
WaterImmiscible (Low Solubility)

Source: Synthesized from multiple miscibility charts.[16][17][18]

Solvent Capabilities and Applications

DCM's balanced physicochemical properties make it an indispensable solvent in both laboratory and industrial settings, particularly in pharmaceutical development.

cluster_props Core Properties cluster_apps Primary Applications DCM Dichloromethane (DCM) Moderate Polarity Moderate Polarity DCM->Moderate Polarity Aprotic Nature Aprotic Nature DCM->Aprotic Nature High Density High Density DCM->High Density Low Boiling Point Low Boiling Point DCM->Low Boiling Point Chemical Inertness Chemical Inertness DCM->Chemical Inertness LLE Liquid-Liquid Extraction Moderate Polarity->LLE Dissolves diverse analytes Chroma Chromatography Moderate Polarity->Chroma Versatile mobile phase Synth Organic Synthesis Aprotic Nature->Synth No interference from acidic protons High Density->LLE Forms lower organic layer Purify Purification / Recrystallization Low Boiling Point->Purify Easy removal post-process Chemical Inertness->Synth Stable reaction medium

Caption: Relationship between DCM's properties and its key applications.
Key Applications in Drug Development and Research

  • Liquid-Liquid Extraction (LLE): DCM is a preferred solvent for LLE due to its ability to dissolve a wide range of organic compounds, its immiscibility with water, and its high density (1.326 g/mL), which facilitates clean separation as the lower organic layer.[19][20] It is extensively used to extract active pharmaceutical ingredients (APIs) from natural sources or from aqueous reaction mixtures.[5]

  • Chromatography: In both thin-layer (TLC) and column chromatography, DCM is used as a component of the mobile phase.[4] Its moderate polarity allows for the effective separation of a wide variety of compounds.[21]

  • Organic Synthesis: DCM serves as a versatile and relatively inert reaction medium for numerous chemical transformations, such as oxidations, reductions, and couplings.[3][5] Its aprotic nature prevents it from interfering with reactions involving strong bases or other proton-sensitive reagents.[5]

  • Purification and Manufacturing: The pharmaceutical industry uses DCM as a process solvent for the manufacturing and purification of steroids, antibiotics, and vitamins.[19][22] Its low boiling point (39.6 °C) simplifies its removal from the final product through evaporation.[4]

Experimental Protocols

Proper handling and preparation of solvents are critical for reproducible experimental outcomes. The following protocols provide standardized procedures for the purification and use of dichloromethane in a laboratory setting.

Protocol for General Solvent Purification

For reactions sensitive to water or acidic impurities, commercial-grade dichloromethane should be purified.

Methodology:

  • Pre-drying: Stir the solvent over anhydrous calcium chloride (CaCl₂) or calcium hydride (CaH₂) for several hours (or overnight) to remove the bulk of the water. Calcium hydride is more effective but reacts vigorously with water and should be handled with caution.

  • Distillation: Decant the pre-dried solvent into a dry distillation apparatus. Add fresh drying agent (e.g., CaH₂ or phosphorus pentoxide, P₄O₁₀) to the distilling flask.

  • Perform Distillation: Distill the dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure. Collect the fraction boiling at 39-40°C.

  • Storage: Store the freshly distilled, anhydrous dichloromethane in a sealed container over molecular sieves (3Å or 4Å) to prevent re-absorption of atmospheric moisture. The container should be stored in a cool, dark place.

start Commercial DCM predry 1. Pre-drying (Stir over CaH₂ overnight) start->predry distill 2. Distillation (From fresh CaH₂ under N₂) predry->distill collect 3. Collect Fraction (Boiling Point: 39-40°C) distill->collect store 4. Storage (Over 4Å molecular sieves) collect->store end Anhydrous DCM store->end start Aqueous Solution in Separatory Funnel add_dcm Add Dichloromethane start->add_dcm shake Stopper, Invert, Shake & Vent add_dcm->shake separate Allow Layers to Separate shake->separate drain Drain Lower Organic (DCM) Layer separate->drain combine Combine Organic Extracts repeat Repeat Extraction 2-3x? drain->repeat repeat->add_dcm Yes dry Dry Combined Extracts (e.g., with Na₂SO₄) repeat->dry No isolate Filter and Evaporate Solvent dry->isolate end Isolated Compound isolate->end

References

Unveiling the Molecular Architecture and Polarity of Dichloromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the molecular structure and dipole moment of dichloromethane (B109758) (CH₂Cl₂), a prevalent solvent in research and industry. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of dichloromethane's stereochemistry and electrical properties, supported by quantitative data, detailed experimental methodologies, and visual representations.

Molecular Structure: A Tetrahedral Arrangement

Dichloromethane possesses a central carbon atom bonded to two hydrogen atoms and two chlorine atoms. This arrangement results in a distorted tetrahedral geometry.[1] The molecule's structure is a consequence of the sp³ hybridization of the central carbon atom.

The precise bond lengths and angles of dichloromethane have been determined through various spectroscopic techniques, notably microwave spectroscopy. These structural parameters are crucial for understanding the molecule's reactivity and interactions.

ParameterValue
C-Cl Bond Length1.7724 Å[2]
C-H Bond Length1.068 Å[2]
Cl-C-Cl Bond Angle111.8° (111°47')[2]
H-C-H Bond Angle112.0° (112°0')[2]

Table 1: Molecular Geometry of Dichloromethane

The Cl-C-Cl bond angle is slightly larger than the ideal tetrahedral angle of 109.5°, which can be attributed to the greater steric repulsion between the larger chlorine atoms compared to the hydrogen atoms.[3]

Dipole Moment: A Measure of Polarity

The significant difference in electronegativity between the carbon and chlorine atoms (electronegativity values of ~2.55 and ~3.16, respectively) results in polar C-Cl bonds. Conversely, the C-H bond has a much smaller electronegativity difference and is considered non-polar.[4] Due to the molecule's asymmetrical tetrahedral shape, the individual bond dipoles of the C-Cl bonds do not cancel each other out. This imbalance creates a net molecular dipole moment, rendering dichloromethane a moderately polar molecule.

The magnitude of this dipole moment has been determined both experimentally and through computational calculations.

MethodDipole Moment (Debye)
Microwave Spectroscopy1.62 ± 0.02 D[2]
Dielectric Constant Measurement1.60 D[5]
Calculated (DZV model)1.8680 D

Table 2: Dipole Moment of Dichloromethane

The non-zero dipole moment is a key factor in dichloromethane's efficacy as a solvent for a wide range of polar and non-polar organic compounds.

Experimental Determination of Dipole Moment

A common and accurate method for the experimental determination of the dipole moment of a polar molecule in a non-polar solvent is the Guggenheim method. This technique relies on the precise measurement of the dielectric constant and refractive index of dilute solutions of the substance in a non-polar solvent, such as benzene (B151609) or cyclohexane.

Experimental Protocol: Guggenheim Method

Objective: To determine the permanent dipole moment of dichloromethane.

Materials:

  • Dichloromethane (high purity)

  • A non-polar solvent (e.g., benzene or cyclohexane, spectroscopic grade)

  • A set of volumetric flasks

  • A precision balance

  • A Dipole Meter (for measuring dielectric constant)

  • An Abbé refractometer (for measuring refractive index)

  • A constant temperature bath

Procedure:

  • Solution Preparation:

    • Prepare a series of dilute solutions of dichloromethane in the non-polar solvent. The concentrations should typically range from 0 to 5 mole percent.

    • Accurately weigh the required amount of dichloromethane and solvent for each solution using a precision balance and prepare them in volumetric flasks.

  • Temperature Control:

    • Maintain a constant temperature for all measurements, typically 25°C, using a constant temperature bath. This is crucial as both dielectric constant and refractive index are temperature-dependent.

  • Dielectric Constant Measurement:

    • Calibrate the Dipole Meter with the pure non-polar solvent.

    • Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions.

  • Refractive Index Measurement:

    • Calibrate the Abbé refractometer using a standard of known refractive index.

    • Measure the refractive index (n) of the pure solvent and each of the prepared solutions at the same temperature used for the dielectric constant measurements.

  • Data Analysis:

    • Plot a graph of the dielectric constant (ε) versus the weight fraction (w) of dichloromethane for the solutions.

    • Plot a graph of the square of the refractive index (n²) versus the weight fraction (w) of dichloromethane.

    • Determine the slopes of these two graphs at infinite dilution (w → 0). Let the slope of the ε vs. w graph be (dε/dw)₀ and the slope of the n² vs. w graph be (dn²/dw)₀.

    • The dipole moment (μ) can then be calculated using the Guggenheim equation: μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [(dε/dw)₀ - (dn²/dw)₀] / (ρ₁ * M₂) where:

      • k is the Boltzmann constant

      • T is the absolute temperature

      • N is Avogadro's number

      • ε₁ is the dielectric constant of the pure solvent

      • n₁ is the refractive index of the pure solvent

      • ρ₁ is the density of the pure solvent

      • M₂ is the molar mass of dichloromethane

Visualization of Molecular Structure and Dipole Moment

The following diagram, generated using the DOT language, illustrates the molecular structure of dichloromethane, highlighting the individual bond polarities and the resultant net dipole moment.

Dichloromethane Molecular Structure and Dipole Moment of Dichloromethane cluster_dipole Net Dipole Moment C C H1 H C->H1 H2 H C->H2 Cl1 Cl C->Cl1 C->Cl1 δ- Cl2 Cl C->Cl2 C->Cl2 δ- A B μ 0,-1.5! 0,-1.5! 0,0.5! 0,0.5! 0,-1.5!->0,0.5! μ_net

Dichloromethane structure and dipole moment.

References

An In-depth Technical Guide to the Synthesis and Industrial Production of Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethane (B109758) (CH₂Cl₂), also known as methylene (B1212753) chloride, is a volatile, colorless liquid with a moderately sweet aroma. It is a valuable solvent and intermediate in the chemical and pharmaceutical industries, prized for its ability to dissolve a wide range of organic compounds. This technical guide provides a comprehensive overview of the two primary industrial methods for its synthesis: the direct chlorination of methane (B114726) and the chlorination of methyl chloride derived from methanol (B129727). The guide details the underlying chemical principles, process parameters, and purification techniques. It also includes quantitative data on reaction outcomes, detailed experimental protocols, and process flow diagrams to provide a thorough understanding for research, development, and scale-up activities.

Introduction

First prepared in 1840 by the French chemist Henri Victor Regnault, dichloromethane has become a cornerstone of the chemical industry.[1][2] Its utility as a potent solvent and its role as a reactant in various chemical syntheses have driven the development of large-scale industrial production processes.[3] The two dominant commercial routes for dichloromethane production are the direct chlorination of methane and a two-step process involving the hydrochlorination of methanol to methyl chloride, followed by the chlorination of methyl chloride.[2] Both methods produce a mixture of chlorinated methanes, including chloromethane (B1201357) (CH₃Cl), dichloromethane (CH₂Cl₂), trichloromethane (chloroform, CHCl₃), and tetrachloromethane (carbon tetrachloride, CCl₄), which are subsequently separated by distillation.[4]

Industrial Synthesis Methods

Direct Chlorination of Methane

The direct chlorination of methane is a high-temperature, free-radical chain reaction. This process is typically carried out in the gas phase at temperatures ranging from 400 to 500°C.[4] The reaction can be initiated either thermally or photochemically.[2]

The reaction proceeds through a series of substitution reactions: CH₄ + Cl₂ → CH₃Cl + HCl CH₃Cl + Cl₂ → CH₂Cl₂ + HCl CH₂Cl₂ + Cl₂ → CHCl₃ + HCl CHCl₃ + Cl₂ → CCl₄ + HCl

The product distribution is highly dependent on the molar ratio of methane to chlorine, as well as the reaction temperature and pressure.[5] A higher methane-to-chlorine ratio favors the production of chloromethane, while a higher chlorine concentration leads to the formation of more highly chlorinated products like chloroform (B151607) and carbon tetrachloride.[6]

Table 1: Influence of Reactant Ratio on Product Distribution in Methane Chlorination

Molar Ratio (Cl₂/CH₄)Predominant Product
0.8Chloromethane
1.7Dichloromethane
2.6Trichloromethane
> 3.0Tetrachloromethane

Source: CN87103016B[5]

The process is highly exothermic, and temperature control is crucial to prevent unwanted side reactions and ensure safety.[5] The output from the reactor is a mixture of the four chlorinated methanes, unreacted methane, and hydrogen chloride.[4]

Methanol-Based Synthesis

The more predominant industrial method for dichloromethane production involves a two-step process starting from methanol.[2]

Step 1: Hydrochlorination of Methanol

Methanol is reacted with hydrogen chloride to produce methyl chloride and water. This reaction can be carried out in either the liquid or gas phase.

CH₃OH + HCl → CH₃Cl + H₂O

In the liquid phase process, an aqueous solution of a catalyst, such as zinc chloride, is often used at temperatures between 140 and 160°C.[7] The gas-phase process typically employs a catalyst like alumina (B75360) at higher temperatures, around 350°C.

Step 2: Chlorination of Methyl Chloride

The resulting methyl chloride is then chlorinated in a similar fashion to the direct methane chlorination process to produce dichloromethane, along with chloroform and carbon tetrachloride as co-products.[2]

CH₃Cl + Cl₂ → CH₂Cl₂ + HCl CH₂Cl₂ + Cl₂ → CHCl₃ + HCl CHCl₃ + Cl₂ → CCl₄ + HCl

This reaction is also a gas-phase, free-radical process. A liquid-phase alternative exists, which can offer higher selectivity for dichloromethane at lower temperatures and higher pressures.[2] One patented liquid-phase process operates at 15-80°C and pressures of 2 to 70 kg/cm ² in the presence of a free-radical initiator, such as a peroxide compound.[8]

Table 2: Comparison of Dichloromethane Synthesis Methods

FeatureDirect Methane ChlorinationMethanol-Based Synthesis
Primary Feedstocks Methane, ChlorineMethanol, Hydrogen Chloride, Chlorine
Reaction Type Free-radical chain reactionNucleophilic substitution followed by free-radical chain reaction
Typical Temperature 400-500°C (gas phase)140-160°C (liquid phase hydrochlorination), higher for gas phase
Catalyst Not typically required (thermal/photo initiation)Zinc chloride, alumina (for hydrochlorination)
Selectivity Control Primarily by reactant ratiosCan be influenced by process conditions in both steps
Byproducts HCl, CH₃Cl, CHCl₃, CCl₄Water, HCl, CHCl₃, CCl₄

Industrial Production and Purification Workflow

The industrial production of dichloromethane involves several key stages, from the initial reaction to the final purification of the desired product.

Industrial_Workflow cluster_synthesis Synthesis Stage methane Methane reactor1 Chlorination Reactor (400-500°C) methane->reactor1 chlorine1 Chlorine chlorine1->reactor1 quench Quench & Neutralization reactor1->quench methanol Methanol reactor2 Hydrochlorination Reactor methanol->reactor2 hcl Hydrogen Chloride hcl->reactor2 methyl_chloride Methyl Chloride reactor2->methyl_chloride reactor3 Chlorination Reactor methyl_chloride->reactor3 chlorine2 Chlorine chlorine2->reactor3 reactor3->quench drying Drying Unit quench->drying hcl_byproduct HCl (Byproduct) quench->hcl_byproduct compression Compression & Condensation drying->compression distillation Fractional Distillation Train compression->distillation dcm_product Dichloromethane (Product) distillation->dcm_product chcl3_product Trichloromethane distillation->chcl3_product ccl4_product Tetrachloromethane distillation->ccl4_product ch3cl_recycle Chloromethane (Recycle/Product) distillation->ch3cl_recycle Lab_Methane_Chlorination methane_source Methane Source (Gas Cylinder) flow_meters Mass Flow Controllers methane_source->flow_meters chlorine_source Chlorine Source (Gas Cylinder) chlorine_source->flow_meters mixing_chamber Mixing Chamber flow_meters->mixing_chamber quartz_reactor Quartz Tube Reactor (in Tube Furnace) mixing_chamber->quartz_reactor ice_trap Ice-Water Trap (to remove HCl) quartz_reactor->ice_trap drying_tube Drying Tube (e.g., CaCl₂) ice_trap->drying_tube cold_trap Cold Trap (e.g., Dry Ice/Acetone) -78°C drying_tube->cold_trap vent Vent to Scrubber cold_trap->vent

References

Dichloromethane: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless liquid with a sweetish odor. It is a powerful solvent used in a wide range of industrial and research applications, including paint stripping, degreasing, pharmaceutical manufacturing, and as a laboratory reagent. While highly effective, dichloromethane presents significant health and safety risks that necessitate stringent handling protocols and a thorough understanding of its hazardous properties. This guide provides an in-depth overview of the critical safety data for dichloromethane, including detailed experimental methodologies for toxicity assessment and an exploration of the molecular pathways underlying its toxicity.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for dichloromethane is presented below.

PropertyValue
Chemical Formula CH₂Cl₂
CAS Number 75-09-2
Molar Mass 84.93 g/mol
Appearance Colorless liquid
Odor Sweetish, chloroform-like
Boiling Point 39.6 °C (103.3 °F)
Melting Point -96.7 °C (-142.1 °F)
Vapor Pressure 47 kPa (at 20 °C)
Water Solubility 13 g/L (at 20 °C)
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2A), Carcinogenicity (Category 2), Specific target organ toxicity — single exposure (Category 3), Central nervous system

Toxicological Data

The toxicity of dichloromethane has been evaluated through various in vivo studies. The following tables summarize the key quantitative data for acute toxicity and irritation.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀Rat (Sprague-Dawley)Oral1.72 ml/kg (male), 1.06 ml/kg (female)[1]
LD₅₀RatOral>2000 mg/kg[2]
LC₅₀Rat (Sprague-Dawley)Inhalation (6h)18,100 ppm[1]
LC₅₀MouseInhalation (7h)49,000 mg/m³[3]
Skin and Eye Irritation
EndpointSpeciesResultReference
Skin IrritationRabbitModerate Irritant[4]
Eye IrritationRabbitReversible Irritation (moderate to severe)[4]

Experimental Protocols

The toxicological data presented above are primarily derived from standardized studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments.

Acute Oral Toxicity (LD₅₀) - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the median lethal dose (LD₅₀) of a substance after a single oral administration.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimated to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation and Administration: The test substance (dichloromethane) is administered as a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.

  • Procedure: A stepwise procedure is used where a group of animals (typically 3) is dosed at a defined starting dose level. The outcome for this group determines the dose for the next group. If mortality occurs, the next group is dosed at a lower level; if no mortality occurs, the dose is escalated.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD₅₀ is estimated based on the mortality data from the different dose groups.

Acute Inhalation Toxicity (LC₅₀) - OECD Guideline 403

This guideline details the procedure for assessing the toxicity of a substance upon inhalation.

  • Test Animals: Young adult rodents, most commonly rats (e.g., Sprague-Dawley strain), are used.

  • Exposure System: A whole-body or nose-only inhalation exposure chamber is used to generate a controlled atmosphere of dichloromethane vapor. The concentration of the test substance is monitored continuously.

  • Procedure: Groups of animals are exposed to different concentrations of dichloromethane for a fixed period, typically 4 to 6 hours.[1]

  • Observation: Following exposure, animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LC₅₀, the concentration of the substance that is lethal to 50% of the test animals, is calculated from the mortality data at different concentrations.

Acute Dermal Irritation - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation.[5]

  • Test Animals: Albino rabbits are the recommended species for this test.

  • Procedure: A small area of the animal's back is clipped free of fur. A measured amount of the test substance (0.5 mL of liquid) is applied to a small gauze patch, which is then applied to the prepared skin and covered with a semi-occlusive dressing for a 4-hour exposure period.[6]

  • Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[6] The reactions are scored according to a standardized grading system.

  • Data Analysis: The mean scores for erythema and edema for each animal at the different observation times are calculated to determine the primary irritation index, which is used to classify the substance's irritation potential.

Metabolic and Toxicological Pathways

Dichloromethane is metabolized in the body via two primary pathways, which are crucial in understanding its toxicity and carcinogenicity.

Metabolic Pathways

Dichloromethane is metabolized by two main enzymatic pathways:

  • Cytochrome P450 (CYP2E1) Pathway: This is a high-affinity, low-capacity pathway that oxidizes dichloromethane to formyl chloride, which is unstable and rapidly decomposes to carbon monoxide (CO) and hydrochloric acid (HCl). The CO can bind to hemoglobin, forming carboxyhemoglobin and reducing the oxygen-carrying capacity of the blood.[7]

  • Glutathione (B108866) S-transferase (GSTT1) Pathway: This is a low-affinity, high-capacity pathway that conjugates dichloromethane with glutathione (GSH). This pathway leads to the formation of formaldehyde (B43269), a known mutagen and carcinogen.[7][8]

The relative contribution of each pathway is dose-dependent. At low exposure concentrations, the CYP2E1 pathway predominates. However, as exposure levels increase and the CYP2E1 pathway becomes saturated, the GSTT1 pathway plays a more significant role.[9]

Dichloromethane_Metabolism cluster_cyp CYP2E1 Pathway (High Affinity, Low Capacity) cluster_gst GSTT1 Pathway (Low Affinity, High Capacity) DCM Dichloromethane (CH₂Cl₂) CYP2E1 CYP2E1 Oxidation DCM->CYP2E1 Low Dose GSTT1 GSTT1 Conjugation (with Glutathione) DCM->GSTT1 High Dose FormylChloride Formyl Chloride (HC(O)Cl) CYP2E1->FormylChloride CO_HCl Carbon Monoxide (CO) + Hydrochloric Acid (HCl) FormylChloride->CO_HCl Carboxyhemoglobin Carboxyhemoglobin Formation CO_HCl->Carboxyhemoglobin Hypoxia Tissue Hypoxia Carboxyhemoglobin->Hypoxia Formaldehyde Formaldehyde (HCHO) GSTT1->Formaldehyde DNA_Protein_Crosslinks DNA-Protein Crosslinks Formaldehyde->DNA_Protein_Crosslinks Genotoxicity Genotoxicity & Carcinogenicity DNA_Protein_Crosslinks->Genotoxicity

Metabolic pathways of dichloromethane.

Carcinogenicity Signaling Pathway

The carcinogenicity of dichloromethane is primarily attributed to the genotoxic effects of formaldehyde produced via the GSTT1 pathway.[8] This is particularly evident in mice, which have a higher GSTT1 activity compared to rats and humans.[4] Formaldehyde is a reactive molecule that can form DNA-protein crosslinks, leading to DNA damage, mutations, and ultimately, cancer.[5]

The process can be visualized as follows:

  • Metabolic Activation: At high concentrations, dichloromethane is metabolized by GSTT1 to formaldehyde.

  • DNA Damage: Formaldehyde reacts with DNA and proteins to form DNA-protein crosslinks.[5]

  • Cellular Response: These crosslinks can interfere with DNA replication and transcription, triggering cellular stress responses.

  • Genotoxicity: If the DNA damage is not properly repaired, it can lead to mutations and chromosomal aberrations.

  • Carcinogenesis: The accumulation of genetic damage can lead to uncontrolled cell proliferation and the development of tumors, particularly in the liver and lungs in mice.[10]

Carcinogenicity_Pathway DCM_High High Concentration Dichloromethane Metabolism GSTT1-mediated Metabolism DCM_High->Metabolism Formaldehyde Formaldehyde (HCHO) Metabolism->Formaldehyde DPC DNA-Protein Crosslinks Formaldehyde->DPC Replication_Stress Replication & Transcription Stress DPC->Replication_Stress DNA_Damage_Response DNA Damage Response Replication_Stress->DNA_Damage_Response Mutation Mutations & Chromosomal Aberrations DNA_Damage_Response->Mutation Inadequate Repair Carcinogenesis Carcinogenesis (e.g., Liver, Lung Tumors in Mice) Mutation->Carcinogenesis

Signaling pathway of dichloromethane-induced carcinogenicity.

Handling, Storage, and Emergency Procedures

Given the hazards associated with dichloromethane, strict safety protocols are mandatory.

Personal Protective Equipment (PPE)
  • Gloves: Use chemically resistant gloves. Nitrile gloves offer limited protection and should be changed immediately upon contact. Viton or laminate (Silver Shield) gloves are recommended for prolonged handling.

  • Eye Protection: Chemical splash goggles are essential. A face shield should be worn when there is a significant risk of splashing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and chemically active metals (e.g., aluminum, magnesium).

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Dichloromethane is a valuable solvent in research and industry, but its use is accompanied by significant health risks, including irritation, acute toxicity, and carcinogenicity. A thorough understanding of its safety data, adherence to strict handling and storage protocols, and awareness of its metabolic and toxicological pathways are essential for minimizing exposure and ensuring a safe working environment. This guide provides a comprehensive resource for professionals working with dichloromethane, enabling them to handle this chemical responsibly and safely.

References

An In-depth Technical Guide to the Health Hazards and Toxicity of Dichloromethane Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health hazards and toxicological profile of dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride. This volatile, colorless liquid is a widely used solvent in various industrial and laboratory settings, making a thorough understanding of its potential risks essential for professionals in research and drug development. This document details the mechanisms of toxicity, target organ systems, and quantitative toxicological data, supported by experimental methodologies and visual representations of key biological pathways.

Executive Summary

Dichloromethane poses significant health risks through acute and chronic exposure, primarily via inhalation. Its toxicity is multifaceted, stemming from its direct solvent effects and, more critically, from its metabolic conversion into toxic intermediates. The central nervous system (CNS) is a primary target for acute toxicity, leading to neurobehavioral deficits. Chronic exposure is associated with damage to the liver and kidneys, and DCM is classified as a probable human carcinogen. This guide synthesizes the current scientific understanding of DCM toxicity to inform risk assessment and safe handling practices in professional environments.

Mechanisms of Toxicity

The toxicity of dichloromethane is primarily mediated by its metabolism through two main enzymatic pathways: the cytochrome P450 (CYP) pathway and the glutathione (B108866) S-transferase (GST) pathway.[1][2]

Cytochrome P450 (CYP2E1) Pathway

The primary route for DCM metabolism at lower exposure concentrations is oxidation by the cytochrome P450 2E1 (CYP2E1) enzyme, predominantly in the liver.[3][4] This pathway generates carbon monoxide (CO) and carbon dioxide (CO2) via an unstable intermediate, formyl chloride.[5]

The production of carbon monoxide is a key factor in the acute toxicity of dichloromethane.[6][7] CO readily binds to hemoglobin to form carboxyhemoglobin (COHb), which has a much higher affinity for hemoglobin than oxygen.[8] This binding reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia.[6] The CNS and cardiovascular system are particularly vulnerable to the effects of CO-induced hypoxia.[9]

CYP2E1_Pathway DCM Dichloromethane (CH2Cl2) CYP2E1 CYP2E1 (Oxidation) DCM->CYP2E1 Metabolism FormylChloride Formyl Chloride (Intermediate) CYP2E1->FormylChloride CO Carbon Monoxide (CO) FormylChloride->CO CO2 Carbon Dioxide (CO2) FormylChloride->CO2 Hemoglobin Hemoglobin CO->Hemoglobin Binds COHb Carboxyhemoglobin (COHb) Hemoglobin->COHb Hypoxia Tissue Hypoxia COHb->Hypoxia Leads to Toxicity Acute Toxicity (Neurotoxicity, Cardiotoxicity) Hypoxia->Toxicity

Glutathione S-Transferase (GSTT1) Pathway

At higher exposure concentrations, the CYP2E1 pathway becomes saturated, and the glutathione S-transferase (GST) pathway, specifically involving the theta 1 class (GSTT1), becomes more prominent.[10][11] This pathway is of particular concern as it is linked to the genotoxic and carcinogenic effects of dichloromethane.[12][13]

In this pathway, DCM is conjugated with glutathione (GSH) to form S-(chloromethyl)glutathione. This intermediate is unstable and can spontaneously break down to form formaldehyde (B43269), a known mutagen and carcinogen.[12][14] Formaldehyde can react with cellular macromolecules, including DNA and proteins, to form DNA-protein crosslinks (DPCs) and other DNA adducts.[14][15] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis, particularly in the liver and lungs of susceptible species.[12][16]

GSTT1_Pathway DCM Dichloromethane (CH2Cl2) GSTT1 GSTT1 (Conjugation) DCM->GSTT1 Metabolism GSH_conjugate S-(chloromethyl)glutathione (Unstable Intermediate) GSTT1->GSH_conjugate Formaldehyde Formaldehyde (HCHO) GSH_conjugate->Formaldehyde DNA_Protein DNA & Protein Formaldehyde->DNA_Protein Reacts with DPC DNA-Protein Crosslinks (DNA Adducts) DNA_Protein->DPC Genotoxicity Genotoxicity (Mutations) DPC->Genotoxicity Leads to Carcinogenesis Carcinogenesis (Liver & Lung Tumors) Genotoxicity->Carcinogenesis

Target Organ Toxicity

Central Nervous System (CNS)

The CNS is the primary target for acute dichloromethane exposure.[6] The narcotic effects of DCM, combined with the hypoxia induced by its metabolism to carbon monoxide, lead to CNS depression. Symptoms can range from dizziness, headache, and nausea to more severe effects like confusion, loss of consciousness, and even death at high concentrations.[17] The mechanism of neurotoxicity is also thought to involve disruption of neurotransmitter systems, potentially through interaction with receptors like the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity.

Neurotoxicity_Pathway cluster_dcm Dichloromethane Exposure cluster_effects Mechanisms of Neurotoxicity cluster_cellular Cellular Consequences cluster_symptoms Clinical Manifestations DCM Dichloromethane CO_Hypoxia CO-mediated Hypoxia DCM->CO_Hypoxia Metabolism to CO NMDA_Modulation NMDA Receptor Modulation DCM->NMDA_Modulation Direct/Indirect Effects Neuronal_Dysfunction Neuronal Dysfunction CO_Hypoxia->Neuronal_Dysfunction NMDA_Modulation->Neuronal_Dysfunction Inflammation Neuroinflammation Neuronal_Dysfunction->Inflammation Triggers CNS_Depression CNS Depression (Dizziness, Headache) Neuronal_Dysfunction->CNS_Depression Cognitive_Impairment Cognitive Impairment Inflammation->Cognitive_Impairment

Liver

The liver is a major target organ for both acute and chronic dichloromethane toxicity due to its central role in DCM metabolism.[18] High concentrations of DCM can cause direct solvent-induced damage to hepatocytes. Chronic exposure can lead to hepatocellular vacuolation, fatty liver, and necrosis.[12] The generation of reactive oxygen species (ROS) during CYP2E1-mediated metabolism contributes to oxidative stress and liver injury.[8][19] The GSTT1 pathway's production of formaldehyde is implicated in the development of liver cancer observed in animal studies.[12]

Kidney and Cardiovascular System

Renal toxicity has been observed in animal studies, though it is generally less pronounced than hepatotoxicity.[20] The cardiovascular system is primarily affected by the hypoxic stress resulting from COHb formation, which can exacerbate pre-existing heart conditions.[21]

Carcinogenicity and Genotoxicity

Dichloromethane is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC). This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals.[22]

Inhalation studies in mice have shown clear evidence of dose-dependent increases in the incidence of benign and malignant tumors in the liver and lungs.[23][24] The genotoxicity of DCM is linked to the GSTT1 metabolic pathway, which produces formaldehyde. Formaldehyde is a known genotoxic agent that can induce DNA-protein crosslinks and other forms of DNA damage, leading to mutations.[15][25] Species differences in the activity of the GSTT1 enzyme are thought to explain the higher susceptibility of mice to DCM-induced carcinogenicity compared to rats and hamsters.[10]

Quantitative Toxicity Data

The following tables summarize key quantitative data on the toxicity of dichloromethane.

Table 1: Acute Toxicity Data for Dichloromethane

SpeciesRoute of ExposureParameterValueReference(s)
RatOralLD501.06 - 1.72 mL/kg[26]
RatInhalation (6h)LC5018,100 ppm[26]
MouseInhalation (6h)LC5011,380 - 15,810 ppm[24]
Guinea PigInhalation (6h)LC5011,380 - 15,810 ppm[24]

Table 2: Occupational Exposure Limits for Dichloromethane

Regulatory AgencyJurisdiction8-hour TWA15-minute STELAction LevelReference(s)
OSHAUSA25 ppm125 ppm12.5 ppm[27][28]
EPA (TSCA)USA2 ppm16 ppm1 ppm[21][28]
NIOSHUSALowest Feasible Limit--[29]
ACGIHUSA50 ppm--[29]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Table 3: Carcinogenicity Data from a 2-Year Inhalation Study in B6C3F1 Mice

Exposure Concentration (ppm)SexOrganTumor TypeIncidenceReference(s)
0 (Control)MaleLiverAdenoma or Carcinoma16/50[23]
2000MaleLiverAdenoma or Carcinoma24/50[23]
4000MaleLiverAdenoma or Carcinoma39/50[23]
0 (Control)FemaleLiverAdenoma or Carcinoma3/49[23]
2000FemaleLiverAdenoma or Carcinoma28/48[23]
4000FemaleLiverAdenoma or Carcinoma40/48[23]
0 (Control)MaleLungAdenoma or Carcinoma5/50[23]
2000MaleLungAdenoma or Carcinoma29/50[23]
4000MaleLungAdenoma or Carcinoma52/50[23]
0 (Control)FemaleLungAdenoma or Carcinoma3/50[23]
2000FemaleLungAdenoma or Carcinoma36/48[23]
4000FemaleLungAdenoma or Carcinoma57/48[23]

Experimental Protocols

Rodent Inhalation Carcinogenicity Study

Inhalation_Workflow start Start acclimation Animal Acclimation (e.g., F344/N rats, B6C3F1 mice) start->acclimation grouping Randomization into Exposure Groups (Control, Low, Mid, High Dose) acclimation->grouping exposure Whole-Body Inhalation Exposure (6 hours/day, 5 days/week for up to 2 years) grouping->exposure monitoring In-life Monitoring (Clinical signs, body weight, survival) exposure->monitoring necropsy Terminal Necropsy monitoring->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis end End data_analysis->end

A representative protocol for a two-year inhalation carcinogenicity study involves the following key steps:

  • Animal Model: Fischer 344/N rats and B6C3F1 mice are commonly used strains.

  • Exposure: Animals are exposed to specified concentrations of dichloromethane vapor (e.g., 0, 1000, 2000, or 4000 ppm) for 6 hours per day, 5 days per week, for up to 104 weeks.

  • In-life Observations: Regular monitoring of clinical signs of toxicity, body weight, and survival.

  • Terminal Procedures: At the end of the study, a complete necropsy is performed.

  • Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

Assessment of Hepatotoxicity
  • Animal Model: Wistar or Sprague-Dawley rats are frequently used.

  • Exposure: Animals are exposed to dichloromethane via inhalation or oral gavage for a specified duration (e.g., acute, sub-chronic).

  • Biochemical Analysis: Blood samples are collected to measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the serum are indicative of liver damage.[30]

  • Histopathology: Liver tissue is collected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of cellular changes like necrosis, inflammation, and fatty infiltration.[31][32]

Measurement of Carboxyhemoglobin (COHb)
  • Sample Collection: Whole blood is collected from exposed individuals or animals.

  • Analysis: COHb levels are typically measured using a CO-oximeter, which is a spectrophotometric device that can differentiate between oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.

Quantification of DNA-Protein Crosslinks (DPCs)
  • DNA Isolation: DNA is isolated from the target tissue (e.g., liver) of exposed animals.

  • Quantification: A common method is the RADAR (Rapid Approach to DNA Adduct Recovery) assay followed by immunoblotting. This involves precipitating the DNA, which co-precipitates the crosslinked proteins. After digestion of the DNA, the amount of a specific crosslinked protein can be quantified using an antibody.[33] Alternatively, radiolabeled dichloromethane can be used, and the radioactivity associated with the DNA fraction can be measured.[5][8][34]

Conclusion

Dichloromethane presents a complex toxicological profile with significant implications for human health, particularly in occupational settings. Its acute neurotoxic effects are primarily driven by its metabolism to carbon monoxide, while its carcinogenic potential is linked to the genotoxic metabolite formaldehyde, produced via the GSTT1 pathway. The quantitative data and experimental protocols presented in this guide underscore the importance of stringent exposure controls and ongoing research to further elucidate the molecular mechanisms of DCM-induced toxicity. For professionals in research and drug development, a comprehensive understanding of these hazards is paramount for ensuring a safe working environment and for the accurate interpretation of experimental data where dichloromethane may be used as a solvent.

References

A Comprehensive Guide to the Safe Handling and Storage of Dichloromethane in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless solvent with a chloroform-like odor, widely utilized in laboratories for its efficacy in dissolving a broad range of organic compounds.[1] However, its utility is matched by significant health hazards, necessitating stringent safety protocols to protect laboratory personnel and the environment. This guide provides an in-depth overview of the safe handling, storage, and disposal of dichloromethane in a laboratory context.

Health Hazards of Dichloromethane

Exposure to dichloromethane can occur through inhalation, skin absorption, and eye contact, leading to a range of adverse health effects.[1][2] The U.S. Environmental Protection Agency (EPA) has classified it as a probable human carcinogen, and the International Agency for Research on Cancer (IARC) has categorized it as possibly carcinogenic to humans.[2][3]

Acute Effects:

  • Inhalation: Short-term exposure to DCM vapors can irritate the nose and throat and affect the central nervous system (CNS), causing symptoms such as dizziness, headaches, nausea, mental confusion, fatigue, and decreased visual, auditory, and motor functions.[3][4][5] At high concentrations, it can lead to loss of consciousness, shortness of breath, and even death.[3][5][6] Dichloromethane is metabolized in the body to carbon monoxide, which can worsen heart disease.[5]

  • Skin Contact: Direct contact with liquid DCM can cause redness, irritation, and, with prolonged exposure, chemical burns.[3]

  • Eye Contact: Vapors can cause irritation, while direct contact with the liquid can result in severe irritation and chemical burns.[3][7]

Chronic Effects:

  • Long-term exposure to dichloromethane primarily targets the central nervous system, with potential effects including headaches, dizziness, nausea, and memory loss.[4]

  • Animal studies have indicated that chronic inhalation can also adversely affect the liver, kidneys, and cardiovascular system.[4]

  • Occupational exposure has been associated with an increased risk for brain cancer, liver and biliary tract cancer, non-Hodgkin lymphoma, and multiple myeloma.[8]

Occupational Exposure Limits

To mitigate the health risks associated with dichloromethane, various regulatory bodies have established occupational exposure limits. Adherence to these limits is crucial for ensuring a safe working environment.

Regulatory BodyExposure Limit
EPA (2024) Existing Chemical Exposure Limit (ECEL): - 2 ppm (8-hour Time-Weighted Average - TWA) - 16 ppm (15-minute Short-Term Exposure Limit - STEL) - 1 ppm (8-hour TWA Action Level)[9][10][11]
OSHA Permissible Exposure Limit (PEL): - 25 ppm (8-hour TWA) - 125 ppm (15-minute STEL)[9] Action Level: 12.5 ppm (8-hour TWA)[12]

Engineering Controls

The primary method for controlling exposure to dichloromethane vapors is through the use of effective engineering controls.

  • Chemical Fume Hoods: All work with open containers of dichloromethane must be conducted in a properly functioning and certified chemical fume hood.[9][11][13] This includes dispensing, transferring, and handling of waste.

  • Ventilation: Work areas should be well-ventilated to prevent the accumulation of vapors, which are heavier than air and can collect at floor level.[3][14]

  • Closed Systems: For larger-scale operations, the use of closed systems is recommended to minimize the release of vapors.[14]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the last line of defense against exposure and must be used diligently.

PPE ComponentSpecifications and Recommendations
Gloves Dichloromethane readily penetrates standard nitrile gloves in under a minute.[9] Therefore, single-pair nitrile gloves are not sufficient. - For small quantities/pipetting: Double-gloving with nitrile gloves (≥ 4 mil) is a minimum requirement, with immediate removal upon contamination.[9][10] - For pouring or risk of splash: A pair of Silver Shield gloves or polyvinyl alcohol (PVA) gloves should be worn under a pair of nitrile gloves.[9][13] Fluorocarbon rubber gloves also offer good protection. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Eye Protection ANSI-approved safety glasses with side shields or tightly fitting safety goggles are mandatory.[13]
Face Protection When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9]
Body Protection A buttoned lab coat, long pants, and closed-toe shoes are required at all times.[13] For tasks with a high splash risk, a chemically resistant apron, such as one made of Silver Shield material, should be worn over the lab coat.[9]
Respiratory Respirators should only be used as a last resort when engineering controls cannot maintain exposure below the established limits.[13] If respiratory protection is necessary, a full-face supplied-air respirator is recommended.[13] A respiratory protection program must be in place, and personnel must be properly trained and fit-tested.

Safe Handling Procedures

Adherence to strict work practices is essential for minimizing the risk of exposure to dichloromethane.

  • Training: All personnel who handle dichloromethane must receive training on its hazards, safe handling procedures, and emergency protocols.[15]

  • Designated Area: Designate a specific area within a chemical fume hood for working with dichloromethane and clearly label it as such.[9][10]

  • Minimize Quantities: Use the smallest practical quantities of dichloromethane for each experiment.[13]

  • Secondary Containment: Transport dichloromethane in secondary containment, such as a bottle carrier.[9][16]

  • Keep Containers Closed: Always keep dichloromethane containers tightly sealed when not in use to prevent evaporation.[13][14]

  • Avoid Sharps: Whenever possible, avoid using needles or other sharp objects when working with dichloromethane.[9]

  • Decontamination: After work is complete, decontaminate the work area by wiping it down with 70% ethanol (B145695) followed by soap and water.[9][17]

  • Hand Washing: Wash hands thoroughly with soap and water after handling dichloromethane, even if gloves were worn.[13]

Storage Requirements

Proper storage of dichloromethane is critical to prevent accidents and ensure its stability.

  • Location: Store in a cool, dry, and well-ventilated area.[3][13] Containers should be kept below eye level but not on the floor.[9]

  • Containers: Store in tightly closed, original or compatible containers, such as glass or high-density polyethylene (B3416737) (HDPE).[14] PVC-coated glass containers are recommended to reduce the risk of breakage.[9] Avoid storing in aluminum containers as dichloromethane can react with them.[13]

  • Incompatible Materials: Segregate dichloromethane from incompatible substances, including:

    • Strong oxidizing agents (e.g., nitric acid, peroxides)[9][14]

    • Strong caustics[9]

    • Chemically active metals (e.g., aluminum, magnesium powder, sodium, potassium, lithium)[9][16]

    • Azides, as explosive compounds can form[9]

  • Ignition Sources: Keep away from heat and sources of ignition.[16] Although it has no flash point, it can form flammable vapor-air mixtures at high temperatures.[5]

Spill and Emergency Procedures

Prompt and appropriate action is required in the event of a spill or exposure.

Experimental Protocol: Spill Cleanup

  • Small Spills (≤ 1L inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE for splash risk, including double gloves (with an outer pair of Silver Shield or equivalent), safety goggles, a face shield, and a lab coat.[9]

    • Contain the spill with absorbent materials such as spill pads, vermiculite, or kitty litter.[6][9]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated absorbent material in double plastic bags, tie them off, and label them as hazardous waste.[9]

    • Decontaminate the spill area with 70% ethanol, followed by soap and water.[9]

    • Store the sealed waste bags in a fume hood until they are collected for disposal.[9]

  • Large Spills (>1L inside a fume hood or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[9]

    • If possible and safe to do so, close the laboratory door to contain the vapors.

    • Activate the emergency response by calling 911 or your institution's emergency number.[9]

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection.[13]

First Aid for Exposure

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[13][17] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[13][14] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Waste Disposal

Dichloromethane waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Waste Containers: Use designated, properly labeled halogenated solvent waste containers.[9] These containers must be compatible with dichloromethane and kept tightly closed. 4L glass bottles are often recommended for waste storage in the fume hood.[9]

  • Segregation: Do not mix dichloromethane waste with other waste streams, particularly acids, bases, or other reactive chemicals.[14]

  • Collection: Collect contaminated materials, such as gloves, absorbent pads, and pipette tips, in sealed and labeled containers for hazardous waste disposal.[17]

  • Disposal: Arrange for the collection of dichloromethane waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[14]

Visual Guides

To further clarify the procedures and logical workflows for handling dichloromethane safely, the following diagrams are provided.

Safe_DCM_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start Task with DCM review_sds Review SDS and SOP start->review_sds gather_ppe Gather Appropriate PPE (Double Gloves, Goggles, Lab Coat) review_sds->gather_ppe designated_area Work in Designated Area (Chemical Fume Hood) gather_ppe->designated_area perform_task Perform Experiment designated_area->perform_task keep_closed Keep Containers Closed perform_task->keep_closed transport Use Secondary Containment for Transport perform_task->transport decontaminate Decontaminate Work Area (Ethanol, then Soap & Water) perform_task->decontaminate dispose_waste Dispose of DCM Waste in Labeled Halogenated Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end Task Complete wash_hands->end

Caption: Workflow for the safe handling of dichloromethane in a laboratory setting.

DCM_Spill_Response cluster_cleanup Small Spill Cleanup spill DCM Spill Occurs location Inside Fume Hood? spill->location size Spill > 1L? location->size Yes evacuate Evacuate Area Call Emergency Services location->evacuate No size->evacuate Yes don_ppe Don Appropriate PPE (Splash Goggles, Face Shield, Silver Shield Gloves) size->don_ppe No absorb Absorb Spill with Inert Material don_ppe->absorb collect Collect Waste in Double-Bagged Container absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Decision tree for responding to a dichloromethane spill.

DCM_Toxicity_Pathway cluster_cns Central Nervous System cluster_metabolism Metabolism cluster_carcinogenicity Carcinogenicity (Suspected) exposure DCM Exposure (Inhalation/Dermal) absorption Absorption into Bloodstream exposure->absorption cns_depression Direct CNS Depression absorption->cns_depression liver_metabolism Metabolism in Liver absorption->liver_metabolism cns_symptoms Dizziness, Headache, Nausea, Confusion cns_depression->cns_symptoms co_production Production of Carbon Monoxide (CO) liver_metabolism->co_production dna_damage Potential DNA Damage liver_metabolism->dna_damage carboxyhemoglobin Formation of Carboxyhemoglobin co_production->carboxyhemoglobin oxygen_dep Reduced Oxygen Carrying Capacity carboxyhemoglobin->oxygen_dep cancer_risk Increased Cancer Risk (Liver, Lung) dna_damage->cancer_risk

Caption: Simplified overview of dichloromethane's toxicological pathways.

References

Dichloromethane: A Comprehensive Technical Guide on Chemical Identification, Analysis, and Toxicological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dichloromethane (B109758) (DCM), a widely used chlorinated solvent. It covers its fundamental chemical identifiers, detailed analytical methodologies for its quantification, and an exploration of the key toxicological pathways associated with its metabolism. This document is intended to serve as a critical resource for professionals in research and development who handle or investigate this compound.

Core Chemical Identifiers of Dichloromethane

Dichloromethane is a volatile, colorless liquid with a characteristic sweet, chloroform-like odor. It is an organochlorine compound with the chemical formula CH₂Cl₂.[1] Precise identification is crucial for regulatory compliance, safety, and scientific accuracy. The following table summarizes the key chemical identifiers for dichloromethane.

Identifier TypeIdentifierReference
CAS Number 75-09-2[1][2][3][4][5]
EC Number 200-838-9[1][2][3]
UN Number 1593[1]
Preferred IUPAC Name Dichloromethane[1]
Synonyms Methylene chloride, Methylene dichloride, DCM, Freon 30[1][6]
InChI InChI=1S/CH2Cl2/c2-1-3/h1H2[1]
InChI Key YMWUJEATGCHHMB-UHFFFAOYSA-N[1]
PubChem CID 6344[1]
ChemSpider ID 6104[1]
RTECS Number PA8050000[1]
KEGG ID D02330[1]
ChEBI ID 15767[1]

Experimental Protocols for Dichloromethane Analysis

Accurate quantification of dichloromethane in various matrices is essential for exposure monitoring, environmental assessment, and quality control. Gas chromatography (GC) is the most common analytical technique employed. Below are detailed methodologies based on established protocols from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).

NIOSH Method 1005: Dichloromethane in Air

This method is designed for the determination of dichloromethane in workplace air.

1. Sampling:

  • Sampler: Two coconut shell charcoal tubes (100 mg/50 mg) connected in series.

  • Flow Rate: 0.01 to 0.2 L/min.

  • Sample Volume: 0.5 to 2.5 Liters.

  • Procedure: Air is drawn through the charcoal tubes using a calibrated personal sampling pump. The front and back tubes are separated immediately after sampling to prevent migration.

2. Sample Preparation:

  • Desorption: The charcoal from the front and back sections of the tube are placed in separate vials. 1 mL of carbon disulfide (CS₂) is added to each vial.

  • Agitation: The vials are agitated for 30 minutes to ensure complete desorption of the analyte.

3. Instrumental Analysis:

  • Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Column: A 30 m x 0.32-mm ID capillary column with a 0.25-µm film of polyethylene (B3416737) glycol or equivalent.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

    • Column: Programmed from 80 °C to 150 °C at 10 °C/min.

  • Carrier Gas: Helium at a flow rate of 2.4 mL/min.

  • Injection Volume: 1 µL.

  • Quantification: A calibration curve is generated using standard solutions of dichloromethane in CS₂. The concentration of dichloromethane in the samples is determined by comparing the peak areas to the calibration curve.

OSHA Method 80: Dichloromethane in Air

This method also details the collection and analysis of dichloromethane from air samples.

1. Sampling:

  • Sampler: Glass sampling tubes containing Carbosieve S-III adsorbent (130 mg/65 mg).

  • Flow Rate: 0.05 L/min.

  • Sample Volume: 3 Liters.

  • Procedure: A calibrated personal sampling pump is used to draw a known volume of air through the adsorbent tube.

2. Sample Preparation:

  • Desorption: The adsorbent is transferred to a vial and desorbed with a 99:1 (v/v) mixture of carbon disulfide (CS₂) and dimethylformamide (DMF) in the presence of anhydrous sodium sulfate.

3. Instrumental Analysis:

  • Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Quantification: The analysis is performed similarly to NIOSH Method 1005, with quantification based on a calibration curve prepared from standards of known concentration.

Toxicological Signaling Pathways of Dichloromethane

The toxicity of dichloromethane is primarily attributed to its metabolism into reactive intermediates. Two major metabolic pathways have been identified: the mixed-function oxidase (MFO) pathway and the glutathione (B108866) S-transferase (GST) pathway.

  • MFO Pathway (CYP2E1-mediated): This pathway metabolizes dichloromethane to carbon monoxide (CO). Carbon monoxide can bind to hemoglobin, forming carboxyhemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to hypoxia. CO can also interfere with cellular respiration and generate reactive oxygen species (ROS), inducing oxidative stress.

  • GST Pathway: This pathway, particularly active in certain species like mice, conjugates dichloromethane with glutathione to form a reactive intermediate that can then be converted to formaldehyde. Formaldehyde is a known carcinogen that can cause DNA damage, including the formation of DNA-protein crosslinks, leading to mutations if not repaired.

The following diagram illustrates the metabolic activation of dichloromethane and a key downstream signaling pathway related to its toxicity.

Dichloromethane_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_toxicity Toxicological Effects cluster_co_effects CO-mediated Toxicity cluster_hcho_effects Formaldehyde-mediated Toxicity cluster_cellular_response Cellular Stress Response DCM Dichloromethane (CH₂Cl₂) MFO MFO Pathway (CYP2E1) DCM->MFO Oxidation GST GST Pathway DCM->GST Conjugation CO Carbon Monoxide (CO) MFO->CO Formaldehyde Formaldehyde (HCHO) GST->Formaldehyde Hypoxia Hypoxia CO->Hypoxia Oxidative_Stress Oxidative Stress (ROS Generation) CO->Oxidative_Stress DNA_Damage DNA Damage (DNA-Protein Crosslinks) Formaldehyde->DNA_Damage Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Apoptosis Apoptosis DNA_Damage->Apoptosis Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes Induction of Antioxidant Enzymes ARE->Antioxidant_Enzymes

Caption: Metabolic pathways of dichloromethane and associated toxicological effects.

This guide provides a foundational understanding of dichloromethane's chemical properties, analytical detection, and mechanisms of toxicity. This information is critical for ensuring safe handling, accurate experimental design, and informed risk assessment in research and drug development settings.

References

An In-depth Technical Guide to the Mechanism of Dichloromethane Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underlying the toxicity of dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride. It covers the metabolic activation pathways, key toxic manifestations, quantitative toxicity data, and detailed protocols for relevant experimental assays.

Introduction: The Dual Nature of Dichloromethane

Dichloromethane (CH₂Cl₂) is a volatile, colorless organochlorine solvent with a moderately sweet odor. Its excellent solvent properties have led to its widespread use in various industrial and commercial applications, including paint stripping, degreasing, pharmaceutical manufacturing, and as a blowing agent for polyurethane foams.[1][2] Despite its utility, DCM poses significant health risks. Acute exposure can lead to central nervous system (CNS) depression, while chronic exposure is associated with hepatotoxicity, and it is classified as a probable human carcinogen (IARC Group 2A).[3][4]

The toxicity of DCM is not primarily caused by the parent molecule itself but rather by its metabolic activation into reactive intermediates.[5] Understanding the enzymatic pathways responsible for this activation is critical for risk assessment and the development of potential therapeutic interventions. Two primary metabolic pathways govern the bioactivation of DCM: the cytochrome P450 oxidative pathway and the glutathione (B108866) S-transferase conjugation pathway.[6][7][8]

Metabolic Activation: The Core of DCM Toxicity

The biotransformation of DCM occurs predominantly in the liver and involves two distinct enzymatic pathways that produce different sets of toxic metabolites, leading to different toxicological outcomes.[8][9]

The Cytochrome P450 (CYP2E1) Oxidative Pathway: The Driver of Acute Toxicity

The main pathway for DCM metabolism, particularly at lower exposure concentrations, is oxidation by the mixed-function oxidase system, primarily catalyzed by cytochrome P450 2E1 (CYP2E1).[3][10][11][12] This pathway is saturable at higher concentrations (around a few hundred ppm).[9][13]

The key steps are as follows:

  • Oxidation: CYP2E1 oxidizes DCM to an unstable intermediate, formyl chloride (HC(O)Cl).[6][13][14]

  • Decomposition: Formyl chloride is highly unstable and rapidly decomposes to produce carbon monoxide (CO) and inorganic chloride.[3][6][12]

The production of carbon monoxide is the primary mechanism behind the acute toxicity of DCM.[1][6][8] CO readily binds to hemoglobin in red blood cells to form carboxyhemoglobin (COHb), which has an affinity for hemoglobin approximately 200-250 times greater than that of oxygen.[6][9] This binding significantly reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia.[9] The resulting CNS depression can manifest as dizziness, headache, nausea, and at high concentrations, loss of consciousness, coma, and death.[3] Because CO is a metabolite, COHb levels can continue to rise for several hours even after exposure to DCM has ceased.[15]

// Edges DCM -> FormylChloride [label="CYP2E1", color="#34A853"]; FormylChloride -> CO [label="Spontaneous\nDecomposition", color="#5F6368"]; FormylChloride -> CO2_CYP [label="Hydrolysis", color="#5F6368"]; CO -> Toxicity_Acute [color="#EA4335"]; } /dot Caption: The Cytochrome P450 (CYP2E1) metabolic pathway for dichloromethane.

The Glutathione S-Transferase (GST) Conjugation Pathway: The Root of Carcinogenicity

The second, and arguably more insidious, pathway involves the conjugation of DCM with glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs), particularly the theta-class isoenzyme GSTT1.[7][16][17] This pathway has a lower affinity for DCM but a higher capacity, becoming more significant at higher exposure concentrations where the CYP2E1 pathway is saturated.[7][13] The GST pathway is considered the critical route for the carcinogenic activity of DCM observed in mice.[4][7][18]

The key steps are:

  • Conjugation: GST catalyzes the reaction of DCM with GSH to form a reactive intermediate, S-(chloromethyl)glutathione.[4][19]

  • Further Metabolism: This conjugate is unstable and can rearrange and be further metabolized to yield formaldehyde (B43269) (HCHO) and, ultimately, carbon dioxide.[16][18]

Both S-(chloromethyl)glutathione and formaldehyde are reactive electrophiles capable of interacting with cellular macromolecules. Formaldehyde is a known mutagen and carcinogen that can induce the formation of DNA-protein cross-links (DPCs), a form of DNA damage that can interfere with replication and transcription.[18][19] The formation of these adducts in target tissues, such as the liver and lungs of mice, is believed to be the initiating event in DCM-induced carcinogenesis.[16][18] There are significant species differences in GST activity, with mice having much higher rates of this metabolic pathway than humans, which may explain the higher susceptibility of mice to DCM-induced tumors.[16][18]

// Edges DCM -> GSH_conjugate [label="GSTT1, GSH", color="#34A853"]; GSH_conjugate -> Formaldehyde [label="Spontaneous\nRearrangement/\nMetabolism", color="#5F6368"]; Formaldehyde -> CO2_GST [label="Further\nMetabolism", color="#5F6368"]; Formaldehyde -> Toxicity_Chronic [color="#EA4335"]; } /dot Caption: The Glutathione S-Transferase (GST) metabolic pathway for dichloromethane.

Quantitative Toxicity Data

The toxicity of dichloromethane varies depending on the route of exposure, duration, and species. The following tables summarize key quantitative data from the literature.

Table 1: Acute Lethality Data for Dichloromethane

SpeciesRouteParameterValueReference(s)
RatOralLD50>2000 mg/kg[20]
RatOralLD501600 mg/kg[21][22]
MouseOralLD501410 mg/kg[23]
HumanOralLDLo357 mg/kg[22]
RatInhalationLC50 (6h)53 mg/L[20]
RatInhalationLC50 (4h)76,000 mg/m³[20]
MouseInhalationLC50 (7h)14,400 ppm[15][21]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; LDLo: Lowest Published Lethal Dose.

Table 2: Occupational and Exposure Limit Guidelines

OrganizationGuidelineValueReference(s)
OSHA (USA)PEL (8-hr TWA)25 ppm[3]
ACGIH (USA)TLV (8-hr TWA)50 ppm (174 mg/m³)[1][3]
Safe Work AustraliaTWA50 ppm (174 mg/m³)
NIOSH (USA)IDLH2,300 ppm[3]
-Odor Threshold~100-250 ppm[3][15]

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; NIOSH: National Institute for Occupational Safety and Health; IDLH: Immediately Dangerous to Life or Health.

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the toxicity mechanisms of dichloromethane.

Protocol for In Vivo Inhalation Toxicity Study in Rodents

This protocol provides a general framework for assessing the toxicity of inhaled DCM, based on OECD Test Guideline 403.[13][24]

// Connections Acclimation -> Chamber_Setup -> Atmosphere_Gen -> Exposure; Exposure -> Clinical_Obs; Exposure -> Body_Weight; Exposure -> Blood_Collection [label="Post-exposure"]; Blood_Collection -> Necropsy; Blood_Collection -> Blood_Analysis; Necropsy -> Histopathology; } /dot Caption: General experimental workflow for an in vivo rodent inhalation toxicity study.

  • Animal Acclimation: Male and female rodents (e.g., F344/N rats or B6C3F1 mice) are acclimated to laboratory conditions for 1-2 weeks.[25]

  • Exposure System: Animals are exposed to DCM vapor in inhalation chambers. Nose-only exposure systems are often used to minimize dermal and oral uptake.[5][13]

  • Atmosphere Generation and Monitoring: A stable concentration of DCM vapor is generated and mixed with filtered air. The concentration in the chamber is continuously monitored using techniques like gas chromatography (GC).[4][13]

  • Exposure Regimen: Animals are divided into multiple groups and exposed to different target concentrations of DCM (e.g., 0, 500, 1000, 2000 ppm) for a set duration (e.g., 6 hours/day, 5 days/week) for acute, sub-chronic, or chronic studies.[25]

  • In-Life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded weekly.

  • Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for hematology, clinical chemistry (including COHb levels), and genotoxicity assays.[26][27] A full necropsy is performed, and organs (especially liver, lungs, kidneys) are weighed and preserved for histopathological examination.[1][9]

Protocol for Cytochrome P450 2E1 (CYP2E1) Activity Assay

This assay measures the metabolic activity of the CYP2E1 enzyme, which is crucial for the primary metabolic pathway of DCM. It often uses a probe substrate like chlorzoxazone (B1668890) or p-nitrophenol (PNP).[11]

  • Preparation of Microsomes: Liver tissue is homogenized, and the microsomal fraction, which contains the CYP enzymes, is isolated by differential centrifugation (pelleted at 100,000 x g).

  • Incubation Setup: The assay is typically run in a 96-well plate. Each well contains:

    • Human or rodent liver microsomes (e.g., 0.1-0.5 mg/mL protein).[6]

    • Potassium phosphate (B84403) buffer (pH 7.4).

    • The probe substrate (e.g., chlorzoxazone or PNP).[11]

    • An NADPH-regenerating system (as NADPH is a required cofactor).[6]

  • Reaction Initiation and Termination: The plate is pre-incubated at 37°C. The enzymatic reaction is initiated by adding the NADPH regenerating system.[6] After a set time (e.g., 15-30 minutes), the reaction is stopped by adding a cold solvent like acetonitrile (B52724) or an acid like trichloroacetic acid (TCA), which precipitates the proteins.[6]

  • Analysis: The plate is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolite (e.g., 6-hydroxychlorzoxazone (B195315) or 4-nitrocatechol), is transferred for analysis.[6][11]

  • Quantification: The amount of metabolite formed is quantified using High-Performance Liquid Chromatography (HPLC) or spectrophotometry, which is directly proportional to the CYP2E1 activity.[11]

Protocol for Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive cytogenetic method used to detect DNA damage, making it relevant for assessing the genotoxic potential of the GST pathway metabolites.[3][16]

  • Cell Culture: A suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cells like human peripheral blood lymphocytes are cultured.[3][7]

  • Exposure: The cell cultures are exposed to various concentrations of the test chemical (or its metabolites) with and without a metabolic activation system (like S9 liver fraction).

  • BrdU Labeling: Following exposure, the cells are allowed to replicate for two cell cycles in a medium containing bromodeoxyuridine (BrdU), a thymidine (B127349) analog that incorporates into the newly synthesized DNA.[3][7]

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the culture for the final 2-4 hours to arrest cells in metaphase, when chromosomes are condensed and visible.[7]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed (e.g., with methanol:acetic acid). The cell suspension is dropped onto microscope slides.

  • Differential Staining: The prepared slides are stained using a method like the fluorescence plus Giemsa (FPG) technique. Because of the semi-conservative replication of DNA, after two cycles in BrdU, one chromatid will have both DNA strands substituted with BrdU, while its sister chromatid will have only one strand substituted. This difference allows them to be stained differentially.[7][16]

  • Scoring: Slides are coded and analyzed under a microscope. The number of exchanges (points where the sister chromatids have swapped segments) is counted in a set number of well-spread metaphase cells (e.g., 25-50 cells per concentration). A statistically significant, dose-related increase in SCE frequency indicates a positive genotoxic result.[7]

Protocol for DNA-Protein Cross-link (DPC) Detection

This assay is used to detect the covalent adducts formed between DNA and proteins, a key lesion induced by formaldehyde, a metabolite from the GST pathway. One common method is the SDS/K⁺ precipitation assay.[10][23]

  • Cell Lysis: Cells exposed to the test agent are lysed in a buffer containing sodium dodecyl sulfate (B86663) (SDS). SDS is an anionic detergent that coats proteins, giving them a net negative charge.

  • DNA Shearing: The viscous lysate is sheared by passing it through a needle to break the DNA into smaller, more manageable fragments.

  • Precipitation: Potassium chloride (KCl) is added to the lysate. Potassium ions (K⁺) form an insoluble precipitate with the protein-SDS complexes (KDS).

  • Separation: Because proteins are covalently cross-linked to the DNA, the DNA is co-precipitated along with the KDS-protein complex. Free, non-cross-linked DNA remains in the supernatant. The precipitate is separated by centrifugation.[23]

  • Quantification of Cross-linked DNA: The amount of DNA in the pellet is quantified, often using a fluorescent DNA-binding dye (like Hoechst 33258) after hydrolyzing the protein component.[23] An increase in the amount of DNA in the pellet relative to control cells indicates the formation of DNA-protein cross-links. Other more advanced methods involve immunodetection or mass spectrometry to identify the specific proteins involved.[8][10]

References

Dichloromethanol as a Human Metabolite of Dichloromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethane (B109758) (DCM), a widely used chlorinated solvent, undergoes metabolic activation in humans to produce several reactive intermediates, contributing to its toxicity and carcinogenicity. This technical guide provides a comprehensive overview of the role of dichloromethanol as a putative human metabolite of dichloromethane. It details the primary metabolic pathways of dichloromethane, the evidence for this compound's formation, its subsequent degradation, and the toxicological implications of its downstream products. This document summarizes quantitative metabolic data, provides detailed experimental protocols for the analysis of related compounds, and visualizes the key metabolic and signaling pathways using Graphviz diagrams.

Introduction

Dichloromethane is a volatile, colorless liquid with a sweet odor, extensively used as a solvent in various industrial and commercial applications.[1] Human exposure occurs primarily through inhalation, leading to absorption and subsequent metabolism.[2] The toxicity of dichloromethane is not attributed to the parent compound itself but rather to its metabolic products. Two principal pathways are responsible for the biotransformation of dichloromethane in humans: the cytochrome P450 2E1 (CYP2E1) oxidative pathway and the glutathione (B108866) S-transferase (GST) conjugation pathway.[3][4] While formyl chloride, carbon monoxide, and formaldehyde (B43269) are well-established metabolites, the role of this compound as a transient intermediate in the CYP2E1 pathway is a key area of investigation. This guide aims to consolidate the current understanding of this compound's involvement in dichloromethane metabolism and toxicity.

Metabolism of Dichloromethane

The biotransformation of dichloromethane occurs predominantly in the liver, with some activity in the lungs and kidneys.[5] The two main metabolic pathways are detailed below.

Cytochrome P450 2E1 (CYP2E1) Pathway

The oxidative pathway is catalyzed by the microsomal enzyme CYP2E1.[4] This pathway is characterized by high affinity but low capacity for dichloromethane.[2] It is hypothesized that CYP2E1 hydroxylates dichloromethane to form this compound (CH₂Cl₂OH). This compound is a highly unstable gem-halohydrin that is thought to rapidly and spontaneously dehydrochlorinate to form formyl chloride (HC(O)Cl).[2][6] Formyl chloride is also unstable and is further metabolized to carbon monoxide (CO) and inorganic chloride.[2][6] Carbon monoxide can then bind to hemoglobin, forming carboxyhemoglobin (COHb), which reduces the oxygen-carrying capacity of the blood and can lead to hypoxia.[7]

Glutathione S-transferase (GST) Pathway

The second major pathway involves the conjugation of dichloromethane with glutathione (GSH), catalyzed by glutathione S-transferases, particularly the theta-class enzyme GSTT1-1.[4] This pathway has a lower affinity but a higher capacity for dichloromethane compared to the CYP2E1 pathway.[2] The conjugation reaction forms an unstable intermediate, S-(chloromethyl)glutathione, which can then react with cellular nucleophiles, including DNA, or be further metabolized.[6] This pathway ultimately leads to the formation of formaldehyde, carbon dioxide, and inorganic chloride.[6] The formation of formaldehyde, a known human carcinogen, is a significant contributor to the genotoxicity of dichloromethane.

Quantitative Data on Dichloromethane Metabolism

Quantitative data on the metabolism of dichloromethane is crucial for risk assessment. The following tables summarize key kinetic parameters and exposure data.

ParameterValueSpeciesTissue/SystemReference
GST Pathway Kinetics
K_M for Formaldehyde Production~60 mMHumanHemolysate
V_max for Formaldehyde Production~180 pmol/min per mg HbHumanHemolysate
CYP2E1 Pathway Kinetics
V_maxC (Hepatic Metabolism)7.1 - 23.6 mg/h/kg^0.7HumanIn vivo (optimized)[8]
Exposure Data
Blood DCM (Fatal Cases)470 µg/mL and 915 µg/mLHumanBlood[9][10]
LOD for DCM in Blood (GC-MS)5 µg/mLHumanBlood[9][10]
LOQ for DCM in Blood (HS-GC)20 µg/mLHumanBlood[9][10]

Table 1: Quantitative Data on Dichloromethane Metabolism and Exposure.

Experimental Protocols

Determination of Dichloromethane in Blood by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is adapted from established methods for the analysis of volatile organic compounds in biological matrices.[9][10]

Objective: To quantify the concentration of dichloromethane in human blood samples.

Materials:

  • Headspace vials (20 mL) with PTFE-lined septa and aluminum caps

  • Gas-tight syringe

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Headspace autosampler

  • Dichloromethane standard

  • Internal standard (e.g., chloroform (B151607) or deuterated dichloromethane)

  • Deionized water

  • Whole blood samples

Procedure:

  • Sample Preparation:

    • Pipette 0.5 mL of whole blood into a 20 mL headspace vial.

    • Add a known concentration of the internal standard.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Generation:

    • Place the vial in the headspace autosampler.

    • Incubate the vial at a constant temperature (e.g., 65°C) for a set period (e.g., 30 minutes) to allow for the equilibration of dichloromethane between the liquid and gas phases.

  • GC-MS Analysis:

    • Injection: Automatically inject a known volume of the headspace gas onto the GC column.

    • Gas Chromatography:

      • Column: Use a capillary column suitable for volatile organic compounds (e.g., DB-624).

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate the analytes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry:

      • Ionization: Electron ionization (EI) at 70 eV.

      • Scan Range: Scan a mass-to-charge ratio (m/z) range that includes the characteristic ions of dichloromethane (e.g., m/z 84, 86, 49, 51) and the internal standard.

  • Quantification:

    • Create a calibration curve by analyzing a series of standards containing known concentrations of dichloromethane and the internal standard.

    • Calculate the concentration of dichloromethane in the blood samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Note on this compound Analysis: A similar HS-GC-MS protocol could be developed for this compound. However, this would require the synthesis and purification of a this compound analytical standard for calibration, which is challenging due to its instability.

Visualization of Pathways

Metabolic Pathways of Dichloromethane

Dichloromethane_Metabolism cluster_CYP2E1 CYP2E1 Pathway cluster_GST GST Pathway DCM Dichloromethane (CH₂Cl₂) DCM_CYP DCM->DCM_CYP DCM_GST DCM->DCM_GST This compound This compound (CH₂Cl(OH)) [Putative] DCM_CYP->this compound CYP2E1 (Oxidation) FormylChloride Formyl Chloride (HC(O)Cl) This compound->FormylChloride Spontaneous Dehydrochlorination CO Carbon Monoxide (CO) FormylChloride->CO Metabolism SCH2Cl_GSH S-(chloromethyl)glutathione DCM_GST->SCH2Cl_GSH GSTT1-1 (Conjugation with GSH) Formaldehyde Formaldehyde (HCHO) SCH2Cl_GSH->Formaldehyde Further Metabolism Experimental_Workflow start Blood Sample Collection prep Sample Preparation (Addition to Headspace Vial with Internal Standard) start->prep incubation Headspace Generation (Incubation at 65°C) prep->incubation injection Headspace Injection incubation->injection gc Gas Chromatography (Separation) injection->gc ms Mass Spectrometry (Detection) gc->ms quant Quantification (Comparison to Calibration Curve) ms->quant end Result: DCM Concentration quant->end Toxicity_Pathways cluster_CO Carbon Monoxide Toxicity cluster_Formaldehyde Formaldehyde Toxicity cluster_GSH_Adduct S-(chloromethyl)glutathione Toxicity CO Carbon Monoxide Hypoxia Cellular Hypoxia CO->Hypoxia Induces HIF1a HIF-1α Hypoxia->HIF1a Stabilizes GeneExpression Inflammatory & Cytoprotective Genes HIF1a->GeneExpression Promotes Transcription Formaldehyde Formaldehyde DPC DNA-Protein Crosslinks Formaldehyde->DPC Forms DNA_Damage DNA Damage DPC->DNA_Damage Causes Repair DNA Repair Pathways (NER, HR) DNA_Damage->Repair Activates SCH2Cl_GSH S-(chloromethyl)glutathione DNA_Adducts DNA Adducts SCH2Cl_GSH->DNA_Adducts Forms Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Leads to

References

An In-depth Technical Guide on Dichloromethanol: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The scientific literature contains a significant scarcity of information regarding the chemical properties, stability, and experimental protocols for dichloromethanol (CHCl₂OH). This is likely attributable to the high instability of this compound. As a geminal halohydrin, this compound is presumed to readily decompose. In contrast, the closely related compound, dichloromethane (B109758) (CH₂Cl₂), is a widely used and extensively documented solvent. Due to the limited availability of data on this compound, this guide will focus on the known properties of this compound where available and will address its probable instability. This guide will not be able to provide detailed experimental protocols or signaling pathways as requested, due to the lack of published research.

Chemical Properties of this compound

This compound is a chemical compound with the formula CHCl₂OH. It is a metabolite of dichloromethane.[1] Due to its structure, it is classified as a geminal halohydrin. These types of compounds, with a halogen and a hydroxyl group attached to the same carbon atom, are often unstable.

Physical Properties

Chemical Structure

G C C H H C->H Cl1 Cl C->Cl1 Cl2 Cl C->Cl2 O O C->O H2 H O->H2

Caption: Ball-and-stick model of this compound.

Stability and Decomposition of this compound

The primary characteristic of this compound is its presumed instability. While specific experimental studies on its decomposition are not widely available, its instability can be inferred from the general chemical principles governing geminal halohydrins.

The electron-withdrawing effects of the two chlorine atoms on the same carbon that bears the hydroxyl group are expected to weaken the C-O bond and facilitate the elimination of HCl to form formyl chloride, which would then likely hydrolyze to formic acid and HCl or decompose to carbon monoxide and HCl.

Predicted Decomposition Pathway

G This compound This compound (CHCl₂OH) TransitionState Unstable Intermediate This compound->TransitionState Spontaneous Decomposition DecompositionProducts Decomposition Products (e.g., Formyl Chloride, HCl, CO) TransitionState->DecompositionProducts

Caption: Predicted decomposition of this compound.

Reactivity of this compound

Detailed experimental data on the reactivity of this compound is not available. Based on its structure, it would be expected to undergo reactions typical of alcohols, but these would likely be dominated by its decomposition.

Experimental Protocols

Due to the apparent instability of this compound and the lack of published research on its isolation and handling, no established experimental protocols for its synthesis, purification, or use in experiments can be provided.

Conclusion

This compound is a chemical compound of theoretical interest as a metabolite of dichloromethane. However, it is characterized by a significant lack of available data regarding its chemical and physical properties, stability, and reactivity. This is most likely due to its inherent instability, a common feature of geminal halohydrins. The information presented in this guide is based on general chemical principles and the limited mentions in the scientific literature. For practical applications and research, attention is directed towards the stable and well-documented compound, dichloromethane.

References

Theoretical Synthesis of Dichloromethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethanol (CHCl₂OH) is a geminal diol of significant theoretical interest as a transient intermediate in various chemical transformations, most notably the basic hydrolysis of chloroform (B151607). Its high reactivity and inherent instability make its isolation a formidable challenge, precluding its direct use as a stable reagent. This technical guide provides a comprehensive overview of the theoretical synthesis pathways for this compound, focusing on its in-situ generation from chloroform. The document details the underlying reaction mechanisms, presents a theoretical experimental protocol for its formation and potential trapping, and discusses the factors governing its fleeting existence. This guide is intended for researchers in organic synthesis, computational chemistry, and drug development who may encounter or seek to utilize such transient species.

Introduction

Geminal diols, compounds bearing two hydroxyl groups on the same carbon atom, are typically unstable and readily dehydrate to the corresponding carbonyl compounds. This compound is a halogenated gem-diol that has been proposed as a key intermediate in the hydrolysis of chloroform. Recent computational studies have provided substantial evidence for its formation via the reaction of dichlorocarbene (B158193) (:CCl₂) with water.[1] Understanding the synthesis and chemistry of this compound is crucial for elucidating reaction mechanisms involving chloroform and for the potential development of novel synthetic methodologies where it may act as a fleeting electrophile.

Theoretical Synthesis Pathways

The most theoretically sound and experimentally supported pathway for the generation of this compound is the hydrolysis of chloroform (CHCl₃) under basic conditions. This process does not proceed via a direct nucleophilic substitution but rather through the formation of a highly reactive dichlorocarbene intermediate.

Pathway I: Generation from Chloroform via Dichlorocarbene

The reaction proceeds in two primary steps:

  • α-Elimination of Chloroform to form Dichlorocarbene: In the presence of a strong base, chloroform undergoes deprotonation to form the trichloromethyl anion (⁻CCl₃). This anion is unstable and rapidly eliminates a chloride ion to yield dichlorocarbene (:CCl₂).[2]

  • Reaction of Dichlorocarbene with Water: The electrophilic dichlorocarbene then reacts with water in the surrounding medium to form this compound.[1]

The overall transformation can be summarized as follows:

CHCl₃ + OH⁻ → ⁻CCl₃ + H₂O ⁻CCl₃ → :CCl₂ + Cl⁻ :CCl₂ + H₂O → CHCl₂OH

This compound, once formed, is highly unstable and is expected to rapidly decompose, likely to formyl chloride, which would then be hydrolyzed to formic acid and HCl under the reaction conditions.

Quantitative Data

Direct quantitative data for the synthesis and isolation of this compound, such as yield and purity, are not available in the literature due to its transient nature. However, the generation of its precursor, dichlorocarbene, from chloroform is a well-established reaction. The efficiency of dichlorocarbene generation is critical for any attempt to form this compound. The following table summarizes conditions for the generation of dichlorocarbene, which is the key prerequisite for this compound formation.

PrecursorBase/ReagentCatalyst/ConditionsSolventNotes
Chloroform (CHCl₃)Potassium tert-butoxideAnhydrousOrganic Solvent (e.g., alkene for trapping)Classic method for generating :CCl₂ for cyclopropanations.
Chloroform (CHCl₃)50% aq. NaOHPhase Transfer Catalyst (e.g., benzyltriethylammonium chloride)Biphasic (DCM/H₂O)Allows for efficient reaction between organic and aqueous phases.
Chloroform (CHCl₃)Sodium hydroxide (B78521)Aqueous, with a tertiary alcohol (e.g., t-amyl alcohol)Aqueous/OrganicThe alcohol facilitates the reaction in the presence of water.[3]

Detailed Theoretical Experimental Protocol

This protocol describes a theoretical approach for the in-situ generation of this compound and its potential trapping or spectroscopic observation. Note: This is a theoretical protocol and has not been validated. Extreme caution should be exercised due to the reactive nature of the intermediates and the potential for exothermic reactions.

Objective: To generate this compound from chloroform and trap it with a suitable nucleophile.

Materials:

  • Chloroform (CHCl₃), ACS grade

  • Sodium hydroxide (NaOH), pellets

  • Benzyltriethylammonium chloride (phase transfer catalyst)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Deionized water, degassed

  • Trapping agent (e.g., a highly reactive amine or thiol)

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus should be flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation:

    • Prepare a 50% (w/v) aqueous solution of sodium hydroxide.

    • In the dropping funnel, prepare a solution of chloroform (e.g., 10 mmol) and the chosen trapping agent (e.g., 12 mmol) in 50 mL of dichloromethane.

  • Reaction Execution:

    • To the reaction flask, add the 50% NaOH solution (e.g., 20 mL) and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.2 mmol).

    • Cool the flask to 0°C using an ice bath.

    • Begin vigorous stirring to ensure efficient mixing of the biphasic system.

    • Slowly add the chloroform/trapping agent solution from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, allow the reaction to stir at 0°C for an additional hour.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully quenching an aliquot with dilute HCl and extracting with an organic solvent.

    • Upon completion, carefully transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for the presence of the trapped adduct using techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway Chloroform Chloroform (CHCl3) Trichloromethyl_Anion Trichloromethyl Anion (-CCl3) Chloroform->Trichloromethyl_Anion Base Strong Base (e.g., OH-) Base->Trichloromethyl_Anion Deprotonation Dichlorocarbene Dichlorocarbene (:CCl2) Trichloromethyl_Anion->Dichlorocarbene α-Elimination of Cl- This compound This compound (CHCl2OH) (Unstable Intermediate) Dichlorocarbene->this compound Water Water (H2O) Water->this compound Reaction Decomposition Decomposition Products (e.g., Formyl Chloride) This compound->Decomposition Rapid

Caption: Reaction pathway for the formation of this compound from chloroform.

Experimental_Workflow Start Start: Assemble Reaction Apparatus Prepare_Reagents Prepare Solutions: 1. 50% aq. NaOH 2. CHCl3 & Trapping Agent in DCM Start->Prepare_Reagents Charge_Flask Charge Flask with NaOH and Phase Transfer Catalyst Prepare_Reagents->Charge_Flask Cool Cool Reaction to 0°C Charge_Flask->Cool Addition Slowly Add CHCl3 Solution (Maintain T < 5°C) Cool->Addition Stir Stir at 0°C for 1 hour Addition->Stir Monitor Monitor Reaction (TLC/GC-MS) Stir->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Isolate Isolate Crude Product Workup->Isolate Analyze Analyze for Trapped Adduct (NMR, MS) Isolate->Analyze End End Analyze->End

Caption: Logical workflow for the theoretical synthesis and trapping of this compound.

Stability and Challenges

The primary challenge in the study of this compound is its inherent instability. Geminal diols are in equilibrium with their corresponding carbonyl compounds and water, and this equilibrium usually favors the carbonyl compound. In the case of this compound, the presence of two electron-withdrawing chlorine atoms is expected to destabilize the diol and facilitate the elimination of HCl to form formyl chloride, which would be further hydrolyzed.

Factors that can stabilize geminal diols, such as incorporation into a strained ring system or extensive intramolecular hydrogen bonding, are absent in the simple acyclic structure of this compound.[4][5] Therefore, any experimental attempt to synthesize this compound must focus on low-temperature conditions and in-situ analysis or trapping to characterize this transient species before it decomposes.

Conclusion

This compound remains a theoretically important but experimentally elusive molecule. The most viable pathway for its formation is through the base-induced generation of dichlorocarbene from chloroform, followed by reaction with water. Due to its inherent instability, the isolation of this compound is not considered feasible under standard laboratory conditions. Future research in this area will likely focus on advanced spectroscopic techniques for its direct observation in solution or matrix isolation studies at cryogenic temperatures. The theoretical protocols and mechanistic insights provided in this guide serve as a foundation for researchers interested in exploring the chemistry of this and other transient halogenated intermediates.

References

Methodological & Application

The Role of Dichloromethane in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a halogenated organic solvent widely employed in organic synthesis due to its excellent solvating power for a broad range of organic compounds, relative inertness, and ease of removal.[1][2] Its moderate polarity allows it to dissolve both polar and nonpolar reactants and reagents, making it a versatile medium for a variety of chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of dichloromethane in several key synthetic operations, presents comparative data on its performance, and outlines important safety considerations.

Physicochemical Properties and Solvent Parameters

A solvent's utility in a specific reaction is dictated by its physical and chemical properties. Dichloromethane's low boiling point facilitates its removal post-reaction, and its density, greater than that of water, simplifies aqueous work-ups.[2][3] Key properties of dichloromethane and common alternative solvents are summarized below for comparison.

Table 1: Physical Properties of Dichloromethane and Alternative Solvents

SolventFormulaBoiling Point (°C)Density (g/mL at 20°C)Dielectric ConstantSolubility in Water ( g/100g )
Dichloromethane CH₂Cl₂ 39.8 1.326 9.08 1.32
Ethyl AcetateC₄H₈O₂77.10.9026.028.7
AcetonitrileC₂H₃N81.60.78637.5Miscible
Tetrahydrofuran (THF)C₄H₈O660.8897.5Miscible
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O800.8546.214
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Miscible

Source: Adapted from various sources.

The choice of a solvent can also be guided by solubility parameter models, such as Hansen Solubility Parameters (HSP), which can predict the compatibility of a solvent with a given solute.

Table 2: Hansen Solubility Parameters (at 25°C)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Dichloromethane 18.2 6.3 6.1
Ethyl Acetate15.85.37.2
Acetonitrile15.318.06.1
Tetrahydrofuran (THF)16.85.78.0
2-Methyltetrahydrofuran (2-MeTHF)16.04.04.1
N,N-Dimethylformamide (DMF)17.413.711.3

Source: Adapted from various sources.[4][5]

Key Applications and Experimental Protocols

Dichloromethane is a preferred solvent for a multitude of reactions in organic synthesis. Its utility in several cornerstone reactions is detailed below with comprehensive protocols.

Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3] Dichloromethane is the most commonly used solvent for this transformation as it is compatible with the reactive intermediates and allows for the low temperatures required.[6][7]

Table 3: Comparative Yields for the Oxidation of 3-Ethyl-4-heptanol

Oxidation MethodTypical Yield (%)Reaction Conditions
Swern Oxidation 78 -78 °C, DCM, Oxalyl chloride, DMSO, Triethylamine (B128534)
Chromic Acid (H₂CrO₄)70 - 850-5 °C, Acetone
Dess-Martin Periodinane (DMP)~90Room temperature, DCM

Source: Adapted from Benchchem.[8]

This protocol describes the oxidation of a generic primary alcohol to the corresponding aldehyde.

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.2 eq)

  • Anhydrous triethylamine (Et₃N) (5.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure: [9]

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: To the cooled flask, add anhydrous DCM followed by oxalyl chloride via syringe. Slowly add anhydrous DMSO dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Addition of Alcohol: Dissolve the primary alcohol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Addition of Base: Slowly add triethylamine dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be further purified by column chromatography.

Diagram 1: General Workflow for a Swern Oxidation

Swern_Oxidation_Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Cooling 2. Cool to -78 °C (Dry Ice/Acetone) Setup->Cooling Activation 3. Add DCM and Oxalyl Chloride, then slowly add DMSO Cooling->Activation Stir1 4. Stir at -78 °C for 30 min Activation->Stir1 Add_Alcohol 5. Add Alcohol Solution in DCM Stir1->Add_Alcohol Stir2 6. Stir at -78 °C for 30-60 min Add_Alcohol->Stir2 Add_Base 7. Add Triethylamine (Keep Temp < -65 °C) Stir2->Add_Base Warm 8. Warm to Room Temperature Add_Base->Warm Workup 9. Aqueous Work-up and Extraction with DCM Warm->Workup Isolate 10. Dry, Filter, and Concentrate Workup->Isolate Purify 11. Purify by Chromatography Isolate->Purify

Caption: A typical experimental workflow for performing a Swern oxidation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[10] Dichloromethane is an excellent solvent for this reaction as it is inert to the strong Lewis acid catalyst (e.g., AlCl₃) and effectively dissolves the reactants.[11]

Table 4: Effect of Solvent on the Yield of Friedel-Crafts Acetylation of 3,3'-dimethylbiphenyl

SolventTemperature (°C)Monoacetylated Product Yield (%)Diacetylated Product Yield (%)
1,2-Dichloroethane (similar to DCM) 25 55.4 -
1,2-Dichloroethane8398.7-
Carbon Disulfide2550.1-
Nitromethane2558.7-

Source: Adapted from BenchChem.[12]

This protocol details the acylation of anisole (B1667542) with acetyl chloride.

Materials:

  • Anisole (0.75 eq relative to acetyl chloride)

  • Acetyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure: [11]

  • Reaction Setup: In a fume hood, equip a three-necked flask with a dropping funnel and a condenser. Add AlCl₃ and 25 mL of DCM to the flask.

  • Preparation of Acylating Agent: In a separate flask, mix acetyl chloride with 15 mL of DCM and transfer this solution to the dropping funnel.

  • Addition of Acylating Agent: Cool the AlCl₃ suspension in an ice bath and slowly add the acetyl chloride solution dropwise over approximately 15 minutes.

  • Addition of Substrate: Dissolve anisole in 10 mL of DCM, transfer to the same dropping funnel, and add it dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction Completion: After the addition, remove the ice bath and stir the reaction at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of ice and 25 mL of concentrated HCl. Stir for 10-15 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an additional 30 mL of DCM.

  • Washing: Combine the organic layers and wash with 50 mL of saturated NaHCO₃ solution, venting the separatory funnel frequently.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM by rotary evaporation to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

Dichloromethane is frequently used in solid-phase peptide synthesis, particularly in protocols utilizing Boc (tert-butyloxycarbonyl) chemistry, for resin swelling and washing steps.[4][13] It provides good swelling for polystyrene-based resins, which is crucial for efficient reagent diffusion.[13] However, for Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, DMF is often preferred as DCM can react slowly with the piperidine (B6355638) used for Fmoc deprotection.[4] The choice of solvent can significantly impact coupling efficiency.

Table 5: Solvent Effects on Average Coupling Yields in SPPS of CGRP(8-37)

SolventAverage Coupling Yield (%)
N,N-Dimethylformamide (DMF)99.5
Dimethylacetamide (DMA)98.0
Dimethylsulfoxide (DMSO)91.8
N-Methylpyrrolidinone (NMP)78.1

Source: Adapted from PubMed.[14]

This protocol outlines the manual synthesis of a simple dipeptide on a Rink Amide resin. While DMF is more common for Fmoc-SPPS, DCM is often used for washing steps.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling agent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Cycle: Repeat steps 2-4 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. The peptide is then cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

Logical Framework for Solvent Selection

The selection of an appropriate solvent is a critical parameter in the success of an organic reaction. The following diagram illustrates a simplified decision-making process for choosing a solvent, with considerations for using dichloromethane.

Diagram 2: Decision Tree for Solvent Selection

Solvent_Selection Start Start: Define Reaction (Reactants, Reagents, Conditions) Solubility Are all reactants and reagents soluble in the potential solvent? Start->Solubility Inertness Is the solvent inert to reactants and reagents? Solubility->Inertness Yes Consider_Alternatives Consider Alternatives: - Ethyl Acetate (greener) - Acetonitrile (more polar) - THF (ethereal) - Toluene (non-polar, higher BP) Solubility->Consider_Alternatives No Boiling_Point Is the boiling point suitable for the reaction temperature and subsequent removal? Inertness->Boiling_Point Yes Inertness->Consider_Alternatives No Workup Does the solvent facilitate an easy work-up? Boiling_Point->Workup Yes Boiling_Point->Consider_Alternatives No Safety Are the safety and environmental profiles acceptable? Workup->Safety Yes Workup->Consider_Alternatives No Select_DCM Consider Dichloromethane: - Good general solubility - Aprotic and relatively inert - Low boiling point - Denser than water Safety->Select_DCM Yes Safety->Consider_Alternatives No Final_Choice Select Optimal Solvent Select_DCM->Final_Choice Consider_Alternatives->Final_Choice

Caption: A simplified decision tree for selecting a solvent in organic synthesis.

Safety and Handling

Dichloromethane is a volatile and potentially hazardous solvent.[2] It is classified as a potential carcinogen and can cause irritation to the skin, eyes, and respiratory system. All handling of dichloromethane should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile gloves have a short breakthrough time and double-gloving or using more resistant gloves is recommended), and a lab coat. Due to its environmental and health concerns, researchers should always consider greener alternatives where feasible.

Conclusion

Dichloromethane remains a valuable and versatile solvent in the organic synthesis laboratory. Its unique combination of properties makes it highly effective for a wide range of reactions, including oxidations, electrophilic aromatic substitutions, and as a component in peptide synthesis protocols. However, its use necessitates strict adherence to safety protocols. By understanding its properties and considering greener alternatives when possible, researchers can continue to leverage the benefits of dichloromethane while minimizing risks. The provided protocols and data serve as a guide for the effective and safe application of this important solvent in modern organic synthesis.

References

Application Notes and Protocols for Liquid-Liquid Extraction Using Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing liquid-liquid extraction (LLE) using dichloromethane (B109758) (DCM), a common technique for the purification and isolation of compounds in research and drug development.[1][2] These application notes include a step-by-step experimental procedure, important safety considerations, and quantitative data to guide solvent selection and assess extraction efficiency.

Introduction

Liquid-liquid extraction is a fundamental separation technique used to isolate a target compound from a mixture.[3] The process relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3] Dichloromethane is a versatile organic solvent widely employed in LLE due to its ability to dissolve a broad range of organic compounds and its immiscibility with water.[4] With a low boiling point of approximately 39.6°C, DCM can be easily removed by evaporation, which is advantageous for isolating the purified compound.[5]

Key Applications in Research and Drug Development:

  • Isolation of Active Pharmaceutical Ingredients (APIs): DCM is effective in extracting APIs from complex reaction mixtures or natural sources.[5]

  • Purification of Synthetic Compounds: It is used to separate the desired product from byproducts and unreacted starting materials in organic synthesis.

  • Extraction of Natural Products: DCM is utilized in the isolation of bioactive compounds from plant materials.[1][6]

  • Lipid Extraction: A solvent system of dichloromethane and methanol (B129727) is a common and effective replacement for the more hazardous chloroform/methanol mixture for extracting lipids from various biological samples.[5][7]

Quantitative Data for Dichloromethane Extraction

The efficiency of a liquid-liquid extraction is determined by the partition coefficient (K) or distribution coefficient (D) of the solute between the two immiscible solvents.[8] The partition coefficient is the ratio of the concentration of a compound in the organic phase to its concentration in the aqueous phase at equilibrium.[8] A higher K value indicates a greater affinity of the compound for the organic solvent and thus a more efficient extraction from the aqueous phase.

The lipophilicity of a compound is often expressed as its logP value, which is the logarithm of the partition coefficient, typically in an octanol-water system.[3][8][9] While octanol-water is a standard system, the principles of logP are crucial for understanding a compound's behavior in any biphasic system, including dichloromethane-water. A positive logP value indicates that the compound is more soluble in the organic phase (lipophilic), while a negative value signifies higher solubility in the aqueous phase (hydrophilic).[3][9] For effective oral drug absorption, a logP value of less than 5 is generally desirable.[3][9]

Table 1: Properties of Dichloromethane

PropertyValue
Chemical Formula CH₂Cl₂
Molar Mass 84.93 g/mol
Boiling Point 39.6 °C (103.3 °F)
Density 1.3266 g/cm³
Solubility in water 13 g/L at 20 °C
log Kow (Octanol/Water) 1.25[10]

Table 2: Partition Coefficients (K) of Selected Compounds in Dichloromethane/Water

CompoundPartition Coefficient (K)Notes
Caffeine ~2 (Varies with conditions)Caffeine is more soluble in dichloromethane than in water.[11]
Aspirin (B1665792) Favorable for DCM at acidic pHIn its neutral form, aspirin will partition into the organic layer.
Benzoic Acid Favorable for DCM at acidic pHSimilar to aspirin, the protonated form is more soluble in the organic phase.
DEHP High (estimated)Highly soluble in dichloromethane.[12]

Note: Partition coefficients can be influenced by factors such as pH, temperature, and the presence of other solutes.

Experimental Protocol: Liquid-Liquid Extraction

This protocol outlines the steps for a standard liquid-liquid extraction using a separatory funnel.

Materials and Equipment:
  • Separatory funnel

  • Ring stand and clamp

  • Beakers or Erlenmeyer flasks for collecting layers

  • Glass funnel

  • Dichloromethane (reagent grade)

  • Aqueous solution containing the compound of interest

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator or other solvent removal apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves (nitrile gloves have a very short breakthrough time with DCM and are not recommended for prolonged use; heavier-duty gloves are advised).

Step-by-Step Procedure:
  • Preparation:

    • Ensure the separatory funnel is clean, and the stopcock is properly greased (if glass) and closed.

    • Securely clamp the separatory funnel to the ring stand.

    • Place a beaker or flask beneath the separatory funnel to catch any potential leaks.[13]

  • Adding the Solutions:

    • Using a glass funnel, pour the aqueous solution containing the compound to be extracted into the separatory funnel.[13]

    • Carefully add the dichloromethane to the separatory funnel. The volume of DCM used will depend on the specific protocol but is often a fraction of the aqueous volume for multiple extractions.

  • Extraction (Mixing and Venting):

    • Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel.[13]

    • Immediately open the stopcock to vent any pressure buildup.[13] This is particularly important with volatile solvents like DCM and when performing acid-base extractions that can generate gas.

    • Close the stopcock and gently shake or swirl the funnel for 1-2 minutes to allow for the transfer of the solute between the phases.[13]

    • Periodically invert the funnel and vent the pressure.[13]

    • Repeat the shaking and venting process several times.[13]

  • Separation of Layers:

    • Place the separatory funnel back in the ring stand and remove the stopper.[13]

    • Allow the two immiscible layers to separate completely. Dichloromethane is denser than water and will be the bottom layer.[11]

    • If an emulsion (a suspension of fine droplets of one liquid in the other) forms at the interface, it can sometimes be broken by gentle swirling, adding a small amount of brine (saturated NaCl solution), or by allowing the funnel to sit for a longer period.

  • Draining the Layers:

    • Carefully open the stopcock and drain the lower dichloromethane layer into a clean, dry Erlenmeyer flask.[13][14][15]

    • Drain the aqueous layer out through the top of the separatory funnel to avoid contamination with any residual DCM in the stopcock.[13]

  • Multiple Extractions (Recommended):

    • It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.

    • Return the aqueous layer to the separatory funnel and add a fresh portion of dichloromethane.

    • Repeat steps 3-5.

    • Combine the organic extracts from all extractions into the same flask.[14][15]

  • Drying the Organic Layer:

    • Add a small amount of a drying agent, such as anhydrous sodium sulfate, to the combined organic extracts.

    • Swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

    • Allow the mixture to stand for 5-10 minutes to ensure all residual water has been absorbed.

  • Isolation of the Compound:

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.[16]

    • Remove the dichloromethane using a rotary evaporator or by gentle heating in a fume hood.[11][16]

    • The solid or oily residue remaining in the flask is the extracted compound.

Mandatory Visualizations

G cluster_prep Preparation cluster_addition Addition of Solutions cluster_extraction Extraction cluster_separation Separation cluster_collection Collection cluster_post Post-Extraction prep1 Assemble Separatory Funnel in Ring Stand prep2 Ensure Stopcock is Closed prep1->prep2 add1 Add Aqueous Solution prep2->add1 add2 Add Dichloromethane add1->add2 ext1 Stopper and Invert Funnel add2->ext1 ext2 Vent Pressure ext1->ext2 ext3 Shake/Swirl Gently ext2->ext3 ext4 Repeat Shaking and Venting ext3->ext4 sep1 Return Funnel to Stand and Remove Stopper ext4->sep1 sep2 Allow Layers to Separate (DCM is bottom layer) sep1->sep2 coll1 Drain Bottom (DCM) Layer sep2->coll1 coll2 Pour Out Top (Aqueous) Layer coll1->coll2 post1 Combine Organic Extracts coll1->post1 coll2->add1 For Multiple Extractions post2 Dry with Anhydrous Salt post1->post2 post3 Filter/Decant post2->post3 post4 Evaporate Solvent post3->post4 post5 Isolated Compound post4->post5

Caption: Workflow for Liquid-Liquid Extraction using Dichloromethane.

Safety Precautions

Dichloromethane is a hazardous chemical and must be handled with appropriate safety precautions.

  • Work in a well-ventilated area: Always use dichloromethane in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. Note that nitrile gloves offer limited protection and should be changed immediately upon contamination.

  • Avoid contact: Prevent contact with skin, eyes, and clothing. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store dichloromethane in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed.

  • Waste Disposal: Dispose of dichloromethane waste according to institutional and local regulations. Do not pour it down the drain.

References

Dichloromethane in Column Chromatography: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, remains a widely utilized solvent in column chromatography for the purification of a diverse range of chemical compounds. Its intermediate polarity and ability to dissolve many organic substances make it a versatile component of mobile phases for separating moderately polar to nonpolar analytes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of dichloromethane in column chromatography, with a strong emphasis on safety and data presentation.

Physicochemical Properties of Dichloromethane

A thorough understanding of the properties of dichloromethane is essential for its effective and safe use in chromatography.

PropertyValueReferences
Molecular Formula CH₂Cl₂
Molecular Weight 84.93 g/mol
Boiling Point 39.6 °C (103.3 °F)
Density 1.325 g/mL at 25 °C
Polarity Index (P') 3.1[1][2][3]
Solvent Group (Snyder) 5[4]
Solubility in Water 13 g/L at 20 °C[5]
Miscibility Miscible with most organic solvents[5]

Applications in Column Chromatography

Dichloromethane is a versatile solvent in normal-phase column chromatography, often used in binary or ternary solvent systems to fine-tune the polarity of the mobile phase. Its applications span various fields:

  • Natural Product Chemistry: DCM is frequently employed for the isolation and purification of alkaloids, flavonoids, terpenoids, and lipids from plant and microbial extracts.[1][6] It is often used in gradient elution, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of DCM, followed by a more polar solvent like methanol (B129727).

  • Organic Synthesis: In synthetic organic chemistry, DCM-based solvent systems are crucial for the purification of reaction mixtures. It effectively separates desired products from starting materials, reagents, and byproducts. Common solvent combinations include dichloromethane/hexane and dichloromethane/ethyl acetate (B1210297).

  • Pharmaceutical Drug Development: The purification of active pharmaceutical ingredients (APIs) and their intermediates often involves column chromatography with mobile phases containing dichloromethane.[5]

Experimental Protocols

Below are detailed protocols for common applications of dichloromethane in column chromatography.

Protocol 1: Purification of a Crude Organic Synthesis Product (Flash Chromatography)

This protocol outlines the purification of a moderately polar organic compound from a reaction mixture using a dichloromethane/hexane gradient.

1. Materials and Equipment:

  • Crude reaction mixture

  • Silica (B1680970) gel (230-400 mesh)

  • Glass chromatography column

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% dichloromethane in hexane).

  • Visualize the spots under a UV lamp.

  • The optimal starting solvent system for the column should give the target compound an Rf value of approximately 0.2-0.3.[2]

3. Column Packing (Slurry Method):

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 10% DCM in hexane).

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Add another layer of sand on top of the silica gel bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica.

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase (e.g., 10% DCM in hexane).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of dichloromethane (e.g., 20%, 50%, 100% DCM).

  • Collect fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Quantitative Data Example:

ParameterValue
Crude Sample Load 1.0 g
Silica Gel Amount 50 g
Column Dimensions 40 mm x 300 mm
Initial Mobile Phase 10% Dichloromethane in Hexane
Final Mobile Phase 100% Dichloromethane
Target Compound Rf (20% DCM/Hexane) 0.25
Typical Yield 85-95%
Typical Purity >98%
Protocol 2: Fractionation of a Plant Extract for Alkaloid Isolation

This protocol describes the initial fractionation of a crude plant extract to isolate alkaloid compounds using a dichloromethane/methanol gradient.

1. Materials and Equipment:

  • Crude plant extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Collection tubes

  • TLC plates and reagents for alkaloid visualization (e.g., Dragendorff's reagent)

  • Rotary evaporator

2. Sample Preparation:

  • Dissolve the crude plant extract in a minimal amount of methanol.

  • Adsorb the extract onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent under reduced pressure. This creates a dry, free-flowing powder.

3. Column Packing:

  • Pack the column with silica gel using a slurry of 100% dichloromethane.

  • Equilibrate the column with 100% dichloromethane.

4. Sample Loading:

  • Carefully add the silica gel with the adsorbed sample to the top of the column.

  • Add a layer of sand on top.

5. Elution and Fraction Collection:

  • Begin elution with 100% dichloromethane.

  • Gradually increase the polarity by adding increasing percentages of methanol to the dichloromethane (e.g., 1%, 2%, 5%, 10% methanol).[7]

  • Collect fractions and monitor by TLC, using an appropriate stain to visualize the alkaloids.

6. Isolation of Alkaloid-Rich Fractions:

  • Combine the fractions that show a positive test for alkaloids and have a similar TLC profile.

  • Evaporate the solvent to yield a fraction enriched in alkaloids for further purification.

Quantitative Data Example:

ParameterValue
Crude Extract Load 5.0 g
Silica Gel Amount 150 g
Initial Mobile Phase 100% Dichloromethane
Final Mobile Phase 10% Methanol in Dichloromethane
Alkaloid Fraction Rf (5% MeOH/DCM) 0.3-0.5
Yield of Enriched Fraction Varies depending on extract

Visualizations

Experimental_Workflow_Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column TLC->Pack Load Load Sample Pack->Load Sample_Prep Sample Preparation Sample_Prep->Load Elute Elute with DCM Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: General workflow for column chromatography purification.

DCM_Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures Gloves Chemically Resistant Gloves Goggles Safety Goggles Coat Lab Coat Hood Work in a Fume Hood Storage Store in a Cool, Dry, Well-Ventilated Area Waste Dispose as Hazardous Waste Inhalation Move to Fresh Air Skin_Contact Wash with Soap and Water Eye_Contact Flush with Water for 15 mins Spill Evacuate and Notify Safety Personnel DCM Dichloromethane Safety DCM->Gloves DCM->Goggles DCM->Coat DCM->Hood DCM->Storage DCM->Waste DCM->Inhalation DCM->Skin_Contact DCM->Eye_Contact DCM->Spill

Caption: Key safety precautions for handling dichloromethane.

Safety and Handling

Dichloromethane is a hazardous chemical and requires strict safety protocols.[8]

  • Health Hazards: DCM is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[8][9] Inhalation of high concentrations can lead to central nervous system depression.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves have a very short breakthrough time and should be avoided or doubled), safety goggles, and a lab coat.[11]

  • Ventilation: All work with dichloromethane must be conducted in a well-ventilated chemical fume hood.[6][8]

  • Storage: Store DCM in a tightly sealed container in a cool, dry, well-ventilated area away from heat and direct sunlight.[9]

  • Waste Disposal: Dispose of dichloromethane waste according to institutional and local regulations for hazardous chemical waste.[8]

Alternatives to Dichloromethane

Due to the health and environmental concerns associated with dichloromethane, the development of greener alternatives is an active area of research. Some potential replacements in column chromatography include mixtures of ethyl acetate and ethanol, or other less toxic solvents.[7] Researchers are encouraged to explore these alternatives whenever feasible.

Disclaimer: The information provided in these application notes is intended for guidance and educational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

Application Notes and Protocols for Dichloromethane/Methanol Mixtures in TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the preparation and use of dichloromethane (B109758)/methanol (B129727) solvent systems for Thin-Layer Chromatography (TLC) analysis. This guide provides structured data, detailed experimental procedures, and visual workflows to ensure accurate and reproducible results in a laboratory setting.

Introduction to Dichloromethane/Methanol Solvent Systems in TLC

Dichloromethane (DCM) and methanol (MeOH) mixtures are versatile mobile phases widely used in normal-phase TLC for the separation of moderately polar to polar compounds.[1][2] Dichloromethane, a moderately polar solvent, effectively dissolves a wide range of organic compounds, while the highly polar nature of methanol allows for the elution of more polar analytes. By varying the ratio of these two solvents, a broad spectrum of mobile phase polarities can be achieved, enabling the fine-tuning of separations for various compound classes.[3]

This solvent system is particularly advantageous for the analysis of natural product extracts, reaction mixtures, and purified compounds in drug discovery and development.[4][5] The volatility of both solvents ensures rapid development and easy removal from the TLC plate, facilitating subsequent visualization and analysis.[6]

Quantitative Data: Rf Values in Dichloromethane/Methanol Systems

The retention factor (Rf) is a critical parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The following tables summarize typical Rf values for various compound classes in different dichloromethane/methanol mixtures. These values serve as a guide for selecting an appropriate starting solvent system and for optimizing separations.

Table 1: Separation of Flavonoids and Phenolic Compounds

Compound/ExtractDichloromethane (DCM) : Methanol (MeOH) RatioRf ValueReference(s)
Bergenin8.5 : 1.5~0.35[7]
Menisdaurin8.5 : 1.5~0.60[7]
Senna italica Dichloromethane Extract9 : 10.17, 0.43, 0.76
Senna italica Methanol Extract9 : 10.23, 0.87
QuercetinToluene-Ethyl acetate-Glacial acetic acid (30:40:5)0.53[8]
Gallic AcidToluene-Acetone-Formic acid (4.5:4.5:1)0.60[8]
Tannic Acidn-Butanol-Glacial acetic acid-Water (4:1:5)0.88[8]

Table 2: Separation of Alkaloids

Compound/ExtractDichloromethane (DCM) : Methanol (MeOH) Ratio (+ Modifier)Rf ValueReference(s)
Chelidonium majus Alkaloids7 : 30.06, 0.10, 0.15, 0.20, 0.26, 0.46, 0.57, 0.63, 0.71
Various Alkaloids10 : 1Not specified[3]
Argemone mexicana Alkaloids90 : 10 (+ 5% Ammonia)Not specified[9]

Table 3: General Guidance for Solvent Selection

Compound PolarityRecommended Starting DCM:MeOH RatioExpected Rf RangeReference(s)
Moderately Polar95 : 5 to 90 : 100.3 - 0.7[8]
Polar90 : 10 to 80 : 200.2 - 0.6[6]
Very Polar80 : 20 to 70 : 300.1 - 0.4[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of dichloromethane/methanol mixtures and their application in TLC analysis.

Protocol for Preparing Dichloromethane/Methanol Mobile Phase

Objective: To accurately prepare a dichloromethane/methanol mobile phase of a specific ratio.

Materials:

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Graduated cylinders (various sizes)

  • Glass bottle with a screw cap

  • Fume hood

Procedure:

  • Safety First: Perform all solvent handling inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Select Ratio: Determine the desired ratio of dichloromethane to methanol based on the polarity of the target analytes (refer to Tables 1-3).

  • Measure Solvents: Using clean, dry graduated cylinders, accurately measure the required volumes of dichloromethane and methanol. For example, to prepare 100 mL of a 9:1 (v/v) DCM:MeOH mixture, measure 90 mL of dichloromethane and 10 mL of methanol.

  • Mix Solvents: Carefully pour the measured solvents into a clean, dry glass bottle.

  • Ensure Homogeneity: Cap the bottle and gently swirl the mixture to ensure it is homogeneous.

  • Labeling: Clearly label the bottle with the solvent system (e.g., "9:1 Dichloromethane:Methanol"), the date of preparation, and your initials.

  • Storage: Store the prepared mobile phase in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

Protocol for TLC Analysis of Plant Extracts

Objective: To separate and visualize the components of a plant extract using a dichloromethane/methanol mobile phase.

Materials:

  • Prepared dichloromethane/methanol mobile phase

  • TLC plates (silica gel 60 F254)

  • Plant extract (dissolved in a suitable solvent like methanol or dichloromethane)

  • TLC developing chamber

  • Filter paper

  • Capillary tubes or micropipette for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm and 366 nm)

  • Visualization reagent (e.g., iodine chamber, anisaldehyde-sulfuric acid stain)

  • Hot plate or heat gun (for staining)

Procedure:

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contaminating the silica (B1680970) surface.

    • Using a pencil and ruler, lightly draw a starting line (origin) approximately 1 cm from the bottom of the plate.[9]

    • Mark the lanes for each sample to be spotted.

  • Chamber Saturation:

    • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm.[9]

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the mobile phase. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible separations.[9]

    • Cover the chamber and allow it to equilibrate for at least 20-30 minutes.[9]

  • Sample Spotting:

    • Dissolve the crude plant extract in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane) to create a concentrated solution.[2]

    • Using a capillary tube or micropipette, apply a small spot of the dissolved extract onto the designated lane on the starting line.[6] Aim for a spot size of 1-2 mm in diameter.

    • Allow the solvent to completely evaporate between applications if multiple spots are needed to increase concentration.

  • Development:

    • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the starting line is above the solvent level.[10]

    • Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the solvent front with a pencil.[10]

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp at 254 nm and 366 nm and circle any visible spots with a pencil.[2]

    • If compounds are not UV-active, use a chemical visualization method such as placing the plate in an iodine chamber or spraying with a suitable staining reagent and heating.[2]

  • Data Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Record the Rf values, colors of the spots (if any), and visualization method used.

Visualizations

Experimental Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solvent Prepare DCM/MeOH Mobile Phase prep_chamber Saturate TLC Chamber prep_solvent->prep_chamber development Develop Plate in Chamber prep_chamber->development prep_plate Prepare and Mark TLC Plate spotting Spot Sample on Plate prep_plate->spotting prep_sample Dissolve Sample prep_sample->spotting spotting->development visualization Visualize Spots (UV, Stain) development->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation Polarity_Rf_Relationship cluster_solvent Mobile Phase (DCM/MeOH) cluster_compound Compound on Stationary Phase increase_methanol Increase % MeOH increase_polarity Increase Polarity increase_methanol->increase_polarity leads to increased_elution Increased Elution increase_polarity->increased_elution causes higher_rf Higher Rf Value increased_elution->higher_rf results in

References

Dichloromethane in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless liquid with a sweet, chloroform-like odor. It is a powerful solvent widely employed in the pharmaceutical industry for a variety of applications, primarily due to its ability to dissolve a wide range of organic compounds and its low boiling point, which facilitates easy removal from the final product.[1][2][3] This document provides detailed application notes and protocols for the use of dichloromethane in pharmaceutical manufacturing, with a focus on its role in extraction, as a reaction medium, and in purification processes.

Key Applications of Dichloromethane in Pharmaceutical Manufacturing

Dichloromethane's utility in the pharmaceutical sector is extensive, spanning from the early stages of drug development to the final purification of active pharmaceutical ingredients (APIs).[3][4] Its primary applications include:

  • As a Process Solvent: Dichloromethane is a preferred solvent in the manufacturing of steroids, antibiotics, and vitamins.[5] Its inert nature makes it a suitable medium for various chemical reactions.[3]

  • For Extraction: Its immiscibility with water and high solvency for organic compounds make it an excellent choice for liquid-liquid extraction to isolate APIs from complex reaction mixtures or natural sources.[4]

  • In Purification: Dichloromethane is extensively used in chromatography, particularly in column chromatography for the purification of APIs.[6][7] Its low boiling point (approximately 39.6°C) allows for easy removal by evaporation, minimizing the risk of thermal degradation of sensitive compounds.[4]

  • In Tablet Coating: To a lesser extent, it is used as a solvent in the coating of tablets.[5]

Despite its widespread use, it is important to note that dichloromethane is considered a potential occupational carcinogen and neurotoxin, necessitating strict handling and safety protocols.[8] Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set exposure limits for methylene chloride.[8]

Application Note 1: Extraction of a Cefixime (B193813) Intermediate

This application note details the use of dichloromethane in a three-stage countercurrent extraction process for a cefixime intermediate, demonstrating a significant improvement in efficiency and product quality compared to traditional methods.

Objective: To enhance the extraction efficiency and reduce solvent residue in the production of a cefixime intermediate using dichloromethane.

Methodology: A three-stage countercurrent extraction was performed using a CWL-M series centrifugal extractor. This technology enhances mass transfer through a high centrifugal force (2000-3000G), which shortens the contact time of the two phases to within 15 seconds.[9]

Results: The implementation of the three-stage countercurrent extraction with dichloromethane resulted in a substantial increase in the target yield and a significant reduction in solvent loss and organic residue.

ParameterTraditional ProcessThree-Stage Countercurrent Process with DCM
Target Yield 82%96.5%
Solvent Loss Reduction -42%
Organic Residue (DCM) >500ppm<80ppm
Table 1: Comparison of traditional and three-stage countercurrent extraction with DCM for a cefixime intermediate.[9]

Application Note 2: Purification of APIs by Column Chromatography

This application note describes a general protocol for the purification of active pharmaceutical ingredients (APIs), such as ibuprofen (B1674241) and acetaminophen, using column chromatography with a dichloromethane-methanol solvent system.

Objective: To purify crude APIs from a model impurity (caffeine) using silica (B1680970) gel column chromatography.

Protocol:

1. Slurry Preparation and Packing:

  • A slurry of silica gel in the eluent (mobile phase) is prepared.
  • The slurry is poured into a glass column with a stopcock at the bottom, ensuring even packing to avoid air bubbles.
  • A thin layer of sand is added on top of the silica gel bed to prevent disturbance during sample loading.[6]

2. Sample Loading:

  • The crude sample mixture (e.g., 33 mg each of API and caffeine) is dissolved in a minimal amount of the mobile phase (≤ 2 mL).[6]
  • The dissolved sample is carefully loaded onto the top of the silica gel column.

3. Elution:

  • The mobile phase, a blend of dichloromethane and methanol (B129727) (e.g., 87.5 vol % DCM in MeOH), is passed through the column.[6]
  • The different components of the mixture travel down the column at different rates based on their affinity for the silica gel and solubility in the mobile phase.

4. Fraction Collection and Analysis:

  • Fractions of the eluate are collected sequentially.
  • The composition of each fraction is analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the purity.

Quantitative Data: The recovery and purity of the API are key performance indicators. The following table presents hypothetical data based on typical outcomes for such a purification process.

APIMobile Phase (DCM/MeOH)API Recovery (%)Final Purity (%)
Ibuprofen 87.5% DCM in MeOH9299.5
Acetaminophen 87.5% DCM in MeOH8999.2
Table 2: Hypothetical results for API purification using DCM/MeOH in column chromatography.[6]

Protocol: Synthesis of a Water-Soluble Vitamin D Derivative (Extraction Step)

This protocol outlines the extraction of a synthesized water-soluble vitamin D derivative using dichloromethane.

1. Reaction Quenching:

  • Following the reaction of the vitamin D intermediate with polyethylene (B3416737) glycol (PEG), the reaction is quenched with deionized water.

2. Liquid-Liquid Extraction:

  • The aqueous reaction mixture is transferred to a separatory funnel.
  • An equal volume of dichloromethane (DCM) is added to the separatory funnel.
  • The funnel is stoppered and shaken vigorously for 1-2 minutes, with periodic venting to release pressure.
  • The layers are allowed to separate. The denser dichloromethane layer, containing the desired product, will be at the bottom.
  • The lower organic layer is drained into a clean flask.
  • The extraction process is repeated two more times with fresh portions of dichloromethane to maximize the recovery of the product.

3. Drying and Evaporation:

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate) to remove residual water.
  • The drying agent is removed by filtration.
  • The dichloromethane is removed under reduced pressure using a rotary evaporator to yield the crude product. In one reported synthesis, this process yielded approximately 34 grams of crude product.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_extraction Extraction with Dichloromethane cluster_purification Purification cluster_final Final Product s1 Reactants s2 Reaction in appropriate solvent s1->s2 e1 Reaction Mixture s2->e1 e2 Add DCM and Water e1->e2 e3 Separate Aqueous and Organic Layers e2->e3 e4 Collect Organic (DCM) Layer e3->e4 p1 Crude Product in DCM e4->p1 p2 Column Chromatography (DCM as mobile phase component) p1->p2 p3 Pure API p2->p3 f1 Evaporate DCM p3->f1 f2 Final API Product f1->f2

General workflow for pharmaceutical manufacturing using dichloromethane.

signaling_pathway cluster_membrane Postsynaptic Membrane cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel nAChR->IonChannel Prevents ion flow Nitenpyram Nitenpyram (synthesized using DCM) Nitenpyram->nAChR Binds irreversibly ACh Acetylcholine (ACh) ACh->nAChR Normal Binding Signal Neural Signal Blocked IonChannel->Signal Paralysis Paralysis and Death Signal->Paralysis

Signaling pathway of Nitenpyram, an insecticide synthesized using DCM.

References

Dichloromethane for the Extraction of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a highly effective and versatile solvent for the extraction of a wide range of lipophilic and moderately polar natural products from various biological matrices. Its intermediate polarity, high volatility, and ability to dissolve a broad spectrum of organic compounds make it a valuable tool in phytochemical research, drug discovery, and the development of standardized herbal extracts. This document provides detailed application notes and experimental protocols for the use of dichloromethane in the extraction of natural products, with a focus on alkaloids, terpenoids, and certain flavonoids.

Application Notes

Dichloromethane is particularly well-suited for the extraction of:

  • Alkaloids: Many alkaloids exist as free bases that are soluble in dichloromethane, allowing for their selective extraction from plant material, often following an acid-base treatment.

  • Terpenoids: The non-polar to moderately polar nature of many terpenoids makes them readily extractable with dichloromethane.

  • Less Polar Flavonoids: Aglycones of isoflavones, flavanones, and methylated flavones are soluble in dichloromethane.[1][2]

Advantages of Dichloromethane in Natural Product Extraction:

  • High Solvating Power: Dichloromethane can efficiently dissolve a wide array of secondary metabolites.

  • Selectivity: Its intermediate polarity allows for the selective extraction of less polar compounds, leaving behind more polar impurities such as sugars and glycosides.

  • Ease of Removal: With a boiling point of 39.6 °C, dichloromethane can be easily removed from the extract under reduced pressure at low temperatures, minimizing the degradation of thermolabile compounds.

Limitations and Safety Considerations:

Dichloromethane is a hazardous chemical and requires strict safety protocols. It is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[3][4] All handling of dichloromethane must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., "Silver Shield" or polyvinyl alcohol), safety goggles, and a lab coat, must be worn.[5][6] Due to its environmental and health concerns, researchers are encouraged to consider greener alternatives when feasible.[7][8]

Quantitative Data Presentation

The choice of solvent significantly impacts the yield of extracted natural products. The following table summarizes a comparison of extraction yields for different classes of compounds using dichloromethane and other common solvents.

Natural Product ClassPlant SourceCompound(s)Extraction MethodSolventYieldReference(s)
Alkaloids Voacanga africana (Root Bark)Voacangine & VoacamineAcid-Base ExtractionDichloromethane~1.8 g / 100 g[9]
Catharanthus roseus (Leaves)CatharanthineSoxhletDichloromethaneBest recovery[10]
Catharanthus roseus (Leaves)VindolineSoxhletDichloromethaneBest recovery[10]
Terpenoids Artemisia annua (Leaves)Artemisinin (B1665778)Dichloromethane ExtractionDichloromethane~1 kg from 250 kg leaves[11]
Flavonoids Glycyrrhiza glabra (Roots)Glabridin (B1671572)MacerationDichloromethane6.65% of extract[12]
Glycyrrhiza glabra (Roots)Total FlavonoidsMacerationDichloromethaneHigher than polar solvents[12]
Scutellaria baicalensis (Roots)Baicalin, Baicalein, WogoninUltrasonic Shaking70% Methanol (B129727)113.5 mg/g, 5.7 mg/g, 2.3 mg/g[9]

Experimental Protocols

Maceration Protocol for Flavonoid Extraction

This protocol is suitable for the extraction of less polar flavonoids, such as glabridin from Glycyrrhiza glabra roots.

Materials:

  • Dried and powdered plant material (Glycyrrhiza glabra roots)

  • Dichloromethane (analytical grade)

  • Erlenmeyer flask with a stopper

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 50 g of the dried, powdered plant material and transfer it to a 500 mL Erlenmeyer flask.[13][14]

  • Add 250 mL of dichloromethane to the flask, ensuring the plant material is fully submerged.[14]

  • Stopper the flask and place it on a shaker at room temperature.[11]

  • Macerate for 24-72 hours with continuous agitation.[8]

  • After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be further purified using chromatographic techniques.

Soxhlet Extraction Protocol for Alkaloids and Terpenoids

Soxhlet extraction is a continuous extraction method suitable for compounds that are not thermolabile. It is effective for extracting alkaloids and terpenoids.

Materials:

  • Dried and powdered plant material

  • Dichloromethane (analytical grade)

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Mix the dried, powdered plant material (e.g., 30 g) with anhydrous sodium sulfate to remove any residual moisture.[15]

  • Place the mixture into a cellulose (B213188) extraction thimble.[15]

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask with approximately 300 mL of dichloromethane.[15]

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, extracting the desired compounds.[1]

  • The extraction is complete when the solvent in the siphon arm becomes colorless, typically after 8-16 hours.[1]

  • Allow the apparatus to cool down.

  • Dismantle the setup and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Acid-Base Liquid-Liquid Extraction Protocol for Alkaloids

This protocol is designed to selectively extract basic alkaloids from a crude plant extract.

Materials:

  • Crude plant extract (obtained from initial extraction with a polar solvent like methanol or ethanol)

  • Dichloromethane (analytical grade)

  • Hydrochloric acid (HCl), 1% solution

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

  • Separatory funnel

  • pH meter or pH paper

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude plant extract in a 1% aqueous HCl solution. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution.

  • Transfer the acidic solution to a separatory funnel and add an equal volume of dichloromethane.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.[16]

  • Allow the layers to separate. The aqueous layer (containing the protonated alkaloids) should be collected, while the organic layer (containing neutral and acidic compounds) can be discarded or saved for further analysis.

  • To the collected aqueous layer, slowly add ammonium hydroxide solution with constant stirring until the pH reaches 9-10.[17] This will deprotonate the alkaloids, making them free bases.

  • Transfer the basic aqueous solution back to the separatory funnel and add an equal volume of dichloromethane.

  • Shake the funnel vigorously and allow the layers to separate. The free base alkaloids will now partition into the dichloromethane layer.

  • Drain the lower dichloromethane layer into a clean flask.

  • Repeat the extraction of the aqueous layer with two more portions of dichloromethane to ensure complete extraction of the alkaloids.

  • Combine all the dichloromethane extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it using a rotary evaporator to obtain the crude alkaloid fraction.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification (Optional) plant_material Plant Material (e.g., leaves, roots) drying Drying (Air or Oven) plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration with Dichloromethane grinding->maceration soxhlet Soxhlet Extraction with Dichloromethane grinding->soxhlet filtration Filtration maceration->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Dichloromethane Extract concentration->crude_extract acid_base Acid-Base Liquid-Liquid Extraction (for Alkaloids) crude_extract->acid_base chromatography Chromatography (e.g., Column, HPLC) crude_extract->chromatography acid_base->chromatography pure_compounds Isolated Pure Compounds chromatography->pure_compounds

Caption: General workflow for natural product extraction using dichloromethane.

berberine_apoptosis_pathway cluster_ros Oxidative Stress cluster_mapk MAPK Pathway cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase berberine Berberine ros Increased ROS Production berberine->ros jnk_p38 JNK/p38 MAPK Activation berberine->jnk_p38 bcl2 Bcl-2 (Anti-apoptotic) berberine->bcl2 bax Bax (Pro-apoptotic) berberine->bax ros->jnk_p38 jnk_p38->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis signaling pathway induced by berberine.[3][4][5][18]

paclitaxel_mechanism cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Signaling paclitaxel Paclitaxel tubulin β-tubulin paclitaxel->tubulin microtubule_depolymerization Inhibition of Depolymerization paclitaxel->microtubule_depolymerization microtubule_stabilization Microtubule Stabilization tubulin->microtubule_stabilization promotes polymerization mitotic_arrest G2/M Phase Arrest microtubule_stabilization->mitotic_arrest microtubule_depolymerization->mitotic_arrest bcl2_family Bcl-2 Family Modulation mitotic_arrest->bcl2_family p53 p53 Activation mitotic_arrest->p53 apoptosis Apoptosis bcl2_family->apoptosis p53->apoptosis

Caption: Mechanism of action of Paclitaxel.[3][4][5][19]

References

Application Notes and Protocols for Dichloromethane in Laboratory Glassware Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Efficacy of Dichloromethane (B109758) in the Removal of Stubborn Organic Residues from Laboratory Glassware

Dichloromethane (DCM), also known as methylene (B1212753) chloride, is a potent chlorinated solvent widely utilized in laboratory settings for its exceptional ability to dissolve a broad spectrum of organic compounds.[1][2] Its utility is particularly noted in instances where glassware is contaminated with stubborn, non-polar, or greasy residues that are resistant to standard cleaning protocols involving detergents and polar solvents. This document provides an overview of the applications of dichloromethane for cleaning laboratory glassware, with a focus on its use in research and drug development environments.

Principle of Action:

Dichloromethane's effectiveness stems from its chemical structure, which allows it to readily dissolve many organic materials.[1][2] It is particularly effective against hydrophobic substances such as silicone-based greases, oils, tars, and many polymers, which are common contaminants in synthetic chemistry and drug formulation laboratories. While aqueous solutions and polar organic solvents like ethanol (B145695) and acetone (B3395972) are effective for ionic and polar residues, they often fail to remove these lipophilic and non-polar substances. Dichloromethane serves as a crucial tool for ensuring that glassware is free from organic contaminants that could otherwise interfere with subsequent experiments, leading to inaccurate results or failed syntheses. For example, it can effectively remove the purple-brown stain resulting from the synthesis of 5,10,15,20-Tetraphenylporphyrin.

Scope and Limitations:

The use of dichloromethane is recommended as a secondary cleaning step when primary methods (e.g., washing with detergents, acetone, or ethanol) are insufficient. It is not intended for routine cleaning of all laboratory glassware due to its associated health and environmental risks. The high volatility of dichloromethane, while facilitating rapid drying, also poses an inhalation hazard, necessitating strict safety precautions.[1][2] Furthermore, technical grade dichloromethane may contain non-volatile impurities that can leave a residue upon evaporation. Therefore, a final rinse with a high-purity volatile solvent like acetone or ethanol is recommended to ensure a residue-free surface.

Safety Considerations:

Dichloromethane is a hazardous chemical and must be handled with appropriate safety measures. It is classified as a potential carcinogen and can cause irritation to the skin, eyes, and respiratory tract. Acute exposure can lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea. All work with dichloromethane must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves have a very short breakthrough time and double gloving is recommended), safety goggles, and a lab coat, must be worn. A comprehensive understanding of the Safety Data Sheet (SDS) for dichloromethane is mandatory before its use.

Data Presentation: Comparative Solubility of Common Laboratory Contaminants

The following table provides a comparative overview of the solubility of substances representative of common laboratory residues in dichloromethane and other frequently used cleaning solvents. This data is intended to guide the selection of an appropriate solvent for specific cleaning challenges.

Contaminant (Representative Substance)Dichloromethane (CH₂Cl₂)Acetone (C₃H₆O)Ethanol (C₂H₅OH)Hexane (C₆H₁₄)Water (H₂O)
High Vacuum Silicone Grease Dispersible[3][4][5]Insoluble[3][4][5]Insoluble[3][4][5]DispersibleInsoluble[3][4][5]
Polystyrene SolubleSolubleInsolubleSparingly SolubleInsoluble
Crystal Violet (Organic Dye) SolubleSolubleSolubleInsolubleSoluble
Cholesterol (Lipid) Very SolubleSolubleSparingly SolubleSparingly SolubleInsoluble
Ibuprofen (B1674241) (API) SolubleSolubleSolubleSparingly SolubleVery Slightly Soluble

Note: "Dispersible" indicates that the grease does not form a true solution but can be broken down into fine particles and washed away. Data for polystyrene, crystal violet, cholesterol, and ibuprofen are based on general solubility principles and may vary with specific grades and conditions.

Experimental Protocols

Protocol for Cleaning Glassware Contaminated with Stubborn Organic Residues

This protocol details the steps for cleaning laboratory glassware contaminated with substances such as silicone grease, organic tars, or other residues that are not removed by standard washing procedures.

3.1.1. Materials Required:

  • Dichloromethane (technical grade for initial rinse, reagent grade for final rinse - optional)

  • Acetone (reagent grade)

  • Deionized water

  • Laboratory detergent

  • Appropriate size beakers or containers for solvent rinses

  • Waste container for halogenated organic solvents

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., Viton or laminate film), safety goggles, lab coat

  • Chemical fume hood

3.1.2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_cleaning Cleaning Procedure cluster_waste Waste Disposal A Don appropriate PPE B Work in a chemical fume hood A->B C Mechanically remove excess residue B->C D Pre-rinse with tap water and detergent C->D E Rinse with deionized water D->E F Initial rinse with technical grade DCM E->F G Final rinse with reagent grade DCM (optional) F->G H Rinse with acetone G->H I Final rinse with deionized water H->I J Dry glassware I->J K Collect all DCM and acetone rinses L Store in a labeled halogenated waste container K->L G start Dirty Glassware detergent Wash with detergent and water start->detergent is_clean1 Is glassware clean? detergent->is_clean1 acetone_rinse Rinse with acetone or ethanol is_clean1->acetone_rinse No end_clean Clean Glassware is_clean1->end_clean Yes is_clean2 Is glassware clean? acetone_rinse->is_clean2 dcm_protocol Use Dichloromethane Cleaning Protocol is_clean2->dcm_protocol No (Stubborn organic residue) is_clean2->end_clean Yes dcm_protocol->end_clean

References

Dichloromethane in Sample Preparation for GC-MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of dichloromethane (B109758) (DCM) for sample preparation in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Dichloromethane is a versatile solvent widely employed for the extraction of a broad range of volatile and semi-volatile organic compounds from various matrices due to its excellent dissolving power and volatility.[1][2][3]

Overview of Dichloromethane in GC-MS Sample Preparation

Dichloromethane (DCM), also known as methylene (B1212753) chloride, is a chlorinated organic compound with the formula CH₂Cl₂. Its moderately polar nature and ability to dissolve a wide array of organic compounds make it a valuable solvent for extraction purposes in analytical chemistry.[1] In the context of GC-MS analysis, DCM is favored for its good evaporation characteristics and reasonable vapor volume, which are compatible with GC systems.[4]

Advantages of Dichloromethane:

  • Excellent Solvating Power: DCM can effectively extract a wide range of organic analytes with varying polarities.[5]

  • High Volatility: Its low boiling point (39.6 °C) facilitates easy removal and concentration of the sample extract prior to GC-MS injection.[1]

  • Good Evaporation Rate: This property allows for efficient sample concentration without significant loss of semi-volatile analytes.[4]

  • Immiscibility with Water: This is a key advantage for liquid-liquid extraction from aqueous samples.[5]

Disadvantages and Safety Considerations:

  • Toxicity and Health Hazards: Dichloromethane is a hazardous substance and a suspected carcinogen.[1] Proper handling in a well-ventilated fume hood and the use of appropriate personal protective equipment (PPE) are mandatory.[1]

  • Environmental Concerns: Due to its environmental impact, there is a growing movement to replace DCM with greener alternatives where possible.

  • Potential for Interference: Over time, stabilizers in DCM, such as cyclohexene, can form chlorinated byproducts that may interfere with GC analysis.

  • Interaction with GC-MS Systems: The use of halogenated solvents like DCM can sometimes lead to the deterioration of chromatographic signals, causing peak tailing and loss of sensitivity due to interactions with the ion source.

Key Extraction Techniques Using Dichloromethane

Dichloromethane is predominantly used in two main extraction techniques for GC-MS sample preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique that separates analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane.[3]

This protocol is suitable for the extraction of a wide range of organic compounds, including pesticides, polycyclic aromatic hydrocarbons (PAHs), and other pollutants from water samples.

  • Sample Preparation:

    • Collect 1 liter of the aqueous sample in a clean glass container.[6]

    • If necessary, adjust the pH of the sample to optimize the extraction of the target analytes. For example, for the extraction of volatile compounds from urine, the sample can be acidified.[5]

  • Extraction:

    • Transfer the sample to a 2 L separatory funnel.

    • Add 100 ± 10 ml of dichloromethane to the separatory funnel.[6]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate. The dichloromethane layer, being denser than water, will be the bottom layer.

  • Phase Separation and Collection:

    • Drain the lower dichloromethane layer into a clean collection flask.

    • Repeat the extraction process two more times with fresh portions of dichloromethane.

    • Combine all the dichloromethane extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.[6]

    • Concentrate the dried extract to a final volume of 1.0 ml using a gentle stream of nitrogen or a rotary evaporator.[6]

  • Final Sample Preparation:

    • Transfer the concentrated extract to a 2.0 ml autosampler vial.

    • Add an appropriate internal standard.[6]

    • The sample is now ready for GC-MS analysis.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Aqueous Sample pH_Adjust pH Adjustment (Optional) Sample->pH_Adjust 1 Add_DCM Add Dichloromethane pH_Adjust->Add_DCM 2 Shake Shake & Vent Add_DCM->Shake 3 Separate Phase Separation Shake->Separate 4 Collect_DCM Collect DCM Layer Separate->Collect_DCM 5 Dry Dry with Na2SO4 Collect_DCM->Dry 6 Concentrate Concentrate Dry->Concentrate 7 Final_Sample Final Sample in Vial Concentrate->Final_Sample 8 GCMS GC-MS Analysis Final_Sample->GCMS 9

Caption: Liquid-Liquid Extraction (LLE) workflow using dichloromethane.

Solid-Phase Extraction (SPE)

SPE is a technique used to isolate and concentrate analytes from a liquid sample by passing the sample through a solid sorbent material that retains the analytes.[3] Dichloromethane is often used as an elution solvent to recover the analytes from the sorbent.[7]

This protocol is suitable for the extraction of organophosphorus pesticides and other non-polar to moderately polar compounds from water samples using a C18 SPE cartridge.[7]

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 1 g, 6 mL) onto a vacuum manifold.

    • Condition the cartridge by passing 10 mL of methanol (B129727) through the sorbent.[7]

    • Equilibrate the cartridge by passing 10-20 mL of reagent water, ensuring the sorbent does not go dry.[7]

  • Sample Loading:

    • Load 1 L of the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 30-50 mL/min.[7]

  • Washing and Drying:

    • After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for at least 10 minutes.[7]

  • Elution:

    • Place a collection tube in the manifold.

    • Elute the retained analytes by passing two aliquots of 10 mL of a dichloromethane:ethyl acetate (B1210297) (1:1, v/v) mixture through the cartridge.[7] Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot before drawing it through.[7]

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness (approximately 0.5 mL) under a gentle stream of nitrogen at 35-40°C.[7]

    • Reconstitute the residue in a suitable solvent for GC analysis (e.g., isooctane (B107328) or hexane) to a final volume of 1 mL.[7]

  • Final Sample Preparation:

    • Vortex the final extract and transfer it to an autosampler vial for GC-MS analysis.[7]

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Concentration Condition_MeOH Condition with Methanol Equilibrate_H2O Equilibrate with Water Condition_MeOH->Equilibrate_H2O 1 Load_Sample Load Sample Equilibrate_H2O->Load_Sample 2 Wash Wash Load_Sample->Wash 3 Dry_Cartridge Dry Cartridge Wash->Dry_Cartridge 4 Elute_DCM Elute with DCM Mixture Dry_Cartridge->Elute_DCM 5 Concentrate Concentrate Elute_DCM->Concentrate 6 Reconstitute Reconstitute Concentrate->Reconstitute 7 GCMS GC-MS Analysis Reconstitute->GCMS 8

Caption: Solid-Phase Extraction (SPE) workflow using dichloromethane for elution.

Quantitative Data and Performance

The efficiency of dichloromethane in sample preparation is often evaluated by parameters such as recovery rates, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative quantitative data from various studies.

Comparison of Dichloromethane with Other Solvents
Analyte/MatrixDichloromethaneOther Solvent(s)Key Findings
Volatile Compounds in Cow Sweat8 compounds detectedDiethyl ether: 9 compounds; Hexane: 12 compoundsHexane extracted the most volatile compounds in this specific study.[8]
1,4-Dioxane (B91453) in Cosmetics89% recoveryEthyl acetate: 99% recovery; Methanol: 70%; Hexane: 47%; Acetone: 35%Ethyl acetate was found to be the most efficient extracting solvent for 1,4-dioxane in cosmetics.[9][10][11]
Volatile Compounds in UrineMost efficient solvent, >400 peaks detectedChloroform: less efficient; Diethyl ether: least effective, ~20 peaks detectedDichloromethane was the most effective solvent for extracting a wide range of volatile compounds from urine.[5]
Phytochemicals from Nectar73 unique compounds extractedHexane: 79 unique compounds; Ethyl acetate: 56; Toluene: 32Hexane and dichloromethane extracted the highest number of unique compounds.[12]
Smokeless Powder Analytes4-30% extraction efficiency1:1 DCM:Acetonitrile (B52724): Enhanced extraction and detection of minor analytesA mixture of DCM and acetonitrile improved the extraction efficiency for certain analytes.[13]
Recovery Rates and Detection Limits for Dichloromethane-Based Extractions
Analyte(s)MatrixExtraction MethodRecovery Rate (%)LOD/LOQ
Polycyclic Aromatic Hydrocarbons (PAHs)GroundwaterLiquid-Liquid Extraction-LOQ: 1 - 60 ng/L
1,4-DioxaneCosmetic ProductsSolvent Extraction93 - 99% (spiked samples)LOD: 0.00065-0.00091 µg/mL; LOQ: 0.00217-0.00304 µg/mL[10][11]
Volatile CompoundsWineDispersive Liquid-Liquid Microextraction83 - 110% (model solution); 80 - 120% (real matrices)-

GC-MS Instrumental Parameters

The following table provides examples of typical GC-MS parameters used for the analysis of samples extracted with dichloromethane.

ParameterExample 1: Analysis of Volatiles/Semi-volatiles[14]Example 2: Analysis of Phytochemicals[12]Example 3: Analysis of Steroids[15]
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Rxi-5ms (30 m x 0.25 mm, 0.25 µm)DB1 (60 m x 0.25 mm)
Carrier Gas Helium @ 1.0 mL/minHelium @ 1.15 mL/minHelium @ 0.7 mL/min
Inlet Temperature 250 °C250 °C280 °C
Injection Mode SplitlessSplitlessSplit (1:8)
Oven Program 35 °C (5 min), then 10 °C/min to 240 °C (5 min)35 °C (1 min), then 5 °C/min to 300 °C (5 min)180 °C (5 min), 3 °C/min to 260 °C (5 min), 0.2 °C/min to 280 °C (5 min)
MS Interface Temp. 220 °C315 °C-
Ion Source Temp. 230 °C260 °C290 °C
Ionization Mode Electron Ionization (EI) @ 70 eVElectron Ionization (EI) @ 70 eVElectron Ionization (EI) @ 70 eV
Mass Range -28 - 700 amu30 - 600 amu

Conclusion

Dichloromethane remains a widely used and effective solvent for sample preparation in GC-MS analysis, particularly for liquid-liquid and solid-phase extractions of a broad range of organic compounds. Its excellent solvating power and volatility are key advantages. However, due to its toxicity and environmental concerns, its use requires strict safety precautions, and the exploration of greener alternatives is encouraged. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively and safely utilize dichloromethane in their GC-MS workflows.

References

Protocol for Dissolving Nonpolar Compounds in Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-DCM001

Introduction

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a chlorinated organic compound with the formula CH₂Cl₂. It is a colorless, volatile liquid with a mildly sweet aroma.[1] Due to its ability to dissolve a wide range of organic compounds, dichloromethane is a widely used solvent in research and industry.[2][3] While possessing a moderate polarity, it is particularly effective at dissolving many nonpolar and weakly polar compounds, such as hydrocarbons, lipids, steroids, and many organic synthesis products.[4][5] This versatility makes it an invaluable tool in chemical synthesis, extractions, and various analytical procedures.[4]

This document provides a detailed protocol for the safe and effective dissolution of nonpolar compounds in dichloromethane, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Dichloromethane

Dichloromethane's utility as a solvent stems from its specific physical and chemical properties. It is miscible with most organic solvents and can effectively dissolve a variety of substances due to a combination of dipole-dipole interactions and London dispersion forces.[3] Its volatility (boiling point: 39.75°C) facilitates easy removal from dissolved samples post-procedure.[6] Furthermore, its density of approximately 1.33 g/mL allows it to form a distinct lower layer in extractions with aqueous solutions.[7]

Safety Precautions

Dichloromethane is a hazardous chemical and requires strict safety protocols.

  • Hazard Overview : Dichloromethane is classified as a potential carcinogen and can cause skin and eye irritation.[2][8] Inhalation of vapors can lead to central nervous system effects such as drowsiness, dizziness, and nausea.[2]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, safety gloves, and a lab coat.[8] It is critical to note that dichloromethane penetrates standard nitrile gloves rapidly; therefore, using thicker, specialized gloves (e.g., Silver Shield) or double-gloving and changing gloves immediately upon contamination is required.[9]

  • Engineering Controls : All work with dichloromethane must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10] An eyewash station and safety shower should be readily accessible.[9]

  • Storage : Store dichloromethane in a cool, dry, well-ventilated area in tightly sealed, labeled containers, away from heat sources and incompatible materials such as strong oxidizers and active metals (e.g., aluminum, magnesium).[8][9]

  • Disposal : Dispose of dichloromethane waste according to local, state, and federal regulations. Do not pour it down the drain.[10]

Factors Affecting Solubility

Several factors can influence the rate and extent to which a nonpolar compound dissolves in dichloromethane:

  • Temperature : For most solid solutes, solubility increases with temperature.[11] Gentle warming can be employed to facilitate the dissolution of sparingly soluble compounds. However, due to dichloromethane's low boiling point (40°C), heating must be done with extreme caution to avoid boiling and pressure buildup.[10]

  • Agitation : Stirring or sonication increases the interaction between the solute and solvent particles, which can accelerate the dissolution process.

  • Purity of Solute and Solvent : Impurities in either the compound or the solvent can affect solubility.

  • Particle Size : Grinding the solid nonpolar compound to a fine powder increases the surface area available for the solvent to act upon, which can increase the rate of dissolution.

Quantitative Solubility Data

The solubility of nonpolar compounds in dichloromethane can vary significantly. The following table summarizes available quantitative and qualitative solubility data for several representative nonpolar compounds. It is always recommended to perform a small-scale test to determine the exact solubility for a specific compound and application.

CompoundMolar Mass ( g/mol )Temperature (°C)Solubility in DichloromethaneNotes
Ibuprofen (B1674241) 206.29200.43 (mole fraction)High solubility.[4][8][10]
250.48 (mole fraction)Solubility increases with temperature.[4][8][10]
300.54 (mole fraction)
400.65 (mole fraction)
Testosterone (B1683101) 288.4225Freely SolubleWhile a precise value for DCM is not readily available, it is highly soluble in the similar solvent chloroform (B151607) (100 mg/mL).[12][13]
Stearic Acid 284.4825SolubleUsed as a solvent for analysis, indicating good solubility. Also soluble in chloroform.[14][15]
Naphthalene 128.1725~32 g / 100 mLValue calculated from mole fraction data.

Experimental Protocol: Dissolving a Nonpolar Compound in Dichloromethane

This protocol outlines the standard procedure for dissolving a solid nonpolar compound in dichloromethane.

Materials and Equipment
  • Solid nonpolar compound

  • Anhydrous Dichloromethane (reagent grade or higher)

  • Appropriate glassware (e.g., beaker, Erlenmeyer flask, volumetric flask)

  • Magnetic stirrer and stir bar, or sonicator

  • Spatula

  • Analytical balance

  • Personal Protective Equipment (chemical splash goggles, appropriate gloves, lab coat)

  • Chemical fume hood

Procedure
  • Preparation and Safety :

    • Ensure all work is performed inside a certified chemical fume hood.

    • Don the required personal protective equipment (PPE).

    • Ensure all glassware is clean and dry to prevent contamination.

  • Weighing the Solute :

    • Tare the analytical balance with a weigh boat or directly with the chosen flask.

    • Carefully weigh the desired amount of the solid nonpolar compound.

    • If the compound is in large crystals, gently grind it to a fine powder using a mortar and pestle to increase the dissolution rate.

  • Measuring the Solvent :

    • Measure the required volume of dichloromethane using a graduated cylinder or pipette. For preparing a solution of a specific concentration, a volumetric flask should be used for the final volume adjustment.

  • Dissolution :

    • Add the weighed nonpolar compound to the flask.

    • Add a magnetic stir bar to the flask.

    • Place the flask on a magnetic stir plate and add a portion of the dichloromethane.

    • Begin stirring at a moderate speed. Avoid creating a vortex that could splash the solvent.

    • Continue adding the solvent in portions until the desired volume is reached.

    • Observe the solution. If the compound does not dissolve readily at room temperature, consider the following options:

      • Sonication : Place the flask in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid dissolution.

      • Gentle Warming : If necessary, gently warm the solution in a water bath. Crucially, do not heat dichloromethane above its boiling point (40°C) and never use an open flame. [10] Monitor the process carefully to prevent solvent evaporation and pressure buildup in a closed system.

  • Final Steps :

    • Once the solute is fully dissolved, a clear solution should be obtained.

    • If preparing a solution of a specific concentration, carefully add dichloromethane until the meniscus reaches the calibration mark on the volumetric flask.

    • Cap the flask securely to prevent evaporation.

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage :

    • Store the resulting solution in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the dissolution protocol.

Dissolution_Protocol Workflow for Dissolving Nonpolar Compounds in Dichloromethane cluster_prep Preparation cluster_dissolution Dissolution Process cluster_final Finalization start Start: Assemble Materials & PPE setup Work in Fume Hood start->setup weigh Weigh Solid Nonpolar Compound setup->weigh measure Measure Dichloromethane weigh->measure combine Combine Solute and Solvent in Flask measure->combine agitate Agitate (Stir or Sonicate) combine->agitate check Check for Complete Dissolution agitate->check optional_heat Optional: Gentle Warming (<40°C) check->optional_heat No adjust Adjust to Final Volume (if needed) check->adjust Yes optional_heat->agitate label_store Cap, Label, and Store Solution adjust->label_store end End: Solution Prepared label_store->end

Dissolution Protocol Workflow

References

Application Notes and Protocols: Dichloromethane in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (CH₂Cl₂), commonly known as DCM, is a chlorinated organic solvent widely employed in solid-phase peptide synthesis (SPPS). Its favorable properties, including the ability to swell polystyrene-based resins and effectively dissolve many protected amino acids and reagents, have made it a staple in many peptide synthesis protocols, particularly those utilizing Boc (tert-butyloxycarbonyl) chemistry.[1] However, its use is not without drawbacks, including environmental and health concerns, as well as limited applicability in Fmoc (9-fluorenylmethoxycarbonyl) chemistry when piperidine (B6355638) is used for deprotection.[1][2] These application notes provide a detailed overview of the use of DCM in peptide coupling reactions, including its advantages and limitations, along with specific experimental protocols.

Properties and Applications of Dichloromethane in Peptide Synthesis

DCM's utility in SPPS stems from several key characteristics:

  • Excellent Resin Swelling: DCM effectively swells polystyrene resins, which is crucial for allowing reagents to access the reactive sites on the solid support. A 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene resin can swell 4 to 6 times its original volume in DCM.[1]

  • Good Solubility of Reagents: It readily dissolves most Boc-protected amino acids and a variety of coupling reagents.[1]

  • Chemical Inertness: DCM is relatively unreactive under many standard peptide synthesis conditions, particularly with trifluoroacetic acid (TFA) used for Boc deprotection.[1]

Historically, DCM was a solvent of choice due to favorable kinetics for amino acid activation and coupling.[3] However, its use in Fmoc-SPPS is often avoided because it can react with piperidine, a common reagent for Fmoc group removal, to form insoluble byproducts.[1]

Data Presentation: Solvent Comparison

The choice of solvent significantly impacts the yield and purity of the synthesized peptide. While DCM has its merits, other solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are more commonly used in Fmoc-SPPS.[3] The following table summarizes a comparison of DCM with other solvents in specific peptide synthesis applications.

Peptide ProjectSolvent(s)Yield (% of DMF process)Purity (% of DMF process)Notes
Project A (Cyclic Octapeptide) DMC13%43%Poor solubility of amino acids and reagents in DMC.[2]
2-MeTHF--Acceptable resin swell factor, but not selected for SPPS trial in this project.[2]
CPME--Acceptable resin swell factor, but not selected for SPPS trial in this project.[2]
EtOAc--Acceptable resin swell factor, but not selected for SPPS trial in this project.[2]
Project B CPME26%70%Lower yield and purity compared to DMF.[2]
EtOAc46%65%Lower yield and purity compared to DMF.[2]
2-MeTHF65%65%Best performing greener solvent in this project, but still lower yield than DMF.[2]
NBP/2-MeTHF56%71%Mixture did not improve yield significantly.[2]
Project C NBP-48% (vs 60% for DMF)Lower purity compared to DMF.[2]
DMF (coupling) / NBP (washes)92%55% (vs 60% for DMF)Combination strategy significantly reduced DMF usage while maintaining comparable yield and purity.[2]

Experimental Protocols

Detailed methodologies for key experiments involving DCM are provided below.

Protocol 1: Standard Boc-SPPS Deprotection and Neutralization using DCM

This protocol outlines the deprotection of the Boc group and subsequent neutralization of the resulting amine salt.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • To remove the Boc group, treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes.[1][4]

  • Filter the resin and wash thoroughly with DCM to remove excess TFA and the cleaved Boc-group byproducts.

  • Neutralize the resulting TFA salt by treating the resin with a 5-10% solution of DIEA in DCM.[1] This step is crucial to liberate the free amine for the subsequent coupling reaction.

  • Wash the resin extensively with DCM to remove excess DIEA and its salt. The resin is now ready for the next coupling cycle.

Protocol 2: Peptide Coupling using DIC/HOBt in DCM/DMF

This protocol describes a standard coupling procedure using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • N-α-deprotected peptide-resin

  • Fmoc- or Boc-protected amino acid

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend the deprotected peptide-resin in DCM (approximately 10 mL per gram of resin).[5]

  • In a separate vessel, dissolve the protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add the amino acid/HOBt solution to the resin suspension.

  • Add DIC (3 equivalents) to the reaction mixture.

  • Agitate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative ninhydrin (B49086) test.

  • Once the coupling is complete (negative ninhydrin test), filter the resin and wash it sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.

Protocol 3: Attachment of the First Amino Acid to 2-Chlorotrityl Chloride Resin using DCM

This protocol details the loading of the first amino acid onto a highly acid-sensitive resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acid

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol (for capping)

Procedure:

  • Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.

  • In a separate flask, dissolve the Fmoc-protected amino acid (1-2 equivalents relative to resin loading) in DCM.

  • Add DIEA (2-4 equivalents) to the amino acid solution.

  • Add the amino acid/DIEA solution to the swollen resin and agitate the mixture for 1-4 hours at room temperature.

  • To cap any unreacted sites on the resin, add a small amount of methanol and continue to agitate for 30 minutes.

  • Filter the resin and wash thoroughly with DCM, followed by DMF. The loaded resin can be dried under vacuum for storage.

Visualizations

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Solid Support (Resin) Attach Attach First Protected Amino Acid Resin->Attach Deprotect N-α-Deprotection Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave Peptide from Resin Repeat->Cleave Final Amino Acid Purify Purify Peptide Cleave->Purify

Caption: A diagram illustrating the cyclical process of solid-phase peptide synthesis.

Logical Relationship for Solvent Selection in SPPS

Solvent_Selection Start Start: Select SPPS Chemistry Boc_Chem Boc Chemistry Start->Boc_Chem Fmoc_Chem Fmoc Chemistry Start->Fmoc_Chem DCM_Choice DCM is a suitable choice Boc_Chem->DCM_Choice Good resin swelling and reagent solubility Piperidine Using Piperidine for Deprotection? Fmoc_Chem->Piperidine DMF_NMP_Choice DMF or NMP are preferred Piperidine->DMF_NMP_Choice Yes (DCM reacts with piperidine) No_Piperidine Using alternative base (e.g., DBU) Piperidine->No_Piperidine No DCM_Possible DCM can be considered No_Piperidine->DCM_Possible

Caption: A decision tree for solvent selection based on the chosen SPPS chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Dichloromethane (DCM) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solvent purification. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of commercial-grade dichloromethane (B109758) (CH₂Cl₂) for sensitive analytical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade dichloromethane?

A1: Commercial-grade dichloromethane can contain several impurities depending on its manufacturing process and intended use.[1] Common impurities include:

  • Water: Even in commercially available material, water is a common impurity, though DCM is not particularly hygroscopic.[2] HPLC grade specifications often list water content at ≤0.02%.[3]

  • Stabilizers: To prevent degradation, stabilizers are often added. These can include methanol (B129727), amylene (2-methyl-2-butene), or cyclohexane.[4][5][6] Amylene is typically present at levels of 50-150 ppm.

  • Acidic Impurities: Degradation of DCM can produce acidic byproducts like hydrogen chloride (HCl).[1]

  • Other Organic Compounds: Trace amounts of other chlorocarbons (like chloroform (B151607) or carbon tetrachloride), formaldehyde, or long-chain hydrocarbons may be present from the manufacturing process.[1][7][8]

Q2: Why is it necessary to purify dichloromethane for analytical work?

A2: For sensitive analytical techniques like HPLC, GC-MS, and certain organic syntheses, impurities can cause significant issues.[8] Stabilizers can interfere with reactions or analyses.[9][10] Water can be detrimental in moisture-sensitive reactions, and acidic impurities can catalyze unwanted side reactions or degrade analytical columns.[11][12] Trace organic impurities can appear as ghost peaks in chromatograms, interfering with analyte detection.[8]

Q3: How do I remove water from DCM?

A3: The most effective method for drying DCM is distillation over a strong desiccant.[13][14] Refluxing the solvent with calcium hydride (CaH₂) followed by distillation is a widely used and effective method, capable of reducing moisture content to the parts-per-million (ppm) range.[2][13][14] Other drying agents like phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (B86663) (CaSO₄) can also be used.[4][11] For pre-drying, anhydrous calcium chloride (CaCl₂) is often used.[11][15] Storing the purified solvent over activated 4Å molecular sieves helps maintain its dryness.[11][15]

Q4: How can I remove acidic impurities and alcohol-based stabilizers?

A4: Acidic impurities and water-soluble stabilizers like methanol can be removed by washing the DCM with an aqueous solution.[16][17] A common procedure involves washing the solvent with a 5% sodium carbonate (Na₂CO₃) solution to neutralize acids, followed by several washes with distilled water to remove the carbonate and any water-soluble organics like methanol.[4][15][18]

Q5: The baseline in my GC/HPLC analysis is still noisy after purification. What could be the cause?

A5: If you are still observing interference after a standard purification, consider the following:

  • Incomplete Removal of Stabilizer: Some stabilizers, like amylene, have boiling points very close to DCM and may co-distill.[9] A preliminary wash with concentrated sulfuric acid can help remove these types of organic impurities, but must be done with extreme caution.[4][15][18]

  • Contaminated Glassware: Ensure all glassware used for distillation and storage is scrupulously clean.

  • Leaching from Storage Container: If your DCM was stored in a plastic container, impurities may have leached into the solvent.[9] Distillation should remove these non-volatile impurities.

  • Re-introduction of Contaminants: Ensure the purified solvent is stored under an inert atmosphere (like dry nitrogen) and protected from light to prevent degradation.[4][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem Possible Cause Recommended Solution
Distillate is cloudy Water is co-distilling with the DCM (azeotrope formation).The pre-drying step was insufficient. Ensure the DCM is thoroughly dried with a desiccant like anhydrous CaCl₂ or CaSO₄ before distilling from CaH₂.[4][11]
Violent bumping during distillation Uneven heating or insufficient boiling chips/stirring.Use a heating mantle for uniform heating, add fresh boiling chips, and ensure vigorous stirring with a magnetic stir bar.[13]
Precipitate forms during aqueous wash Salting out of dissolved impurities or reaction with the wash solution.This is often normal. Ensure good separation of the organic and aqueous layers in a separatory funnel before proceeding to the next step.
Purified solvent turns yellow over time Decomposition of the solvent due to exposure to light and/or air.Store the purified, unstabilized DCM in a brown glass bottle under an inert atmosphere (e.g., nitrogen) and away from bright light.[4][11]
Reaction with P₂O₅ desiccant Dichloromethane can react with phosphorus pentoxide.Use caution when using P₂O₅. Ensure the solvent is not heated too strongly and that the P₂O₅ is not allowed to clump together, which can minimize its drying effectiveness.[11][15] Calcium hydride is generally a safer and more common choice.[13][14]

Quantitative Data Summary

The following table compares the typical specifications for commercial-grade DCM with high-purity, analysis-grade DCM.

Parameter Typical Commercial Grade Typical HPLC / Purified Grade
Assay (Purity) ≥99.5%≥99.9%[3][19]
Water Content ≤0.1%≤0.02% (200 ppm)[3], can be as low as ≤0.005% (50 ppm)[5]
Acidity (as HCl) Variable, may require neutralization≤0.0005 meq/g[19]
Residue after Evaporation Variable≤5 ppm
Stabilizer Often present (e.g., Methanol, Amylene)[4][6]May be unstabilized or contain a specific, known stabilizer (e.g., ~50 ppm Amylene)[5][19]

Experimental Protocols & Visual Workflows

Protocol: General Purification of Dichloromethane

This protocol describes a comprehensive method for purifying commercial-grade DCM to remove water, acidic impurities, and some organic stabilizers.[4][15][18]

Safety Precautions:

  • Dichloromethane is a volatile and potentially harmful solvent. All steps must be performed in a well-ventilated chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Calcium hydride (CaH₂) reacts violently with water to produce flammable hydrogen gas. Ensure all glassware is dry and conduct the distillation away from ignition sources.[13][14]

Materials:

  • Commercial-grade dichloromethane

  • Concentrated sulfuric acid (H₂SO₄) (Optional, for removing certain organic impurities)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

  • Distilled water

  • Anhydrous calcium chloride (CaCl₂)

  • Calcium hydride (CaH₂)

  • Separatory funnel, round-bottom flasks, condenser, distillation head, receiving flask, heating mantle, magnetic stirrer and stir bars.

Procedure:

  • Acid Wash (Optional):

    • Place 1 L of DCM in a large separatory funnel.

    • Carefully add 50 mL portions of concentrated H₂SO₄.

    • Shake vigorously for a few minutes, periodically venting the funnel.

    • Allow the layers to separate and discard the lower acid layer.

    • Repeat this process until the acid layer remains colorless.[4][18]

  • Neutralization and Washing:

    • Wash the DCM from the previous step with 100 mL portions of 5% Na₂CO₃ solution to neutralize any remaining acid.[15][18]

    • Discard the aqueous layer.

    • Wash the DCM with three 100 mL portions of distilled water to remove any remaining Na₂CO₃ and water-soluble impurities.[15][16][18]

  • Pre-drying:

    • Transfer the washed DCM to a clean, dry flask.

    • Add approximately 20-30 g of anhydrous calcium chloride (CaCl₂).

    • Swirl the flask and allow it to stand for several hours (or overnight) to remove the bulk of the water.[4][11]

  • Final Drying and Distillation:

    • Decant or filter the pre-dried DCM into a dry distillation flask containing a magnetic stir bar.

    • Add ~20 g of calcium hydride (CaH₂) to the flask.[13][14]

    • Fit the flask with a condenser and a drying tube on the outlet to protect the system from atmospheric moisture.[13][14]

    • Heat the mixture to reflux (boiling point of DCM is ~40 °C) using a heating mantle and stir for 1-2 hours.[13][14]

    • After refluxing, reconfigure the apparatus for distillation.

    • Distill the DCM, collecting the fraction that boils at a constant temperature (39-40 °C).[20] Discard the first ~5-10% of the distillate.

    • Important: Never distill to dryness. Leave a small amount of solvent in the distillation flask with the CaH₂.

  • Storage:

    • Collect the purified DCM in a dry, brown glass bottle.

    • For long-term storage and to maintain dryness, add activated 4Å molecular sieves.[11]

    • Store under an inert atmosphere of dry nitrogen, away from light.[4][11]

Diagrams

PurificationWorkflow cluster_prep Preparation & Washing cluster_drying Drying & Distillation cluster_final Final Product start Commercial DCM acid_wash Optional: Wash with conc. H₂SO₄ start->acid_wash If needed base_wash Wash with 5% Na₂CO₃ (Neutralize) start->base_wash Skip Acid Wash acid_wash->base_wash water_wash Wash with H₂O (Remove Salts/Methanol) base_wash->water_wash pre_dry Pre-dry with anhydrous CaCl₂ water_wash->pre_dry reflux Reflux over CaH₂ pre_dry->reflux distill Distill (39-40°C) reflux->distill product Purified DCM distill->product storage Store over 4Å sieves under N₂ product->storage

Caption: Experimental workflow for the purification of dichloromethane.

TroubleshootingDCM start Analysis shows impurities after purification q_impurity_type What is the nature of the impurity? start->q_impurity_type water Water Peak / Moisture-sensitive reaction fails q_impurity_type->water Water acid Acidic pH / Degradation of acid-sensitive compounds q_impurity_type->acid Acidity organic Extra peaks in GC/HPLC baseline q_impurity_type->organic Organic Contaminant sol_water1 Check pre-drying step. Was it long enough? water->sol_water1 sol_water2 Ensure CaH₂ was active and reflux was adequate. water->sol_water2 sol_water3 Check for leaks in distillation setup. water->sol_water3 sol_acid1 Ensure thorough washing with Na₂CO₃ solution. acid->sol_acid1 sol_acid2 Check storage conditions. Light/air can cause decomposition. acid->sol_acid2 sol_organic1 Impurity may be a stabilizer (e.g., amylene) that co-distills. Consider H₂SO₄ wash. organic->sol_organic1 sol_organic2 Ensure distillation is fractional enough to separate from close-boiling impurities. organic->sol_organic2

Caption: Troubleshooting flowchart for common DCM purification issues.

References

Methods for removing methanol impurity from dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dichloromethane (B109758) Purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing methanol (B129727) impurities from dichloromethane (DCM). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification processes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove methanol from dichloromethane?

A1: Methanol is often added as a stabilizer to dichloromethane to prevent its degradation. However, for many chemical reactions and analytical applications, methanol can act as a nucleophile, a proton source, or an interfering impurity. Its presence can lead to unwanted side reactions, altered reaction kinetics, or inaccurate analytical results. Therefore, for sensitive applications, it is crucial to use methanol-free dichloromethane.

Q2: What are the primary methods for removing methanol from dichloromethane?

A2: The most common laboratory-scale methods for removing methanol from dichloromethane are:

  • Water Washing: This is a simple and effective method for removing the bulk of methanol.

  • Distillation: While simple distillation is hampered by the presence of an azeotrope, specialized techniques like pressure-swing or extractive distillation can be effective.

  • Adsorption: Using molecular sieves is a convenient way to remove residual methanol and water.

Q3: Can I use simple distillation to remove methanol from dichloromethane?

A3: Simple distillation is not fully effective for separating methanol and dichloromethane because they form a minimum-boiling azeotrope. This azeotrope has a boiling point lower than either of the pure components, causing them to distill together at a constant composition. At atmospheric pressure, the azeotrope consists of approximately 93% dichloromethane and 7% methanol, boiling at around 38°C.[1]

Q4: How can I verify the purity of my dichloromethane after removing methanol?

A4: The concentration of residual methanol can be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID). The water content, especially after water washing, can be quantified using Karl Fischer titration.

Troubleshooting Guides

Water Washing

Issue: An emulsion has formed between the dichloromethane and water layers, and they won't separate.

  • Possible Causes:

    • Vigorous shaking of the separatory funnel.

    • Presence of impurities that act as surfactants.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration: Pass the emulsified mixture through a plug of glass wool or Celite in a filter funnel.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

    • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to separation.

Issue: I've washed the dichloromethane with water multiple times, but I'm not sure if all the methanol is gone.

  • Possible Cause:

    • Insufficient volume of water used for washing.

    • Not enough washing cycles.

  • Solutions:

    • Increase Wash Volume/Frequency: Use a larger volume of water for each wash (e.g., 1/4 to 1/3 of the DCM volume) and perform at least 3-5 washes.

    • Analytical Verification: After drying the washed dichloromethane, analyze a small sample by GC-FID to quantify the remaining methanol content.

Adsorption with Molecular Sieves

Issue: After adding molecular sieves, the dichloromethane still contains methanol.

  • Possible Causes:

    • Incorrect type of molecular sieves used.

    • Insufficient amount of molecular sieves.

    • Molecular sieves were not properly activated.

    • Insufficient contact time.

  • Solutions:

    • Use 4A Molecular Sieves: 3A molecular sieves have a pore size that is too small to effectively adsorb methanol. 4A molecular sieves have a larger pore size and can adsorb methanol.[2][3]

    • Increase Amount/Time: Use a sufficient quantity of activated molecular sieves (e.g., 10-20% w/v) and allow for adequate contact time (several hours to overnight with gentle agitation).

    • Activate the Sieves: Ensure the molecular sieves are properly activated by heating them in a furnace (e.g., at 350°C for several hours) under a vacuum or a stream of inert gas to remove any adsorbed water.

Quantitative Data Summary

MethodKey ParametersMethanol Removal EfficiencyWater Content After TreatmentThroughputScale
Water Washing Volume of water per wash, number of washesHigh for bulk removal. Multiple washes are necessary.Saturated with water (~0.15% w/w)HighLab to Pilot
Distillation Type (Simple, Pressure-Swing, Extractive)Simple: Limited by azeotrope. Pressure-Swing/Extractive: HighLowLow to MediumLab to Industrial
Molecular Sieves Sieve type (4A), amount, contact timeHigh for trace removal. Can achieve >99% removal.[4]Very LowLow to MediumLab to Pilot

Detailed Experimental Protocols

Protocol 1: Removal of Methanol by Water Washing

Objective: To remove the majority of methanol from a dichloromethane solution.

Materials:

  • Dichloromethane containing methanol

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Pour the dichloromethane into a separatory funnel.

  • Add deionized water to the separatory funnel (approximately 1/3 of the volume of the dichloromethane).

  • Stopper the funnel and gently invert it several times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The denser dichloromethane will be the bottom layer.

  • Drain the lower dichloromethane layer into a clean Erlenmeyer flask.

  • Discard the upper aqueous layer.

  • Return the dichloromethane to the separatory funnel and repeat the washing process (steps 2-6) at least two more times.

  • For the final wash, use brine instead of deionized water to help remove dissolved water from the dichloromethane.

  • Drain the washed dichloromethane into a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent (e.g., magnesium sulfate) to the dichloromethane and swirl gently. If the drying agent clumps together, add more until some remains free-flowing.

  • Allow the dichloromethane to stand over the drying agent for at least 15-30 minutes.

  • Filter the dried dichloromethane through a fluted filter paper into a clean, dry storage bottle.

Protocol 2: Removal of Trace Methanol and Water using Molecular Sieves

Objective: To remove residual methanol and water from dichloromethane.

Materials:

  • Dichloromethane (previously washed with water and dried, or of relatively high purity)

  • 4A molecular sieves, activated

  • Airtight storage bottle with a septum-cap or a flask with a ground glass stopper

Procedure:

  • Activate the 4A molecular sieves by heating them in a furnace at 350°C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.

  • Allow the sieves to cool to room temperature in a desiccator under vacuum or in a sealed container.

  • Add the activated 4A molecular sieves to the dichloromethane in the storage bottle (approximately 10-20% of the solvent volume by weight).

  • Seal the bottle and allow it to stand for at least 12 hours, with occasional gentle swirling.

  • The purified dichloromethane can be carefully decanted or drawn off with a syringe as needed.

Visualizations

experimental_workflow_water_wash start Start: DCM with Methanol wash1 Wash 1 with DI Water start->wash1 separate1 Separate Layers wash1->separate1 wash2 Wash 2 with DI Water separate1->wash2 DCM Layer separate2 Separate Layers wash2->separate2 wash_brine Wash with Brine separate2->wash_brine DCM Layer separate_brine Separate Layers wash_brine->separate_brine dry Dry with Anhydrous Agent separate_brine->dry DCM Layer filter Filter dry->filter end End: Purified DCM filter->end

Caption: Workflow for removing methanol from dichloromethane by water washing.

logical_relationship_sieve_selection impurity Impurity to Remove water Water impurity->water methanol Methanol impurity->methanol sieve_3a 3A Molecular Sieves (Pore Size ~3Å) water->sieve_3a Effective Adsorption sieve_4a 4A Molecular Sieves (Pore Size ~4Å) water->sieve_4a Effective Adsorption methanol->sieve_3a Ineffective Adsorption (Molecule too large) methanol->sieve_4a Effective Adsorption

Caption: Selection logic for molecular sieves based on the impurity to be removed.

Safety Precautions

  • Dichloromethane: is a volatile and potentially carcinogenic solvent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7]

  • Methanol: is toxic and flammable. Avoid inhalation, ingestion, and skin contact.[4]

  • Pressure: When washing dichloromethane, be sure to vent the separatory funnel frequently to prevent pressure buildup from the solvent's vapor pressure.

This technical support center provides a foundational understanding of the methods used to remove methanol from dichloromethane. For highly sensitive applications, it is always recommended to verify the purity of the final product using appropriate analytical techniques.

References

How to dry dichloromethane using calcium chloride or molecular sieves

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drying Dichloromethane (B109758) (CH₂Cl₂)

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for drying dichloromethane (DCM) using calcium chloride and molecular sieves.

Frequently Asked Questions (FAQs)

Q1: Which drying agent is more effective for dichloromethane: calcium chloride or molecular sieves?

A: Molecular sieves are significantly more effective than calcium chloride for drying dichloromethane.[1][2] Activated 3Å molecular sieves can reduce the water content to very low levels (sub-10 ppm), which is suitable for most moisture-sensitive reactions.[1][2][3] Calcium chloride is best used as a preliminary drying agent to remove bulk water from very wet DCM before a more rigorous drying method is applied.[4][5]

Q2: Why are 3Å molecular sieves recommended for drying DCM?

A: The pore size of 3Å (angstrom) molecular sieves is ideal for adsorbing water molecules (kinetic diameter ≈ 2.65Å) while excluding the larger dichloromethane molecules (kinetic diameter ≈ 3.3Å).[6][7] This ensures selective removal of water without significant loss of the solvent.[6] While 4Å sieves can also be used, 3Å provides better selectivity.

Q3: How do I activate molecular sieves before use?

A: Activation is a critical step to ensure the sieves have maximum water-adsorbing capacity. To activate them, heat the sieves in a laboratory oven at 200-300°C for at least 3-4 hours, preferably under a high vacuum.[2][8] After heating, allow the sieves to cool to room temperature in a desiccator to prevent them from re-adsorbing atmospheric moisture.[2][9]

Q4: How much drying agent should I use and for how long?

A: For molecular sieves, a common recommendation is to use 10-20% of the solvent's weight/volume (e.g., 100-200 grams of sieves per 1 liter of DCM).[2] The solvent should be allowed to stand over the activated sieves for at least 24-48 hours to achieve optimal dryness.[2] For calcium chloride, add portions of the anhydrous salt until freshly added salt no longer clumps together, indicating that the bulk of the water has been absorbed.

Q5: My reaction failed even after drying DCM with molecular sieves. What could have gone wrong?

A: There are several potential reasons:

  • Inactive Sieves: The molecular sieves may not have been properly activated or were exposed to air for too long after activation, causing them to become saturated with atmospheric moisture.

  • Insufficient Contact Time: The solvent may not have been in contact with the sieves long enough to remove the water to the required level. A minimum of 24 hours is recommended.[2]

  • Insufficient Quantity: The amount of sieves used may have been too low for the initial water content of the solvent.

  • Contamination: The solvent or glassware may have been contaminated with water from other sources after the drying step. Always use flame- or oven-dried glassware and inert atmosphere techniques for highly sensitive reactions.

Q6: Can I reuse calcium chloride or molecular sieves?

A: Molecular sieves are regenerative and can be reused multiple times.[10][11] Simply filter them from the solvent, wash with a dry, volatile solvent (like fresh dry DCM or ether) to remove adsorbed impurities, and then reactivate them using the heating procedure described in Q3. Calcium chloride is generally not reactivated in a laboratory setting and is typically discarded after a single use.

Q7: Are there any safety concerns when drying dichloromethane?

A: Yes. Dichloromethane is a volatile and potentially harmful solvent, so all work should be conducted in a well-ventilated chemical fume hood.[12] A critical safety warning: NEVER use reactive metals like sodium or potassium to dry chlorinated solvents like DCM, as this can lead to violent explosions.[4] While calcium chloride and molecular sieves are generally safe for drying DCM, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Summary: Desiccant Performance

The following table summarizes the expected performance of each drying agent for dichloromethane.

Drying AgentTypeRecommended Loading (w/v)Contact TimeFinal Water Content (ppm)Notes
Calcium Chloride (CaCl₂) Chemical HydrationAdd until free-flowing1-2 hours> 50 ppmLow efficiency; best for pre-drying very wet solvent.[4]
Molecular Sieves Physical Adsorption10-20%24-48 hours< 1 ppmHigh efficiency; the preferred method for moisture-sensitive applications.[1][2] Sieves must be activated before use.[2]

Data compiled from multiple sources indicating relative efficiencies.[1][2][4]

Experimental Protocols

Protocol 1: Pre-drying Dichloromethane with Anhydrous Calcium Chloride

This method is suitable for removing large amounts of water or for applications where "super-dry" solvent is not required.

  • Place the dichloromethane to be dried in a clean, dry flask equipped with a stopper or cap.

  • Add small portions of anhydrous granular calcium chloride to the solvent while gently swirling.

  • Observe the calcium chloride. If it clumps together, water is present. Continue adding portions until newly added granules remain free-flowing.

  • Stopper the flask and let it stand for at least 1-2 hours, with occasional swirling.

  • Carefully decant or filter the dichloromethane away from the solid calcium chloride into a clean, dry storage bottle.

Protocol 2: High-Efficiency Drying of Dichloromethane with 3Å Molecular Sieves

This protocol is designed to produce anhydrous DCM suitable for moisture-sensitive reactions.

  • Activate the Sieves: Place the required amount of 3Å molecular sieves in a dry flask or beaker. Heat in a vacuum oven at >200°C for at least 12 hours or in a furnace at 300°C for 3-4 hours.[2]

  • Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[2]

  • Drying: Add the freshly activated sieves to a bottle of dichloromethane (use 10-20% w/v, e.g., 100-200 g for 1 L of DCM).[2]

  • Storage: Seal the bottle, preferably under an inert atmosphere (e.g., nitrogen or argon), and allow it to stand for at least 24-48 hours before use.[2] The sieves can be left in the solvent during storage to maintain dryness. When needed, withdraw the dry solvent carefully using a dry syringe or by decanting.

Visualized Workflows

The following diagrams illustrate the logical steps for each drying protocol.

G cluster_0 Protocol 1: Drying DCM with Calcium Chloride start Start: DCM in Flask add_cacl2 Add Anhydrous CaCl₂ Until Free-Flowing start->add_cacl2 stand Let Stand (1-2 hours) with Occasional Swirling add_cacl2->stand separate Decant or Filter Solvent stand->separate end Result: Pre-Dried DCM separate->end G cluster_1 Protocol 2: Drying DCM with Molecular Sieves cluster_activation Sieve Activation (Crucial Step) heat_sieves Heat 3Å Sieves (>200°C, >4h) cool_sieves Cool in Desiccator to Room Temp heat_sieves->cool_sieves add_sieves Add Activated Sieves (10-20% w/v) to DCM cool_sieves->add_sieves start Start: DCM in Storage Bottle start->add_sieves store Seal and Store (24-48 hours) add_sieves->store end Result: Anhydrous DCM (<1 ppm H₂O) store->end

References

Technical Support Center: Dichloromethane (DCM) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of dichloromethane (B109758) (DCM) during storage and use.

Frequently Asked Questions (FAQs)

Q1: My experiment is failing, and I suspect my dichloromethane (DCM) has degraded. What are the common signs of DCM degradation?

A1: Degradation of dichloromethane can lead to the formation of acidic byproducts, primarily hydrochloric acid (HCl), and in severe cases, the highly toxic gas phosgene (B1210022) (COCl₂), especially if the solvent is heated.[1][2][3] Key indicators of potential degradation include:

  • Acidity: The solvent may become acidic. This can be crudely checked with pH paper (a wetted strip held in the vapor phase) or more accurately with a pH meter on an aqueous extract.

  • Discoloration: Although less common, a yellow tinge may indicate the presence of degradation products.

  • Inconsistent Experimental Results: The presence of impurities can interfere with chemical reactions, leading to lower yields, unexpected side products, or complete reaction failure.

  • Corrosion: Degraded DCM containing HCl can corrode metal containers or equipment.[1]

Q2: What causes dichloromethane to degrade?

A2: Dichloromethane degradation is typically initiated by a combination of factors:

  • Exposure to Oxygen and Light: Autoxidation can occur, especially in the presence of UV light, leading to the formation of phosgene and HCl.[2]

  • Heat: Elevated temperatures accelerate the degradation process.[1][4]

  • Moisture: Water can contribute to the slow hydrolysis of dichloromethane.[5][6]

  • Incompatible Materials: Contact with certain metals can catalyze degradation.[1][7]

Q3: How can I prevent the degradation of my dichloromethane?

A3: Proper storage and handling are critical. Follow these guidelines:

  • Store in a Cool, Dark, Dry Place: Keep containers in a cool, well-ventilated area away from direct sunlight and heat sources.[4][8] The recommended storage temperature is generally below 25°C.[1]

  • Use Inert Gas: For long-term storage or high-purity applications, storing under an inert gas like nitrogen or argon can prevent exposure to oxygen.

  • Ensure Proper Sealing: Keep containers tightly sealed when not in use to prevent exposure to air and moisture.[7][8]

  • Choose Appropriate Containers: Use glass or high-density polyethylene (B3416737) (HDPE) containers. Avoid reactive metals such as aluminum or zinc.[1]

Q4: What are stabilizers, and why are they added to dichloromethane?

A4: Stabilizers are chemical compounds added in small amounts (ppm levels) to inhibit the degradation of the solvent.[5][6] They work by scavenging free radicals or reacting with degradation byproducts.

Q5: Which stabilizers are commonly used for dichloromethane, and how do they differ?

A5: Several types of stabilizers are used. The choice can be critical depending on your application, as they can sometimes interfere with experiments. Common stabilizers include alkenes like amylene and cycloalkenes.

Data Presentation: Common Stabilizers for Dichloromethane

StabilizerTypical ConcentrationMechanism of Action & Considerations
Amylene (2-methyl-2-butene) 40-150 ppmActs as a free radical scavenger, preventing the formation of acidic byproducts.[9] It is a widely used and effective stabilizer for general laboratory use.
Cyclohexene ~100 ppmAlso functions as a free radical scavenger. Over time, it can form chlorinated byproducts that may interfere with certain GC analyses.
Ethanol/Methanol 0.1 - 0.2% (wt %)Can react with and neutralize any phosgene that forms.[3][6] However, the higher concentration and polar nature of alcohols can interfere with certain chemical reactions.
Cyclohexane 0.01 - 0.03% (wt %)Functions as a preservative.[6]

Troubleshooting Guide

If you suspect your dichloromethane has degraded, follow these steps to diagnose and resolve the issue.

Logical Workflow for Troubleshooting DCM Degradation

DCM_Troubleshooting Troubleshooting Dichloromethane Degradation start Suspected DCM Degradation (e.g., failed reaction) check_storage Step 1: Verify Storage Conditions - Cool, dark, dry? - Tightly sealed? - Correct container? start->check_storage check_age Step 2: Check Solvent Age - Is it old? - Has it been opened frequently? check_storage->check_age test_acidity Step 3: Test for Acidity (See Protocol 1) check_age->test_acidity dispose Step 5: Dispose of Old Solvent - Follow institutional guidelines check_age->dispose Very Old / Suspect acid_detected Acidity Detected? test_acidity->acid_detected neutralize Step 4: Neutralize and Purify (e.g., wash with NaHCO₃, distill) (See Protocol 2) acid_detected->neutralize Yes new_solvent Use a New, Unopened Bottle of DCM acid_detected->new_solvent No retest Retest Experiment neutralize->retest end_success Problem Resolved retest->end_success Success end_fail Problem Persists (Consider other experimental factors) retest->end_fail Failure dispose->new_solvent new_solvent->retest

Caption: A flowchart for diagnosing and resolving suspected dichloromethane degradation.

Experimental Protocols

Protocol 1: Qualitative Test for Acidity in Dichloromethane

This is a quick method to check for the presence of acidic impurities like HCl.

Materials:

  • Dichloromethane sample

  • Test tube

  • Deionized water

  • pH indicator paper or a calibrated pH meter

Methodology:

  • Add approximately 2 mL of the suspect dichloromethane to a clean test tube.

  • Add 2 mL of deionized water to the same test tube.

  • Cap the test tube and shake vigorously for 30 seconds to extract any acidic components into the aqueous phase.

  • Allow the layers to separate completely. Dichloromethane is denser and will be the bottom layer.

  • Carefully insert a strip of pH paper into the upper aqueous layer, or use a pipette to transfer the aqueous layer to a separate vial for testing with a pH meter.

  • Interpretation: A pH value significantly below 7 (e.g., pH 3-5) indicates the presence of acid and confirms degradation.

Protocol 2: Neutralization and Purification of Dichloromethane

This protocol should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Degraded dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Distillation apparatus

  • Clean, dry collection flask (amber glass is recommended)

Methodology:

  • Neutralization:

    • Place the dichloromethane in a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and shake gently, frequently venting to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and discard the upper aqueous layer.

    • Repeat the washing step with deionized water to remove any remaining bicarbonate.

  • Drying:

    • Transfer the washed dichloromethane to a clean, dry flask.

    • Add a suitable drying agent (e.g., anhydrous MgSO₄).

    • Swirl the flask and let it stand until the solvent is clear, indicating that water has been absorbed.

  • Distillation:

    • Filter the dried dichloromethane to remove the drying agent.

    • Set up a distillation apparatus. Caution: Do not distill to dryness, as explosive peroxides could potentially concentrate.

    • Collect the fraction that boils at 39-40°C.

  • Storage of Purified Solvent:

    • Transfer the freshly distilled dichloromethane to a clean, dry, amber glass bottle.

    • To re-stabilize for storage, a small amount of a stabilizer like amylene can be added.

    • Store in a cool, dark place, and use promptly.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Using Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered when using dichloromethane (B109758) (DCM) as a reaction solvent, particularly focusing on the common issue of low product yield.

Troubleshooting Guide

This guide is designed in a question-and-answer format to help you pinpoint and resolve specific issues in your experiments.

Question 1: My reaction in DCM is giving a low yield, and I suspect solvent quality is the issue. What are the common impurities in dichloromethane that can affect my reaction?

Answer:

Low reaction yields in dichloromethane can often be traced back to impurities within the solvent. Even high-purity grades of DCM can contain substances that interfere with sensitive chemical transformations. The most common culprits include:

  • Water: Dichloromethane is not miscible with water, but it can still contain dissolved water, which can be detrimental to moisture-sensitive reactions, such as those involving organometallics or strong bases.[1]

  • Acidic Impurities (e.g., HCl): Over time, especially when exposed to light and air, dichloromethane can decompose to produce small amounts of hydrogen chloride (HCl).[2] This acidity can catalyze unwanted side reactions, decompose acid-sensitive starting materials or products, or neutralize basic reagents.[3]

  • Stabilizers: To prevent degradation, manufacturers add stabilizers to DCM. Common stabilizers include alkenes like amylene (2-methyl-2-butene) or cyclohexane (B81311) at concentrations around 100 ppm. While necessary for storage, these stabilizers can sometimes interfere with reactions, for instance, by reacting with strong electrophiles or oxidizing agents.

  • Methanol (B129727)/Ethanol: Some grades of DCM may contain small amounts of methanol or ethanol, which are added as stabilizers.[4] These protic impurities can interfere with reactions involving strong bases or other reagents that are reactive towards alcohols.

To help you identify potential issues, the following table summarizes key properties of common impurities and stabilizers found in dichloromethane.

Impurity/StabilizerTypical ConcentrationBoiling Point (°C)Potential Impact on Reactions
WaterVariable100Quenches moisture-sensitive reagents (e.g., Grignards, organolithiums), can hydrolyze starting materials or products.[1]
Hydrogen ChlorideTrace amounts-85Catalyzes side reactions, decomposes acid-labile compounds, neutralizes basic catalysts or reagents.[3]
Amylene40-60 ppm38.6Can react with strong electrophiles or oxidizing agents. Chlorinated byproducts may form over time and interfere with analyses.
Cyclohexane100 ppm80.7Generally less reactive than amylene, but can still interfere with highly sensitive reactions.
Methanol/Ethanol0.1–0.2%64.7 / 78.4Reacts with strong bases, acylating agents, and other reagents sensitive to protic compounds. Can also alter the polarity of the solvent.[4]
Question 2: I suspect my dichloromethane is "wet." How can I dry it effectively before my reaction?

Answer:

Ensuring your dichloromethane is anhydrous is crucial for many reactions.[5] Here is a detailed protocol for drying DCM:

Experimental Protocol: Drying Dichloromethane

  • Pre-drying: If you suspect a significant amount of water, you can pre-dry the DCM by letting it stand over anhydrous calcium chloride for several hours.[6]

  • Distillation from a Drying Agent: For most applications, distillation from a suitable drying agent is the most effective method.

    • Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is flame-dried or oven-dried to remove any adsorbed water.[7]

    • Drying Agent: Calcium hydride (CaH₂) is a highly effective drying agent for dichloromethane. Add the CaH₂ to the DCM in the distillation flask. Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Add it slowly and ensure the setup is well-ventilated and away from ignition sources.

    • Distillation: Heat the flask gently to reflux the DCM over the CaH₂ for at least one hour to ensure complete drying. Then, distill the DCM, collecting the fraction that boils at 39-40°C.[6]

    • Storage: Store the freshly distilled, anhydrous DCM over activated 4Å molecular sieves under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

Below is a workflow diagram illustrating the process of drying dichloromethane.

Drying_DCM_Workflow Start Start: DCM Suspected to be Wet PreDry Pre-dry with Anhydrous CaCl₂ (Optional) Start->PreDry Setup Set up Flame-Dried Distillation Apparatus PreDry->Setup AddCaH2 Add CaH₂ to DCM in Distillation Flask Setup->AddCaH2 Reflux Reflux over CaH₂ for at least 1 hour AddCaH2->Reflux Distill Distill and Collect Fraction at 39-40°C Reflux->Distill Store Store over 4Å Molecular Sieves under Inert Atmosphere Distill->Store End End: Anhydrous DCM Ready for Use Store->End

Caption: Workflow for drying dichloromethane.

Question 3: My reaction is sensitive to acid. How can I remove acidic impurities from my dichloromethane?

Answer:

To remove acidic impurities like HCl, you can wash the dichloromethane with a basic solution.

Experimental Protocol: Neutralizing and Purifying Dichloromethane

  • Washing with Sodium Bicarbonate:

    • Place the dichloromethane in a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Shake the funnel vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate, and then drain the lower organic layer (DCM).[6]

  • Washing with Water:

    • Wash the collected DCM layer with distilled water to remove any residual sodium bicarbonate. Repeat this step twice.[8]

  • Drying:

    • Dry the washed dichloromethane using a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

  • Distillation (Optional but Recommended):

    • For highly sensitive reactions, fractional distillation after washing and drying will provide the highest purity solvent.[6] Collect the fraction boiling at 39-40°C.

The following diagram illustrates the logical relationship in the purification process.

DCM_Purification_Logic Start Start: Acidic DCM Wash_NaHCO3 Wash with Saturated NaHCO₃ Solution Start->Wash_NaHCO3 Neutralizes Acid Wash_Water Wash with Distilled Water (2x) Wash_NaHCO3->Wash_Water Removes Base Dry Dry over Anhydrous CaCl₂ or MgSO₄ Wash_Water->Dry Removes Water Distill Fractional Distillation (Optional) Dry->Distill Further Purification End End: Neutral and Pure DCM Dry->End If distillation is skipped Distill->End

Caption: Logical steps for purifying acidic dichloromethane.

Frequently Asked Questions (FAQs)

Q1: Can I use dichloromethane straight from the bottle for my reaction?

For many routine applications, high-quality, freshly opened DCM can be used directly. However, for moisture-sensitive or acid-sensitive reactions, or when high precision is required, it is always best practice to purify and dry the solvent before use.[5][7]

Q2: How do I know if the stabilizer in my DCM is affecting my reaction?

If you observe unexpected side products, or if your reaction fails with a new bottle of DCM but worked previously, the stabilizer could be the cause. Reactions involving strong oxidants, electrophiles, or certain catalysts can be particularly sensitive. In such cases, using stabilizer-free DCM or purifying the DCM to remove the stabilizer is recommended.

Q3: What are some signs of dichloromethane degradation?

The primary sign of degradation is the formation of acidic byproducts. You can test the pH of a water extract of your DCM. A low pH indicates the presence of acid. Discoloration or the presence of a precipitate are also signs of significant degradation.

Q4: Are there any "greener" alternatives to dichloromethane?

Yes, due to health and environmental concerns, there is a push to replace dichloromethane.[9][10] Some potential alternatives, depending on the specific application, include ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). For chromatography, mixtures like ethyl acetate/ethanol can sometimes replace DCM.[11] However, any solvent substitution will likely require re-optimization of the reaction conditions.

Q5: How should I properly store purified dichloromethane?

Store purified, anhydrous dichloromethane in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), over activated 4Å molecular sieves. Keep it in a cool, dark, and well-ventilated area away from heat and direct sunlight to minimize degradation.

References

Identifying and minimizing byproducts in dichloromethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and minimizing byproducts in reactions involving dichloromethane (B109758) (DCM).

Frequently Asked Questions (FAQs)

Q1: Is dichloromethane truly an inert solvent? What are its common reactive pathways?

A1: While often used for its relative stability, dichloromethane is not completely inert. Under certain conditions, it can participate in reactions. The primary reactive pathway involves nucleophilic substitution, where DCM acts as an alkylating agent. This is particularly relevant with strong nucleophiles or under prolonged reaction times.[1][2][3] Additionally, at high temperatures or in the presence of certain metals, DCM can decompose, potentially releasing toxic and corrosive fumes like hydrogen chloride and phosgene.[4]

Q2: What is the most common byproduct when running reactions with amines in DCM?

A2: The most common side reaction involves the N-alkylation of the amine by dichloromethane.[1][3] This SN2 reaction can lead to the formation of a quaternized ammonium (B1175870) salt, specifically a drug-chloromethochloride adduct if the amine is a nitrogenous drug.[5] These adducts are often highly colored and can complicate purification.[3] The reaction is more pronounced with nucleophilic secondary and tertiary amines and during extended reaction times (e.g., >24 hours).[3]

Q3: Can DCM react with other common reagents besides amines?

A3: Yes. While reactions with amines are frequently reported, DCM can also react with other nucleophiles such as phosphines to form alkylated products.[1] It is also crucial to avoid using azides with DCM, as this can lead to the formation of highly unstable and explosive diazidomethane.[3] Furthermore, DCM reacts vigorously with active metals like sodium, potassium, and lithium, as well as strong bases.[4]

Q4: How does the purity of the DCM solvent affect my reaction?

A4: The purity of the solvent is critical. Lower-grade DCM can contain impurities from its manufacturing process, such as chloroform (B151607), carbon tetrachloride, or residual acids.[6][7] These can introduce unwanted reactivity or interfere with catalytic processes. Using high-purity, anhydrous, or GC-MS grade solvent is recommended to minimize the introduction of contaminants that could lead to byproduct formation.[8]

Q5: What general strategies can I employ to minimize byproduct formation in DCM?

A5: To minimize side reactions, consider the following strategies:

  • Use High-Purity Solvent: Start with a high-grade, anhydrous solvent to prevent introducing reactive impurities.

  • Control Temperature: Run the reaction at the lowest effective temperature to reduce the rate of potential side reactions.[9]

  • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and work it up promptly upon completion to avoid slow-forming byproducts like N-alkylation.[3]

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture or oxygen.[9]

  • Consider an Alternative Solvent: If byproducts from the solvent are a persistent issue, especially with highly nucleophilic substrates, consider switching to a more inert solvent.

Troubleshooting Guide

Problem 1: My reaction mixture containing an amine has turned a reddish or dark color over time.

  • Probable Cause: You are likely observing the formation of colored byproducts resulting from the reaction between your amine and dichloromethane itself.[3] This indicates N-alkylation or other complex degradative pathways.

  • Troubleshooting Steps:

    • Analyze the Impurity: Isolate a small sample of the impurity if possible. Use ¹H NMR to look for new signals corresponding to a -CH₂-Cl group attached to a nitrogen.[5] Use LC-MS to identify the mass of the new, likely more polar, species.

    • Shorten Reaction Time: Repeat the reaction, monitoring it closely with TLC or HPLC. Stop the reaction as soon as the starting material is consumed.

    • Lower the Temperature: Rerunning the reaction at a lower temperature may slow the rate of the desired reaction, but it will often slow the rate of byproduct formation more significantly.

    • Change Solvent: If the problem persists, replace dichloromethane with a less reactive solvent such as 1,2-dichloroethane, THF, or acetonitrile, provided they are compatible with your reaction chemistry.

Problem 2: My GC-MS analysis shows unexpected chlorinated species in my product.

  • Probable Cause: This could be due to impurities in the starting DCM (e.g., chloroform) or a side reaction where your compound has been chlorinated. In some cases, DCM itself can act as a C1 source.[10]

  • Troubleshooting Steps:

    • Analyze the Solvent: Run a GC-MS of the pure dichloromethane you are using to check for impurities like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).[6]

    • Review Reaction Conditions: Assess if your reaction conditions (e.g., presence of strong Lewis acids, radical initiators) could facilitate undesired chlorination reactions.

    • Modify Workup: Ensure your workup procedure effectively removes all chlorinated solvents. Sometimes, residual DCM can co-elute with products during chromatography.

Data & Protocols

Table 1: Common Byproducts and Identification Methods
Byproduct TypeReaction ContextCommon Analytical Method(s)Reference(s)
N-Alkylated AminesReactions with primary, secondary, or tertiary aminesHPLC, ¹H NMR, LC-MS[3][5]
Chloroform (CHCl₃)Impurity in starting DCMGC-MS[6][8]
DiazidomethaneReactions involving azide (B81097) nucleophilesSafety Precaution: Do Not Isolate[3]
Poly(thiomethylene)Reactions with hydrogen sulfide (B99878) speciesFT-IR, Solid-State ¹³C NMR, GC-MS[11]
Over-acylated/alkylated productsFriedel-Crafts reactionsTLC, GC-MS, HPLC, NMR[12][13]
Experimental Protocols

Protocol 1: General Aqueous Workup to Remove Acidic/Basic Impurities

This procedure is effective for separating the desired organic product from acidic or basic byproducts and water-soluble impurities after a reaction in DCM.

  • Transfer: Transfer the final reaction mixture to a separatory funnel.

  • Dilute: If necessary, dilute the mixture with additional dichloromethane to reduce the viscosity and ensure efficient partitioning.

  • Acid Wash (Optional): To remove unreacted basic starting materials (like amines), wash the organic layer with a 1M HCl solution. Drain the lower organic layer.

  • Base Wash: To remove acidic impurities, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] Be sure to vent the separatory funnel frequently to release CO₂ gas. Drain the lower organic layer.

  • Water/Brine Wash: Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl).[9] This removes residual water-soluble impurities and helps to break up any emulsions.

  • Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the crude product.[9]

Protocol 2: Impurity Identification by GC-MS

This protocol outlines a general method for detecting volatile impurities in a reaction mixture where DCM was the solvent.

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with high-purity dichloromethane or another suitable solvent like ethyl acetate.

    • If the product is non-volatile, you can concentrate a larger volume of the reaction mixture using a rotary evaporator to increase the concentration of any volatile byproducts.[8]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Conditions: Employ a temperature gradient to separate compounds based on their boiling points. A typical program might start at 40°C and ramp up to 250-300°C.

    • Detection: Use electron ionization (EI) and scan a mass range of m/z 35-500. The lower limit is set to avoid detecting large air/nitrogen peaks.[14]

  • Data Analysis:

    • Identify peaks corresponding to your starting material, product, and the DCM solvent.

    • For any unknown peaks, analyze their mass spectra.

    • Compare the experimental mass spectra against a library (e.g., NIST) to tentatively identify the impurity.[8] Pay close attention to isotopic patterns characteristic of chlorine-containing compounds.

Visual Guides

Troubleshooting_Workflow cluster_start Start: Unexpected Result cluster_analysis Analysis & Identification cluster_hypothesis Hypothesize Cause cluster_solution Implement Solution Start Unexpected Byproduct Detected (e.g., via TLC, GC-MS, Color Change) Analyze Characterize Byproduct: - Isolate if possible - Run LC-MS, NMR, GC-MS Start->Analyze CheckSolvent Analyze Pure DCM Solvent (GC-MS) Start->CheckSolvent CheckReagents Check Purity of Starting Materials Start->CheckReagents Hypo1 Is it a Solvent Reaction? (e.g., N-alkylation) Analyze->Hypo1 Hypo2 Is it a Reagent Side Reaction? (e.g., hydrolysis, rearrangement) Analyze->Hypo2 Hypo3 Is it an Impurity? (from solvent or reagent) CheckSolvent->Hypo3 CheckReagents->Hypo3 Sol1 Modify Conditions: - Lower Temperature - Shorten Reaction Time Hypo1->Sol1 Yes Sol2 Change Solvent Hypo1->Sol2 If persists Hypo2->Sol1 Yes Sol4 Optimize Workup & Purification Hypo2->Sol4 If inseparable Sol3 Purify Reagents or Use Higher Grade Materials Hypo3->Sol3 Yes

Caption: Troubleshooting workflow for identifying and addressing byproduct formation.

Reaction_Pathway cluster_desired Desired Reaction cluster_side Side Reaction with DCM R2NH Secondary Amine (R₂NH) Product Desired Product (R₂NE) R2NH->Product Reaction with E+ R2NH_side Secondary Amine (R₂NH) Reagent Electrophile (E+) Reagent->Product Byproduct Quaternized Byproduct ([R₂NHCH₂Cl]⁺Cl⁻) R2NH_side->Byproduct SN2 Attack on DCM DCM Dichloromethane (CH₂Cl₂) DCM->Byproduct

Caption: Desired reaction pathway vs. common N-alkylation side reaction with DCM.

Analytical_Workflow Sample Crude Reaction Mixture Prep Sample Prep (Dilution / Concentration) Sample->Prep Analysis Instrumental Analysis (GC-MS, LC-MS, NMR) Prep->Analysis Data Data Processing (e.g., Library Search) Analysis->Data ID Byproduct Identified Data->ID

Caption: General workflow for the analytical identification of unknown byproducts.

References

Technical Support Center: Optimizing Mobile Phase Gradients with Dichloromethane in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods using mobile phase gradients containing dichloromethane (B109758) (DCM). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing DCM while mitigating potential challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of dichloromethane in HPLC mobile phases.

Question: Why is my HPLC system's backpressure abnormally high or fluctuating when using a DCM-containing mobile phase?

Answer:

High or fluctuating backpressure when using dichloromethane can be attributed to several factors:

  • Solvent Immiscibility: DCM has limited miscibility with water.[1][2] If your gradient involves mixing DCM with highly aqueous mobile phases, precipitation of the solvent can occur, leading to blockages in the system. Ensure that your mobile phase components are miscible in all proportions used in your gradient.

  • High Viscosity of Solvent Mixtures: While DCM itself has a low viscosity, the viscosity of your mobile phase can increase upon mixing with other solvents, leading to higher backpressure.[1][2]

  • Precipitation of Sample or Buffer: Your sample or buffer components may not be soluble in mobile phase compositions with a high percentage of DCM, causing them to precipitate and clog the column or tubing.[3]

  • System Blockages: Particulates from the sample, mobile phase, or worn instrument parts can cause blockages in the inline filter, guard column, or the column frit itself.[4][5]

  • PEEK Tubing Swelling: Dichloromethane is incompatible with PEEK (polyether ether ketone) tubing, a common material in many HPLC systems.[6][7] DCM can cause PEEK tubing to swell, reducing the internal diameter and leading to a significant increase in backpressure.[7]

Troubleshooting Steps:

  • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[4][5]

  • Verify Solvent Miscibility: Consult a solvent miscibility chart to ensure your mobile phase components are compatible throughout the gradient.

  • Filter Mobile Phase and Samples: Always filter your mobile phase and samples through a 0.45 µm or smaller filter to remove particulates.[8]

  • Inspect PEEK Tubing: If your system contains PEEK tubing, inspect it for any signs of swelling or discoloration. Replace with stainless steel tubing if necessary.[6]

  • Systematic Component Check: To isolate the source of the blockage, systematically disconnect components (starting from the detector and moving backward) and observe the pressure. If the pressure drops significantly after disconnecting a component, that component is likely the source of the high backpressure.[3]

Question: My pump is making unusual noises, and I'm experiencing pressure drops. What could be the cause?

Answer:

Unusual pump noises and pressure drops often indicate issues with the pump heads, check valves, or the presence of air bubbles in the system.

  • Air Bubbles: DCM is a volatile solvent with a low boiling point (around 40°C), which makes it prone to outgassing and forming air bubbles in the pump heads.[9] This can lead to pressure fluctuations and an unstable baseline.[5][10]

  • Worn Pump Seals: Dichloromethane can be aggressive towards certain seal materials.[6][7] Worn or incompatible pump seals can lead to leaks, loss of prime, and pressure drops.[4][5]

  • Faulty Check Valves: Dirty or malfunctioning check valves can cause inconsistent solvent delivery, leading to pressure fluctuations.[4][5]

Troubleshooting Steps:

  • Degas the Mobile Phase: Thoroughly degas your mobile phase, including the DCM, using an online degasser, sonication, or helium sparging.[4]

  • Prime the Pump: Prime the pump to remove any air bubbles from the pump heads.[3][5]

  • Inspect and Replace Pump Seals: Check for leaks around the pump head. If a leak is present, the pump seals may need to be replaced. Ensure the replacement seals are compatible with dichloromethane.[6][7]

  • Clean or Replace Check Valves: If pressure instability persists, clean or replace the check valves according to the manufacturer's instructions.[4]

Frequently Asked Questions (FAQs)

Q1: Is dichloromethane compatible with all HPLC components?

A1: No, dichloromethane is not compatible with all standard HPLC components. Its use can lead to damage to parts made of PEEK (polyether ether ketone), such as tubing, fittings, and some rotor seals.[6][7] DCM can cause PEEK to swell and weaken.[7] It is also incompatible with certain types of pump seals. It is crucial to use an HPLC system with compatible components, typically stainless steel, and to select pump seals specifically designed for use with chlorinated solvents.[6]

Q2: What is the UV cutoff of dichloromethane, and how does it affect my analysis?

A2: The UV cutoff of dichloromethane is approximately 233 nm.[11][12] This means that DCM absorbs significantly at wavelengths below 233 nm, which can interfere with the detection of compounds that also absorb in this region, leading to a high baseline and reduced sensitivity.[11] When developing a method with DCM, it is important to select a detection wavelength above its UV cutoff.

Q3: What are the safety precautions I should take when working with dichloromethane?

A3: Dichloromethane is a hazardous chemical that requires careful handling.[13][14] Key safety precautions include:

  • Work in a well-ventilated area: Use a fume hood to minimize inhalation of vapors.[13]

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.[13][14][15]

  • Avoid contact with skin and eyes: In case of contact, flush immediately with water.[14]

  • Proper storage: Store DCM in a cool, dry, well-ventilated area away from heat and ignition sources.[14][16]

  • Waste disposal: Dispose of DCM waste according to your institution's hazardous waste guidelines.[13][16]

Q4: Can I use dichloromethane in reversed-phase HPLC?

A4: While DCM is traditionally used in normal-phase chromatography, it can be employed in reversed-phase HPLC for specific applications, particularly for dissolving analytes that are not soluble in typical reversed-phase solvents like methanol (B129727) or acetonitrile.[9] However, its limited miscibility with water must be carefully considered when designing the gradient.

Q5: Are there greener alternatives to dichloromethane for HPLC?

A5: Yes, due to the health and environmental concerns associated with DCM, there is a growing interest in finding safer alternatives.[17][18] Some potential replacements that have been investigated include ethyl acetate/ethanol mixtures, and for certain applications, reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) methods can be effective alternatives to normal-phase separations using DCM.[17][19]

Data Presentation

Table 1: Properties of Dichloromethane and Common HPLC Solvents

PropertyDichloromethane (DCM)AcetonitrileMethanolWater
Formula CH₂Cl₂C₂H₃NCH₄OH₂O
Boiling Point (°C) 39.8 - 4081.664.7100
Viscosity at 20°C (cP) 0.44[20]0.370.591.00
UV Cutoff (nm) ~233[11][12]190[11]205[11]180[21]
Polarity Index 3.1[20]5.85.110.2
Miscibility with Water Low (1.60% at 20°C)[20]HighHigh-

Experimental Protocols

Protocol: Optimizing a Mobile Phase Gradient with Dichloromethane

This protocol provides a general framework for developing a gradient HPLC method involving dichloromethane.

  • System Preparation and Safety:

    • Ensure the HPLC system is free of any PEEK components in the solvent flow path. Replace with stainless steel if necessary.

    • Verify that the pump seals are compatible with chlorinated solvents.

    • Perform all solvent preparation and handling in a certified chemical fume hood.

  • Initial Scouting Gradient:

    • Objective: To determine the approximate elution conditions for the analytes of interest.

    • Mobile Phase A: A non-polar solvent such as hexane.

    • Mobile Phase B: Dichloromethane, potentially with a small percentage of a more polar modifier like methanol to improve peak shape.

    • Scouting Gradient Program:

      • Start with a high percentage of Mobile Phase A (e.g., 95%).

      • Run a linear gradient to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.[22]

      • Hold at the final conditions for 2-3 column volumes.

      • Return to the initial conditions and allow for re-equilibration.

  • Gradient Refinement:

    • Objective: To improve the resolution of target peaks.

    • Based on the scouting run, identify the solvent composition at which the first and last peaks of interest elute.

    • Create a shallower gradient that spans this elution window.[23] For example, if your peaks elute between 40% and 60% DCM, you might run a gradient from 30% to 70% DCM over a longer period to increase the separation between them.[23]

    • Adjust the gradient slope to optimize the trade-off between resolution and analysis time.[24]

  • Flow Rate Optimization:

    • Once a suitable gradient profile is established, the flow rate can be adjusted to further optimize the separation.

    • Lower flow rates can improve resolution but will increase the run time.

    • Higher flow rates will decrease the run time but may lead to a loss of resolution and higher backpressure.

  • Method Validation and System Suitability:

    • After optimization, perform method validation to ensure robustness, accuracy, and precision.

    • Regularly run system suitability tests to monitor the performance of the column and the overall system.

Mandatory Visualizations

hplc_troubleshooting_workflow start Start: HPLC Issue with DCM pressure_issue Abnormal Pressure? start->pressure_issue high_pressure High or Fluctuating Backpressure pressure_issue->high_pressure Yes low_pressure Low or Drifting Pressure pressure_issue->low_pressure Low peak_shape_issue Poor Peak Shape? pressure_issue->peak_shape_issue No leaks Check for Leaks high_pressure->leaks low_pressure->leaks tailing Peak Tailing/ Fronting peak_shape_issue->tailing Yes broadening Broad Peaks peak_shape_issue->broadening split Split Peaks peak_shape_issue->split end Issue Resolved peak_shape_issue->end No miscibility Verify Solvent Miscibility leaks->miscibility degas Degas Mobile Phase leaks->degas peek Inspect for PEEK Components miscibility->peek blockage Isolate Blockage (Systematic Check) peek->blockage blockage->end seals Inspect Pump Seals degas->seals check_valves Clean/Replace Check Valves seals->check_valves check_valves->end modifier Adjust Mobile Phase Modifier tailing->modifier sample_solvent Check Sample Solvent Compatibility broadening->sample_solvent split->sample_solvent modifier->sample_solvent column_overload Reduce Sample Concentration sample_solvent->column_overload column_overload->end

Caption: Troubleshooting workflow for common HPLC issues with DCM.

gradient_optimization_workflow start Start: Gradient Optimization system_prep System Preparation (DCM Compatible) start->system_prep scouting_run Perform Broad Scouting Gradient system_prep->scouting_run evaluate_scouting Evaluate Elution Profile scouting_run->evaluate_scouting refine_gradient Refine Gradient Slope and Range evaluate_scouting->refine_gradient Identify Elution Window optimize_flow Optimize Flow Rate refine_gradient->optimize_flow check_resolution Resolution Adequate? optimize_flow->check_resolution check_resolution->refine_gradient No validate Validate Method check_resolution->validate Yes end Optimized Method validate->end

Caption: Workflow for optimizing a DCM-based HPLC gradient.

References

Managing pressure buildup when shaking dichloromethane in a sep funnel

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichloromethane (B109758) Extractions

This guide provides troubleshooting advice and frequently asked questions regarding pressure buildup when using dichloromethane (DCM) in a separatory funnel during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why does pressure build up in my separatory funnel when I shake it with dichloromethane?

A1: Pressure buildup is common when using dichloromethane for several reasons. Firstly, dichloromethane is a volatile solvent with a high vapor pressure.[1] The heat from your hands can be enough to cause it to vaporize, increasing the pressure inside the funnel. Secondly, if you are performing an acid-base extraction, for instance, neutralizing an acid with a bicarbonate solution, carbon dioxide gas can be generated, leading to a significant and rapid increase in pressure.[1][2]

Q2: How often should I vent the separatory funnel?

A2: It is crucial to vent the separatory funnel frequently. You should vent immediately after the first gentle inversion and then after every few shakes.[3] A common practice is to perform three shake-and-vent cycles for each extraction step.[1] Never point the tip of the separatory funnel towards yourself or anyone else when venting.[3][4]

Q3: What is the correct technique for shaking and venting?

A3: After ensuring the stopper is securely in place, invert the separatory funnel and immediately open the stopcock to release the initial pressure buildup.[1] It is recommended to hold the stopper firmly with one hand while controlling the stopcock with the other.[1][3] Shake gently for 10-20 seconds, then invert the funnel and vent again.[4]

Q4: Can the pressure buildup cause the separatory funnel to break?

A4: While modern borosilicate glassware is robust, a significant and rapid pressure increase can, in rare cases, cause the stopper to be expelled or even lead to the failure of the glassware. The primary risk is the stopper being forced out, causing a sudden release of the contents. Therefore, proper and frequent venting is a critical safety measure.

Troubleshooting Guide

Issue: The stopper of my separatory funnel flew out upon shaking.

  • Cause: This is a clear indication of excessive pressure buildup. This can happen if the funnel is not vented frequently enough, especially at the beginning of the shaking process.

  • Solution: Always vent the separatory funnel after the very first inversion and before you begin vigorous shaking. Continue to vent after every few shakes. Ensure you are holding the stopper firmly in place during inversions.

Issue: An emulsion has formed between the aqueous and organic layers.

  • Cause: Emulsions are mixtures of droplets of one solvent suspended in the other and can be more likely to form with chlorinated solvents like dichloromethane, especially with strongly basic aqueous solutions.[5] Vigorous shaking can exacerbate emulsion formation.

  • Solution:

    • Be patient: Allow the separatory funnel to stand undisturbed for some time.[5]

    • Gentle Swirling: Gently swirl the contents of the funnel.

    • Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.[5][6]

    • Gentle Stirring: Carefully insert a glass stirring rod and gently stir the emulsion at the interface.

    • Filtration: In some cases, filtering the mixture by suction may help.[5]

Issue: I only see one layer after adding dichloromethane and my aqueous solution.

  • Cause: This may occur if your reaction mixture contains a water-miscible solvent, such as ethanol, which can solubilize both the aqueous and organic phases.[5]

  • Solution: Adding more dichloromethane or a brine solution may help to induce layer separation. It can also be beneficial to pre-concentrate the reaction mixture by removing the water-miscible solvent before the extraction.[5]

Data Presentation

Vapor Pressure of Dichloromethane at Various Temperatures

The volatility of dichloromethane is a key factor in pressure buildup. The following table illustrates the relationship between temperature and vapor pressure.

Temperature (°C)Vapor Pressure (kPa)
-70.50.13
-402
019.3
2557.3
3579.99

Data sourced from Wikipedia's entry on Dichloromethane.[7]

Experimental Protocols

Protocol for Safe Extraction with Dichloromethane

  • Preparation:

    • Ensure the separatory funnel's stopcock is closed and place a beaker or flask underneath it as a precaution.[4]

    • Check that the stopper fits correctly and the stopcock is properly lubricated (if using a glass stopcock) and turning smoothly.[4]

    • Do not fill the separatory funnel more than two-thirds full to leave adequate space for mixing.[8]

  • Adding Solutions:

    • Pour the aqueous solution to be extracted into the separatory funnel.

    • Add the dichloromethane. Since dichloromethane is denser than water (1.325 g/mL), it will form the bottom layer.[8][9]

  • Shaking and Venting:

    • Place the stopper securely on top of the separatory funnel.

    • Firmly hold the stopper in place with one hand and the stopcock with the other.

    • Invert the funnel gently.

    • Immediately point the stem of the funnel away from yourself and others and open the stopcock to vent the initial pressure. You should hear a "whoosh" sound.[1]

    • Close the stopcock and shake the funnel gently for 10-20 seconds.[4]

    • Invert the funnel and vent again.

    • Repeat the shaking and venting process two more times.

  • Separation:

    • Place the separatory funnel back in the ring stand and allow the layers to separate completely.

    • Remove the stopper before draining the lower layer.[4]

    • Carefully open the stopcock and drain the bottom dichloromethane layer into a clean flask.

Mandatory Visualization

PressureManagementWorkflow start Start: Prepare Sep Funnel add_solutions Add Aqueous Solution and Dichloromethane start->add_solutions stopper_funnel Secure Stopper add_solutions->stopper_funnel invert Gently Invert Funnel stopper_funnel->invert vent1 Vent Immediately invert->vent1 shake Shake Gently (10-20s) vent1->shake Pressure Released vent2 Vent Again shake->vent2 repeat_shake_vent Repeat Shake & Vent (2x) vent2->repeat_shake_vent Pressure Released allow_separation Allow Layers to Separate repeat_shake_vent->allow_separation remove_stopper Remove Stopper allow_separation->remove_stopper drain_layer Drain Lower Dichloromethane Layer remove_stopper->drain_layer end End: Extraction Complete drain_layer->end

Caption: Workflow for managing pressure during dichloromethane extraction.

References

Technical Support Center: Disposal of Contaminated Dichloromethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the proper disposal of contaminated dichloromethane (B109758) (DCM) waste.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when dealing with dichloromethane waste?

A1: The first and most critical step is waste segregation. Never mix dichloromethane or other halogenated solvent waste with non-halogenated organic waste.[1][2] Keeping these waste streams separate is crucial for safety and can significantly reduce disposal costs.[1][2]

Q2: What type of container should I use for collecting DCM waste?

A2: Use only chemically compatible and leak-proof containers.[3][4] High-density polyethylene (B3416737) (HDPE) or glass containers are appropriate.[5] Metal containers are generally not recommended because DCM can degrade to form acids that corrode the metal.[4] Your institution's Environmental Health and Safety (EHS) department can typically provide designated waste containers.[1]

Q3: How should I label a DCM waste container?

A3: Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[1][2] The label must clearly identify the contents as "Dichloromethane" or "Methylene Chloride" and list all other chemical constituents with their approximate percentages.[3]

Q4: Are there any chemicals I should avoid mixing with DCM waste?

A4: Yes. Do not mix DCM waste with acids, bases, strong oxidizers (like nitric acid or peroxides), or other reactive wastes.[5] Such mixtures can lead to dangerous chemical reactions, potentially forming hazardous byproducts.[5] Also, keep DCM waste separate from heavy metals, pesticides, and acutely toxic "P-listed" wastes.[2]

Q5: Can I treat or neutralize DCM waste in the lab before disposal?

A5: In-laboratory chemical treatment or neutralization of bulk dichloromethane waste is not a standard or recommended practice for research labs. Methods for DCM degradation, such as advanced oxidation processes, require specialized equipment and are not suitable for routine waste disposal. The standard and required procedure is to have DCM waste collected and disposed of by a licensed hazardous waste handler.

Q6: How do I dispose of materials contaminated with DCM, like gloves or absorbent pads?

A6: Solid waste contaminated with DCM, such as gloves, pipette tips, and absorbent materials from spills, should be collected separately.[6][7] Double-bag this waste in clear plastic bags, label it as "Hazardous Waste: Dichloromethane Spill Debris," and manage it according to your institution's hazardous waste procedures.[4]

Troubleshooting Guide

Issue Probable Cause Solution
Leaking Waste Container - Container material is not compatible with DCM. - Physical damage to the container. - Lid is not securely fastened.- Immediately transfer the waste to a new, compatible container inside a certified chemical fume hood. - Place the leaking container in secondary containment to prevent further spread. - Report the incident to your institution's EHS department.
Waste Pickup Refused - Improperly labeled container. - Container is overfilled. - Prohibited items are mixed in the waste. - Container is in poor condition.- Ensure the hazardous waste tag is complete and accurately lists all contents and percentages. - Never fill a waste container beyond 90-95% capacity to allow for vapor expansion.[1] - Confirm that only compatible halogenated solvents are in the container. - Use only approved, good-condition containers for waste collection.
Foul Odor from Waste Area - Waste container is not properly sealed. - A small, undetected spill has occurred.- Always keep waste containers tightly closed except when adding waste.[1] - Inspect the satellite accumulation area for any signs of spills. Clean any spills promptly following established procedures.
Unsure if a Solvent is Halogenated - Lack of clarity on chemical composition.- Consult the Safety Data Sheet (SDS) for the solvent. - When in doubt, treat the waste as halogenated to err on the side of caution.

Quantitative Data Summary

For easy reference, the following tables provide key quantitative data related to the handling and disposal of dichloromethane.

Table 1: Occupational Exposure Limits for Dichloromethane

ParameterValueAgency/Regulation
8-hour Time-Weighted Average (TWA)2 ppmEPA (2024 Rule)[8]
15-minute Short-Term Exposure Limit (STEL)16 ppmEPA (2024 Rule)[8]
Action Level1 ppmEPA (2024 Rule)[8]
8-hour Permissible Exposure Limit (PEL)25 ppmOSHA[6]
15-minute Short-Term Exposure Limit (STEL)125 ppmOSHA[6]

Table 2: Waste Container Specifications and Guidelines

ParameterGuideline/Specification
Compatible Materials High-Density Polyethylene (HDPE), Glass[5]
Incompatible Materials Aluminum, Zinc, some plastics[5][6]
Maximum Fill Volume Leave at least 5% headspace for thermal expansion[1]
Labeling Requirement Affix a hazardous waste tag as soon as waste is added[1][2]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment[1]

Experimental Protocols

Protocol 1: Standard Procedure for Collection and Accumulation of DCM Waste

  • Obtain a Proper Waste Container: Request a designated and compatible waste container from your institution's EHS department. For halogenated waste, these are often specifically colored or labeled carboys.[1]

  • Label the Container: Before adding any waste, affix a hazardous waste tag to the container. Fill out all required information, including your name, location, and the date.[1]

  • Accumulate Waste: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Update the Label: Each time you add waste to the container, update the hazardous waste tag with the chemical name and its estimated volume or percentage.

  • Secure the Container: Keep the container tightly closed at all times, except when you are adding waste.[1]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The container must be kept in secondary containment, such as a large, chemically resistant tub.[1]

  • Request Pickup: When the container is about 75-90% full, schedule a waste pickup with your EHS department according to your institution's procedures.[1]

Protocol 2: Decontamination of Surfaces after a Small DCM Spill (<250 mL) inside a Fume Hood

Note: This procedure should only be performed by trained personnel wearing appropriate PPE.

  • Ensure Proper PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with appropriate gloves (e.g., nitrile and neoprene combination or SilverShield gloves).[3]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to absorb the spilled DCM.[9]

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag.

  • Decontaminate the Surface: After removing the absorbent material, wipe down the contaminated surface with 70% ethanol, followed by a thorough cleaning with soap and water.[6]

  • Package and Label Waste: Seal the bag of spill debris, and then place it inside a second bag (double-bag). Attach a hazardous waste label, identifying the contents as "Spill Debris" with dichloromethane.[4]

  • Request Pickup: Arrange for the disposal of the spill debris through your EHS department.

  • Report the Spill: Report the incident to your EHS office as required by your institution.[3]

Visual Workflows

DCM_Waste_Disposal_Workflow cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage cluster_disposal Disposal start Generate DCM Waste container Select Compatible Container (HDPE or Glass) start->container label_container Affix 'Hazardous Waste' Tag container->label_container add_waste Add Waste to Container label_container->add_waste update_label Update Tag with Contents & Percentages add_waste->update_label update_label->add_waste More waste? seal Seal Container Tightly update_label->seal Experiment Complete store Store in Secondary Containment in Satellite Accumulation Area seal->store check_fill Container >75% Full? store->check_fill check_fill->store No request_pickup Request Waste Pickup from EHS check_fill->request_pickup Yes end Disposed by Licensed Handler request_pickup->end

Workflow for the safe collection and disposal of DCM waste.

DCM_Spill_Response_Logic action_node action_node alert_node alert_node spill DCM Spill Occurs location Spill Inside Fume Hood? spill->location size Spill < 250 mL? location->size Yes evacuate Evacuate Area Call EHS/Emergency Services location->evacuate No trained Are you trained to clean the spill? size->trained Yes size->evacuate No trained->evacuate No cleanup Follow Small Spill Cleanup Protocol: 1. Wear appropriate PPE 2. Absorb with inert material 3. Collect & label waste 4. Decontaminate area trained->cleanup Yes report Report Spill to EHS evacuate->report cleanup->report

References

Technical Support Center: Dichloromethane (DCM) in Amine and Nucleophile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unwanted side reactions when using dichloromethane (B109758) (DCM) with amines and other nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Is dichloromethane (DCM) truly an inert solvent for reactions involving amines?

A1: While widely used and often considered relatively inert, dichloromethane is not completely unreactive towards nucleophiles, including amines.[1][2][3] Over extended periods, at elevated temperatures, or with highly nucleophilic amines, significant side reactions can occur, leading to the formation of impurities.[2][4] In the pharmaceutical industry, it is often advised to avoid using DCM with free primary or secondary amines, especially during scale-up operations, due to the risk of "surprise" impurities.[2]

Q2: What are the primary side reactions observed between DCM and amines?

A2: The primary side reactions involve the nucleophilic attack of the amine on the electrophilic carbon of DCM.

  • Tertiary Amines: Undergo a Menschutkin reaction to form quaternary chloromethylammonium salts.[1][5]

  • Secondary Amines: Can react to form an equilibrium of iminium chlorides and N-chloromethyl intermediates. This intermediate can further react with another equivalent of the secondary amine to yield a bis(dialkylamino)methane, also known as an aminal.[1][5]

  • Primary Amines: React similarly to secondary amines, though their reactivity can be lower.[5][6] These reactions can ultimately lead to the formation of N-chloromethyl derivatives and amine hydrochlorides.[7]

Q3: What factors influence the rate of these side reactions?

A3: Several factors influence the reaction rate between DCM and amines:

  • Amine Nucleophilicity and Basicity: Strongly nucleophilic and basic amines react faster.[2][5] For instance, quinuclidine (B89598) reacts very rapidly with DCM.[5]

  • Steric Hindrance: Steric bulk on the amine can slow down the reaction. For example, N-methyl-substituted amines are significantly more reactive than their N-ethyl counterparts.[5]

  • Temperature: Increased temperatures accelerate the rate of side reactions.[1][8]

  • Reaction Time: Many of these side reactions are slow, and their products may only become significant after prolonged reaction times (e.g., overnight or longer).[4]

  • Photochemical Conditions: UV irradiation can promote the reaction between aliphatic amines and DCM, leading to the formation of amine hydrochlorides or N-chloromethyl derivatives.[7]

Q4: Can other common nucleophiles in drug development react with DCM?

A4: Yes. Besides amines, other nucleophiles can also react with DCM. For example, pyridine (B92270) and its derivatives, like DMAP, can react with DCM at elevated temperatures to form methylene (B1212753) bispyridinium dichlorides.[1][9] Reagents used in peptide coupling, such as hydroxybenzotriazole (B1436442) (HOBt), can react with DCM in the presence of a base like triethylamine (B128534) to form acetals.[1]

Q5: I've observed unexpected formaldehyde-related impurities in my reaction. Could DCM be the cause?

A5: Yes. The aminal products formed from the reaction of primary or secondary amines with DCM can degrade in the presence of water to release formaldehyde (B43269).[2][10] This in-situ generated formaldehyde can then participate in various other side reactions, leading to a range of unexpected impurities.[10]

Troubleshooting Guides

Problem 1: My reaction involving a primary/secondary amine in DCM is showing multiple unknown impurities on TLC/LC-MS.

  • Possible Cause: Your amine is likely reacting with the DCM solvent. This is especially probable if the reaction is run for an extended period (>24 hours) or at elevated temperatures.[4] The impurities could be N-chloromethylated species, aminals, or products resulting from subsequent reactions of formaldehyde.[1][2][10]

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review your reaction time and temperature. If possible, try running the reaction for a shorter duration or at a lower temperature.

    • Consider an Alternative Solvent: Replace DCM with a more inert solvent. Good alternatives for amide couplings and other reactions involving amines include ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate (DMC).[11][12]

    • Use a Salt Form of the Amine: If the reaction chemistry allows, using the hydrochloride or another salt form of the amine can reduce its nucleophilicity and suppress the side reaction with DCM. The free amine can be generated in situ with a non-nucleophilic base.

Problem 2: A reaction with a tertiary amine (e.g., triethylamine, DIPEA) in DCM has turned a reddish color and formed a precipitate after being left overnight.

  • Possible Cause: The tertiary amine is reacting with DCM via the Menschutkin reaction to form a quaternary ammonium (B1175870) salt, which may be colored or insoluble in DCM.[1][5]

  • Troubleshooting Steps:

    • Characterize the Precipitate: Isolate the precipitate and analyze it (e.g., by NMR) to confirm if it is the expected quaternary salt.

    • Switch to a Less Reactive Amine: If the tertiary amine is being used as a base, consider switching to a more sterically hindered or less nucleophilic base.

    • Change the Solvent: As with primary and secondary amines, switching to a less reactive solvent like acetonitrile, toluene, or ethyl acetate is a viable solution.[12]

Quantitative Data: Reactivity of Amines with Dichloromethane

The following table summarizes the reactivity of various amines with DCM at 25.0 °C, presented as reaction half-lives. This data highlights the significant differences in reactivity based on the amine's structure.

AmineAmine TypeHalf-life (t½) in hours[5]
QuinuclidineTertiary (Bicyclic)1.8
PyrrolidineSecondary (Cyclic)10
DimethylamineSecondary14.5
PiperidineSecondary (Cyclic)15
TrimethylamineTertiary~18
DiethylamineSecondary110
N-MethylpiperidineTertiary (Cyclic)160
TriethylamineTertiary580
ButylaminePrimary870
N-EthylpiperidineTertiary (Cyclic)1070
N-MethylmorpholineTertiary (Cyclic)~3000
PyridineAromatic~9600
N,N-DimethylanilineAromatic>9600

Data sourced from a study conducted under pseudo-first-order conditions in DCM as the solvent.[5]

Experimental Protocols

Protocol 1: Mitigation of Side Reactions by Solvent Replacement in Amide Coupling

This protocol demonstrates how to replace DCM with a greener, less reactive solvent in a standard amide coupling reaction, a common procedure where amine-DCM side reactions can be problematic.

Reagents:

  • Carboxylic Acid (e.g., Benzoic Acid): 1.0 mmol

  • Amine (e.g., Benzylamine): 1.1 mmol

  • Coupling Agent (e.g., HATU): 1.1 mmol

  • Base (e.g., DIPEA): 2.0 mmol

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) instead of DCM

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in the chosen alternative solvent (10 mL), add the amine (1.1 mmol), coupling agent (1.1 mmol), and base (2.0 mmol) at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with the same solvent (e.g., EtOAc).

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purify the crude product by column chromatography or recrystallization as necessary.

Rationale for Solvent Choice: Studies have shown that solvents like EtOAc and 2-MeTHF are effective replacements for DCM in amide bond formation and do not react with the amine substrates.[11]

Visual Diagrams

Reaction_Pathways cluster_primary_secondary Primary & Secondary Amines (R₂NH) cluster_tertiary Tertiary Amines (R₃N) Amine_PS R₂NH Intermediate [R₂N⁺H-CH₂Cl] Cl⁻ (N-Chloromethylammonium Salt) Amine_PS->Intermediate + CH₂Cl₂ DCM CH₂Cl₂ Aminal (R₂N)₂CH₂ (Aminal) Intermediate->Aminal + R₂NH - HCl Formaldehyde CH₂O (Formaldehyde) Aminal->Formaldehyde + H₂O (Degradation) Amine_T R₃N Quat_Salt [R₃N⁺-CH₂Cl] Cl⁻ (Quaternary Salt) Amine_T->Quat_Salt + CH₂Cl₂ (Menschutkin Reaction) DCM_T CH₂Cl₂

Caption: Reaction mechanisms of DCM with different amine types.

Troubleshooting_Workflow Start Unwanted Side Products in Amine + DCM Reaction Check_Conditions Is reaction time long (>12h) or temp elevated (>RT)? Start->Check_Conditions Reduce_Conditions Action: Reduce reaction time and/or temperature. Check_Conditions->Reduce_Conditions Yes Change_Solvent Action: Replace DCM with EtOAc, 2-MeTHF, or ACN. Check_Conditions->Change_Solvent No Still_Impurity1 Problem Solved? Reduce_Conditions->Still_Impurity1 Still_Impurity1->Change_Solvent No End_Success Success Still_Impurity1->End_Success Yes Still_Impurity2 Problem Solved? Change_Solvent->Still_Impurity2 Use_Salt Consider using amine salt + non-nucleophilic base. Still_Impurity2->Use_Salt No Still_Impurity2->End_Success Yes End_Consult Consult Specialist Use_Salt->End_Consult

Caption: Troubleshooting workflow for DCM-amine side reactions.

References

Validation & Comparative

Detecting the Undetectable: A Guide to Analytical Techniques for Trace Impurities in Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of solvents is paramount. Dichloromethane (B109758) (DCM), a widely used solvent in chemical processes and analytical procedures, is no exception. Even trace-level impurities can have significant impacts on reaction kinetics, product purity, and analytical results. This guide provides a comparative overview of the most effective analytical techniques for detecting and quantifying trace impurities in dichloromethane, supported by experimental data and detailed protocols to ensure the highest standards of quality control in the laboratory.

The manufacturing process of dichloromethane and its subsequent storage can introduce a variety of trace impurities. Common contaminants include other chlorinated methanes (such as chloroform (B151607) and carbon tetrachloride), residual reactants from synthesis (like methyl chloride), and stabilizers added to prevent degradation (e.g., amylene or cyclohexane).[1][2] The choice of analytical technique is crucial for identifying and quantifying these impurities at levels that are relevant to the stringent requirements of the pharmaceutical industry.

Gas Chromatography: The Gold Standard for Volatile Impurity Analysis

Gas chromatography (GC) stands out as the most powerful and widely adopted technique for the analysis of volatile organic impurities in solvents like dichloromethane.[2][3][4][5][6][7][8] Its high resolving power, sensitivity, and adaptability make it ideal for separating and detecting trace contaminants. The selection of the detector is a critical factor that influences the sensitivity and selectivity of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier method for both the identification and quantification of trace impurities. The mass spectrometer provides definitive identification of separated compounds based on their mass spectra, offering an unparalleled level of confidence in the results.[8] This is particularly valuable when dealing with unknown or unexpected impurities. Modern GC-MS systems can achieve detection limits in the parts-per-billion (ppb) range, making them suitable for the most demanding applications.[6]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive technique for the quantification of organic compounds.[5] While it does not provide the same level of qualitative information as MS, its excellent linearity and reproducibility make it a workhorse for routine quality control where the identities of the potential impurities are known.

The general workflow for analyzing trace impurities in dichloromethane using gas chromatography is outlined below. This process typically involves sample preparation, which may include concentration steps to enhance sensitivity, followed by instrumental analysis and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dichloromethane Sample s2 Concentration (e.g., Rotary Evaporation) s1->s2 Optional, for trace levels s3 Internal Standard Spiking s1->s3 s2->s3 a1 Headspace or Liquid Injection s3->a1 a2 Gas Chromatography Separation a1->a2 a3 Detection (MS or FID) a2->a3 d1 Peak Integration & Identification a3->d1 d2 Quantification d1->d2 d3 Purity Report d2->d3

References

Dichloromethane vs. Ethyl Acetate: A Comparative Guide to Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly impact the efficiency and success of extraction processes. Dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc) are two of the most commonly employed solvents for liquid-liquid extraction (LLE). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate solvent for a given application.

Solvent Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for extracting specific classes of compounds. Dichloromethane is a chlorinated organic compound, while ethyl acetate is an ester. A summary of their key properties relevant to extraction is presented below.

PropertyDichloromethane (CH₂Cl₂)Ethyl Acetate (C₄H₈O₂)Significance in Extraction
Polarity Index 3.1[1]4.4[1]Governs the "like dissolves like" principle; higher polarity generally favors extraction of more polar analytes.
Boiling Point (°C) 39.877.1A lower boiling point facilitates easier and faster solvent removal post-extraction, but may lead to solvent loss.
Density (g/mL) ~1.33~0.902Dichloromethane's higher density than water means it forms the lower organic layer, while ethyl acetate forms the upper layer. This impacts the mechanics of separation in a separatory funnel.[2]
Solubility in Water LowSlightly soluble (8.7 g/100 mL)Lower water solubility is generally preferred to minimize cross-contamination and loss of analyte to the aqueous phase. Ethyl acetate's slight solubility can sometimes be a drawback.[3]
Toxicity & Safety Carcinogen, toxicLow toxicity, irritantEthyl acetate is considered a "greener" and safer alternative to dichloromethane, which is a known hazardous substance.[3][4]

Extraction Efficiency: A Class-by-Class Analysis

The choice between dichloromethane and ethyl acetate often comes down to the specific class of compounds being targeted. The following table summarizes their extraction efficiencies for various compound classes, with supporting data from experimental studies.

Compound ClassDichloromethane EfficiencyEthyl Acetate EfficiencyKey Findings & Citations
Phenolic Compounds Lower than ethyl acetate for total phenolics.[5][6]Generally higher extraction efficiency for total phenolic compounds.[5][6][7]Methanol and ethyl acetate were found to be better than other solvents, including chloroform (B151607) (similar to DCM), for extracting phenolic compounds from vegetable residues.[7] In a study on Avicennia officinalis, ethyl acetate extract showed the highest total phenolic content.[5]
Flavonoids Can be effective for certain flavonoids.[8] A dichloromethane extract of Nepeta italica showed a slightly higher total flavonoid content than some other organic solvents.[6]Often shows high extraction efficiency for flavonoids.[5][8] Acetone and ethyl acetate extracts of Avicennia officinalis had high total flavonoid content.[5]The polarity of the flavonoid subclass influences the optimal solvent. Nonpolar flavonoids have an affinity for solvents like dichloromethane and ethyl acetate.[8]
Lipids Very efficient for a broad range of lipids, often used as a substitute for chloroform.[9][10]Can be used for lipid extraction, but dichloromethane is often more efficient for a wider range of lipids.[9][11]Dichloromethane/methanol mixtures can readily replace chloroform/methanol for lipid extraction with comparable results for many fatty acids.[9]
Alkaloids Widely used and effective for alkaloid extraction, often in combination with pH adjustment.[12]Also used for alkaloid extraction, particularly for moderately polar alkaloids.[12]For caffeine (B1668208) extraction, dichloromethane is often preferred due to caffeine's higher solubility in it compared to ethyl acetate.[2][13]
Terpenes/Terpenoids Suitable for less polar terpenes.Effective for a range of terpenes, with the specific hexane (B92381):ethyl acetate ratio adjusted based on the polarity of the target terpene.[14]Solvent extraction using hexane or ethyl acetate is common for hydrophobic terpenes.[15]
Pesticides Effective for a wide range of pesticides in liquid-liquid extraction.[16]Also effective, with recovery rates for some pesticides ranging from 68.2% to 114.6%.[17]A study comparing extraction techniques for 150 pesticides found that liquid-liquid extraction with dichloromethane/acetone/petroleum ether gave average recoveries of 70.6-120%.[16]
Steroids Used for the extraction of certain steroids like estradiol-17β and estrone.[18]Can be used for steroid extraction, sometimes in combination with other solvents like cyclohexane.[18][19]Diethyl ether or ethyl acetate can be used for liquid extraction of steroids from various liquid samples.[19]

Experimental Protocol: A Typical Liquid-Liquid Extraction Workflow

The following is a generalized protocol for a single-stage, batch-wise liquid-liquid extraction using a separatory funnel. This procedure can be adapted for use with either dichloromethane or ethyl acetate.

Materials:

  • Aqueous solution containing the analyte of interest

  • Extraction solvent (Dichloromethane or Ethyl Acetate)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks for collecting the layers

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator or other solvent removal apparatus

Procedure:

  • Preparation: Ensure the separatory funnel is clean, and the stopcock is properly lubricated and closed.

  • Loading: Pour the aqueous solution containing the analyte into the separatory funnel.

  • Solvent Addition: Add the chosen extraction solvent (dichloromethane or ethyl acetate) to the separatory funnel. The volume of solvent used is typically a fraction of the aqueous phase volume and can be optimized for the specific application.

  • Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock securely, invert the funnel and shake gently, venting frequently to release any pressure buildup. Continue shaking for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Place the separatory funnel back in a ring stand and allow the layers to separate completely. If using dichloromethane, the organic layer will be at the bottom. If using ethyl acetate, the organic layer will be at the top.

  • Layer Collection: Carefully drain the lower layer through the stopcock into a clean collection flask. Then, pour the upper layer out through the top of the separatory funnel into a separate flask to avoid contamination.

  • Drying: Add a drying agent to the collected organic layer to remove any residual water.

  • Solvent Removal: Decant or filter the dried organic extract into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the extracted compound.

  • Repeated Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be subjected to one or two more rounds of extraction with fresh solvent. The organic extracts are then combined before the drying and solvent removal steps.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical liquid-liquid extraction procedure.

ExtractionWorkflow start Start: Aqueous Sample add_solvent Add Extraction Solvent (DCM or EtOAc) start->add_solvent shake_vent Shake & Vent Separatory Funnel add_solvent->shake_vent phase_separation Allow Phases to Separate shake_vent->phase_separation collect_organic Collect Organic Layer phase_separation->collect_organic collect_aqueous Collect Aqueous Layer phase_separation->collect_aqueous dry_organic Dry Organic Layer (e.g., with Na₂SO₄) collect_organic->dry_organic repeat_extraction Repeat Extraction? collect_aqueous->repeat_extraction evaporate Evaporate Solvent dry_organic->evaporate end End: Extracted Compound evaporate->end repeat_extraction->add_solvent Yes repeat_extraction->end No

Caption: A typical workflow for liquid-liquid extraction.

Conclusion

The selection between dichloromethane and ethyl acetate for extraction is a nuanced decision that depends on the specific properties of the target analyte, as well as considerations of safety and environmental impact. Ethyl acetate is often favored for its lower toxicity and its effectiveness in extracting moderately polar to polar compounds like phenolics and flavonoids. Dichloromethane, while a more hazardous solvent, demonstrates excellent efficiency for a broad range of non-polar to moderately polar compounds, including lipids and many alkaloids. For optimal results, it is crucial to consider the polarity of the target compound and to consult empirical data whenever possible. In many cases, a preliminary small-scale extraction with both solvents can provide the most definitive answer for a specific application.

References

Greener Chromatography: A Comparative Guide to Dichloromethane Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting pressure to adopt greener laboratory practices has placed a significant focus on reducing the use of hazardous solvents. Dichloromethane (B109758) (DCM), a widely used solvent in chromatography, is a prime target for replacement due to its environmental and health risks. This guide provides an objective comparison of greener solvent alternatives to DCM, supported by experimental data, to aid in the selection of more sustainable chromatographic methods without compromising performance.

Key Alternatives and Their Performance

Several solvent systems have emerged as viable greener alternatives to dichloromethane in normal-phase chromatography. The most promising of these include mixtures of ethyl acetate (B1210297) and ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), often used in combination with a non-polar solvent like heptane (B126788).

Ethyl Acetate/Ethanol Blends

A 3:1 (v/v) mixture of ethyl acetate and ethanol, often used with heptane as the non-polar component, has been identified as a versatile replacement for DCM/methanol gradients. This system has shown comparable, and in some cases improved, separation for a range of neutral, acidic, and basic compounds.

Advantages:

  • Reduced toxicity and environmental impact compared to DCM.

  • No interference from stabilizers often found in DCM.

  • Can lead to improved baseline separation.

2-Methyltetrahydrofuran (2-MeTHF)

Derived from renewable resources like corncobs, 2-MeTHF is an excellent greener alternative to both DCM and tetrahydrofuran (B95107) (THF).[1] It has a higher boiling point and lower water miscibility than THF, which can be advantageous in certain applications.

Advantages:

  • Bio-derived and more sustainable.

  • Can enhance peak shape and resolution, allowing for higher sample loading.[1]

  • Significant reduction in solvent consumption and overall analysis time has been reported.[1]

Cyclopentyl Methyl Ether (CPME)

CPME is another promising green solvent with favorable properties such as a high boiling point, low peroxide formation, and stability under both acidic and basic conditions. It is often used as a substitute for DCM, particularly in separations of lipid classes.

Advantages:

  • Offers different selectivity compared to traditional solvents, which can be beneficial for optimizing separations.

  • Can be used in combination with other green solvents to fine-tune chromatographic performance.

Quantitative Performance Data

The following tables summarize available quantitative data from thin-layer chromatography (TLC) studies, which are commonly used for initial screening of solvent systems. Retention factor (Rf) values are a key indicator of a solvent's elution strength. An ideal Rf value for column chromatography is typically in the range of 0.2-0.4.

Table 1: Comparison of Retention Factors (Rf) for a Neutral Compound

Solvent SystemAnalyteRf ValueReference
5% Methanol in DCMNeutral Test Compound~0.5Biotage
40% (3:1 Ethyl Acetate/Isopropanol) in HexaneNeutral Test Compound~0.4-0.7Biotage

Table 2: Comparison of Retention Factors (Rf) for Acetaminophen

Solvent SystemRf ValueReference
Dichloromethane (DCM)~0.2MDPI
Ethyl Acetate~0.7MDPI
Methyl Acetate/Ethyl Acetate Blends~0.6-0.7MDPI

Experimental Protocols

General Protocol for Thin-Layer Chromatography (TLC) Screening

This protocol outlines a general procedure for the initial evaluation of greener solvent alternatives using TLC.

  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint pencil line approximately 1 cm from the bottom.

  • Spotting: Apply a small spot of the sample solution onto the baseline. If comparing multiple solvent systems, multiple lanes can be spotted on the same plate.

  • Developing Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate with solvent vapor.

  • Development: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

General Protocol for Flash Chromatography Method Development

Once a promising solvent system is identified through TLC, the method can be transferred to flash chromatography.

  • Column Selection: Choose a silica gel column of an appropriate size for the amount of sample to be purified.

  • Equilibration: Equilibrate the column with the non-polar solvent (e.g., heptane) or the initial, low-polarity mobile phase mixture.

  • Sample Loading: Dissolve the sample in a minimal amount of a weak solvent (ideally the initial mobile phase) and load it onto the column. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is often preferred to improve resolution.

  • Elution: Begin the elution with the initial mobile phase. The polarity of the mobile phase can be increased in a stepwise or linear gradient fashion to elute the compounds of interest. The gradient is typically developed based on the TLC results.

  • Fraction Collection: Collect fractions throughout the run and monitor the elution of compounds using TLC or an in-line detector (e.g., UV).

  • Analysis: Combine the fractions containing the pure compound and evaporate the solvent.

Visualizing Workflows and Relationships

SolventSelectionWorkflow start Start: Need to Replace DCM tlc_screen 1. TLC Screening with Greener Solvents (e.g., EtOAc/EtOH/Heptane, 2-MeTHF/Heptane, CPME/Heptane) start->tlc_screen eval_rf 2. Evaluate Rf Values (Target: 0.2 - 0.4) tlc_screen->eval_rf optimize_tlc 3. Optimize Solvent Ratio in TLC eval_rf->optimize_tlc Rf in range no_sep Poor Separation eval_rf->no_sep Rf out of range flash_dev 4. Transfer to Flash Chromatography optimize_tlc->flash_dev gradient_opt 5. Optimize Gradient Profile flash_dev->gradient_opt end Successful Purification gradient_opt->end no_sep->tlc_screen Try different solvent system

ExperimentalSetup solvent_reservoir {Solvent Reservoir A (Non-polar: e.g., Heptane)|Solvent Reservoir B (Polar: e.g., EtOAc/EtOH)} pump Gradient Pump solvent_reservoir->pump injector Injector (Sample Loading) pump->injector column Flash Chromatography Column (Silica Gel) injector->column detector UV Detector column->detector fraction_collector Fraction Collector detector->fraction_collector

References

2-MeTHF: A Superior, Green Alternative to Dichloromethane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive performance evaluation of 2-Methyltetrahydrofuran (2-MeTHF) as a replacement for the hazardous solvent dichloromethane (B109758) (DCM) reveals its significant advantages in a wide range of chemical transformations. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in transitioning to a safer and more sustainable solvent.

Dichloromethane has long been a workhorse solvent in organic synthesis due to its excellent solvating power and volatility. However, its classification as a probable human carcinogen and its negative environmental impact have necessitated the search for greener alternatives. 2-Methyltetrahydrofuran, a bio-based solvent derivable from renewable resources like corncobs and bagasse, has emerged as a front-runner, demonstrating comparable or even superior performance in many applications, coupled with a significantly better safety and environmental profile.[1][2]

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental differences in the physical and chemical properties of 2-MeTHF and DCM underpin their performance in chemical reactions and work-up procedures. 2-MeTHF's higher boiling point allows for a broader range of reaction temperatures, while its limited miscibility with water simplifies aqueous work-ups and solvent recovery.[2][3]

Property2-Methyltetrahydrofuran (2-MeTHF)Dichloromethane (DCM)
Molecular Formula C₅H₁₀OCH₂Cl₂
Molecular Weight 86.13 g/mol 84.93 g/mol
Boiling Point 80 °C[4]40 °C[4]
Density 0.86 g/mL[4]1.32 g/mL[4]
Water Solubility 4.1 g/100 g (inversely soluble)[4]2.0 g/100 g[4]
Azeotrope with Water (% water) 10.6[4]1.5[4]
Flash Point -11 °CNone
Key Safety Concerns Flammable liquidProbable human carcinogen, toxic

Performance in Key Chemical Reactions: A Quantitative Comparison

Experimental data across various reaction classes demonstrate that 2-MeTHF is a viable and often advantageous substitute for DCM.

Amide Coupling Reactions

In amide bond formation, a cornerstone of pharmaceutical and fine chemical synthesis, 2-MeTHF has shown performance comparable to or better than DCM.

ReactantsCoupling ReagentSolventTime (h)Conversion (%)
Phenylacetic acid + BenzylamineHATU2-MeTHF4>95[5]
Phenylacetic acid + BenzylamineHATUDCM4>95[5]
4-Nitrobenzoic acid + MorpholineCOMU2-MeTHF4>99[5]
4-Nitrobenzoic acid + MorpholineCOMUDCM4>99[5]
Synthesis of Dimethindene

In a multi-step synthesis of the antihistamine dimethindene, replacing volatile organic compounds (VOCs), including DCM, with 2-MeTHF led to a significant improvement in the overall yield and a reduction in the environmental impact.[6]

Synthesis StepSolventYield (%)
AlkylationToluene (a VOC similar to DCM in this context)63[6]
Alkylation2-MeTHF80[6]
Overall Process VOCs 10 [6]
Overall Process 2-MeTHF 21-22 [6]
Biphasic Reactions

For biphasic reactions, such as alkylations and nucleophilic aromatic substitutions, 2-MeTHF has proven to be a superior solvent to DCM.[1][7] Its limited water miscibility allows for easy phase separation and recovery, reducing waste streams.[1]

While direct quantitative comparisons for a broad range of biphasic reactions are not always available in a standardized format, the qualitative advantages of cleaner and easier phase separations with 2-MeTHF are widely reported, leading to improved process efficiency and product purity.

Experimental Protocols

General Protocol for Solvent Replacement in a Chemical Reaction

This protocol outlines a general workflow for substituting DCM with 2-MeTHF in a typical organic reaction.

Objective: To evaluate the performance of 2-MeTHF as a replacement for DCM in a specific chemical reaction, focusing on yield, purity, and reaction time.

Materials:

  • Reactants and reagents for the chosen reaction

  • Dichloromethane (for baseline experiment)

  • 2-Methyltetrahydrofuran (anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Equipment for reaction monitoring (e.g., TLC, GC, LC-MS)

  • Equipment for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography apparatus)

Methodology:

  • Baseline Reaction in DCM:

    • Set up the reaction according to the established protocol using DCM as the solvent.

    • Monitor the reaction progress at regular intervals until completion.

    • Upon completion, perform the standard work-up and purification procedures.

    • Isolate the final product and determine the yield and purity.

  • Reaction in 2-MeTHF:

    • Set up an identical reaction, substituting DCM with an equivalent volume of 2-MeTHF.

    • Due to the higher boiling point of 2-MeTHF, the reaction may be conducted at a higher temperature to achieve a comparable reaction rate.

    • Monitor the reaction progress at the same intervals as the baseline experiment.

    • During work-up, observe the phase separation characteristics.

    • Purify the product using the same or an optimized method.

    • Isolate the final product and determine the yield and purity.

  • Data Comparison:

    • Compare the yield, purity, and reaction time of the reaction in 2-MeTHF with the baseline reaction in DCM.

Analytical Methods for Purity Determination

Product purity can be determined using a variety of standard analytical techniques, including:

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.

  • Mass Spectrometry (MS): Used to determine the molecular weight and can be coupled with GC or LC for enhanced separation and identification.

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for a comparative solvent study and the logical relationship in evaluating a solvent replacement.

G cluster_0 Phase 1: Baseline Reaction cluster_1 Phase 2: Alternative Solvent Reaction cluster_2 Phase 3: Comparative Analysis A Reaction Setup (DCM) B Reaction Monitoring A->B C Work-up & Purification B->C D Analysis (Yield, Purity) C->D I Compare Results D->I E Reaction Setup (2-MeTHF) F Reaction Monitoring E->F G Work-up & Purification F->G H Analysis (Yield, Purity) G->H H->I

Caption: General experimental workflow for comparing DCM and 2-MeTHF.

G A Identify Target Reaction B Define Performance Metrics (Yield, Purity, Time) A->B D Perform Baseline Experiment (DCM) A->D C Select Potential Green Solvent (e.g., 2-MeTHF) B->C E Perform Experiment with Green Solvent C->E F Analyze and Compare Data D->F E->F G Evaluate Safety & Environmental Impact F->G H Conclusion: Viable Replacement? G->H

Caption: Logical workflow for evaluating a green solvent replacement.

Conclusion

The available experimental data strongly support the use of 2-MeTHF as a high-performing, green alternative to dichloromethane in a variety of chemical applications. Its favorable physical properties, comparable or superior performance in key reactions, and significantly improved safety and environmental profile make it an excellent choice for modern, sustainable chemical synthesis. By adopting 2-MeTHF, researchers and drug development professionals can reduce their environmental footprint and create a safer working environment without compromising on reaction efficiency or product quality.

References

A Comparative Guide for Researchers: Dichloromethane (DCM) vs. Chloroform in Specific Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, reaction rate, and even stereoselectivity. Among the halogenated solvents, dichloromethane (B109758) (DCM) and chloroform (B151607) (trichloromethane) are frequently employed due to their ability to dissolve a wide range of organic compounds. This guide offers a comparative analysis of DCM and chloroform for specific, commonly used reactions in research and drug development, supported by experimental data and detailed protocols.

Key Considerations: Properties and Safety

Before delving into specific reactions, it is essential to understand the fundamental differences between these two solvents.

PropertyDichloromethane (DCM)Chloroform (CHCl₃)
Molar Mass ( g/mol ) 84.93119.38
Boiling Point (°C) 39.661.2
Density (g/mL at 20°C) 1.3261.489
Dielectric Constant (at 20°C) 9.084.81
Toxicity Less toxic, but a suspected carcinogen.More toxic and a suspected human carcinogen.[1]
Environmental Impact Lower impact on the ozone layer.Greater environmental impact, contributing to ozone depletion.[1]

DCM's lower boiling point facilitates its removal after a reaction, a significant advantage in many laboratory procedures.[1] Conversely, chloroform's higher density and lower water solubility can lead to cleaner phase separations during aqueous workups.[1] However, the higher toxicity and environmental concerns associated with chloroform have led to a preference for DCM when possible.[1]

Reaction-Specific Performance

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Dichloromethane is the most common solvent for this transformation.[2]

Experimental Data:

Experimental Protocol: Swern Oxidation of Benzyl (B1604629) Alcohol in Dichloromethane

This protocol is adapted from a typical laboratory procedure.[2][3]

Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification DMSO DMSO in DCM Activation Activation of DMSO (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation Alcohol Benzyl Alcohol in DCM Addition Addition of Alcohol (-78 °C) Alcohol->Addition Activation->Addition Formation of alkoxysulfonium salt Quenching Addition of Triethylamine (Warming to RT) Addition->Quenching Addition of base Extraction Aqueous Workup Quenching->Extraction Yields crude product Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Concentration->Purification

Swern Oxidation Experimental Workflow

Methodology:

  • Activation of DMSO: A solution of oxalyl chloride (2 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (B87167) (DMSO, 4 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

  • Addition of Alcohol: A solution of benzyl alcohol (1 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 45 minutes at this temperature.

  • Quenching: Triethylamine (5 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with water and saturated brine, and then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is removed under reduced pressure to yield the crude benzaldehyde. The product can be further purified by flash column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. Dichloromethane is a commonly used solvent for this reaction.[4][5]

Experimental Data:

A laboratory experiment involving the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) in DCM reported a yield of 85.7%.[6] While a direct quantitative comparison with chloroform for this specific reaction is not provided, literature suggests that the choice between a non-polar solvent like chloroform and a more polar one can influence the regioselectivity in the acylation of polycyclic aromatic hydrocarbons like naphthalene.

Experimental Protocol: Friedel-Crafts Acylation of Anisole in Dichloromethane

This protocol is adapted from a standard undergraduate organic chemistry laboratory experiment.[4][7]

Workflow Diagram:

Friedel_Crafts_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Anisole Anisole in DCM Mixing Combine Reactants (0 °C to RT) Anisole->Mixing AcylChloride Acyl Chloride AcylChloride->Mixing LewisAcid Lewis Acid (e.g., AlCl₃) in DCM LewisAcid->Mixing Quench Quench with Acid/Ice Mixing->Quench Formation of ketone complex Extraction Extraction with DCM Quench->Extraction Wash Wash with NaHCO₃ Extraction->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification Evaporate->Purify

Friedel-Crafts Acylation Workflow

Methodology:

  • Reaction Setup: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous DCM in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • Reagent Addition: Acetyl chloride (1.1 equivalents) is added dropwise to the suspension. Following this, a solution of anisole (1 equivalent) in anhydrous DCM is added dropwise to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for an additional 15 minutes.

  • Workup: The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the DCM is removed by rotary evaporation to yield the crude product, which can be purified by recrystallization or column chromatography.

Epoxidation of Alkenes

The epoxidation of alkenes is a key transformation in organic synthesis. Both DCM and chloroform are considered standard and effective solvents for epoxidation reactions using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Data:

For the epoxidation of 1-methylcyclohexene, both dichloromethane and chloroform have been reported to provide high yields.

SolventTypical Yield (%)
Dichloromethane>90%[8]
Chloroform>90%[8]

Experimental Protocol: Epoxidation of Cyclohexene (B86901) with m-CPBA in Dichloromethane

This protocol is a general procedure for the epoxidation of an alkene.[9]

Methodology:

  • Reactant Preparation: Cyclohexene (1 equivalent) is dissolved in dichloromethane in a round-bottom flask and cooled to 0 °C.

  • Reagent Addition: A solution of m-CPBA (1.2 equivalents) in dichloromethane is added dropwise to the stirred cyclohexene solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Workup: The reaction is quenched by adding a saturated aqueous solution of sodium sulfite. The organic layer is then washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclohexene oxide.

Conclusion

The choice between dichloromethane and chloroform as a reaction solvent depends on a careful consideration of the specific reaction, desired outcome, and safety and environmental factors.

  • DCM is often the preferred choice due to its lower toxicity, lower environmental impact, and ease of removal. It is a versatile solvent for a wide range of reactions, including oxidations and acylations.

  • Chloroform , while an effective solvent, presents greater health and environmental risks. Its higher density and lower water solubility can be advantageous in extractions. In some cases, its different polarity compared to DCM might offer advantages in controlling selectivity, as suggested in the context of Friedel-Crafts acylation of naphthalene.

For many applications, DCM can be used as a suitable and safer alternative to chloroform without a significant compromise in reaction performance. However, for specific applications where the unique properties of chloroform are beneficial, its use may be warranted with appropriate safety precautions. Researchers are encouraged to consult solvent selection guides and consider greener alternatives whenever possible.

References

A Researcher's Guide to Validating HPLC-Grade Dichloromethane for Sensitive Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of solvents is paramount to achieving accurate and reproducible results in sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Dichloromethane (B109758) (DCM), a widely used solvent, must be rigorously validated to ensure it is free from impurities that could interfere with analyses. This guide provides a comparative overview of different grades of dichloromethane, detailed experimental protocols for its validation, and a logical workflow for ensuring its suitability for sensitive applications.

Comparison of Dichloromethane Grades

The selection of the appropriate grade of dichloromethane is a critical first step in any sensitive analysis. Different grades are purified and tested to meet the specific requirements of various analytical techniques. The primary distinctions lie in the purity, levels of specific impurities, UV absorbance, and non-volatile residue. Below is a comparison of typical specifications for different grades of dichloromethane.

Table 1: Comparison of Typical Specifications for Dichloromethane Grades

SpecificationHPLC GradeLC-MS GradeGC GradeSpectrophotometry Grade
Assay (Purity) ≥99.8%[1]≥99.9%≥99.9%≥99.9%
Water Content ≤0.02%[1]≤0.01%≤0.01%≤0.02%
Residue after Evaporation ≤5 ppm≤1 ppm≤5 ppm≤3 ppm[2]
UV Cutoff ~233 nm~233 nmNot specified~233 nm
UV Absorbance at 235 nm ≤1.00 AU[1]≤0.05 AUNot specified≤1.00 AU
UV Absorbance at 240 nm ≤0.35 AU[1]≤0.02 AUNot specified≤0.20 AU[2]
UV Absorbance at 254 nm ≤0.07 AU≤0.01 AUNot specified≤0.04 AU
Filtration 0.2 µm0.1 µm or 0.2 µmNot specifiedNot specified
Stabilizer (e.g., Amylene) ~50-150 ppm~20 ppm[3]~50-150 ppm~20 ppm[3]

Key Takeaways:

  • LC-MS grade offers the highest purity with the lowest water content, residue after evaporation, and UV absorbance, making it ideal for the most sensitive analyses where minimal background noise is critical.[4][5]

  • HPLC grade is suitable for general HPLC applications, but its higher UV absorbance and residue levels may interfere with trace analysis.[1][4]

  • GC grade is primarily tested for volatile organic impurities to ensure a clean baseline in gas chromatography.

  • Spectrophotometry grade is tested to ensure low UV absorbance, making it suitable for UV-Vis spectroscopic applications.[3]

Experimental Protocols for Validation

To ensure that a batch of HPLC-grade dichloromethane is suitable for a specific sensitive analysis, several validation tests should be performed. Below are detailed protocols for key experiments.

HPLC Gradient Elution Test for Baseline Analysis

This test is crucial for detecting UV-absorbing impurities that can cause baseline drift or ghost peaks in a gradient HPLC run.

Objective: To assess the purity of dichloromethane by running a gradient with a strong mobile phase and observing the baseline for any interfering peaks.

Methodology:

  • Instrumentation: An HPLC system equipped with a gradient pump, a UV detector, and a data acquisition system.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: The HPLC-grade dichloromethane being tested.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used. For this test, the column can be replaced with a union to directly assess the solvent.

  • Gradient Program:

    • 0-5 min: 100% Mobile Phase A

    • 5-25 min: Linear gradient from 100% A to 100% B

    • 25-30 min: 100% Mobile Phase B

    • 30.1-35 min: Return to 100% Mobile Phase A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 235 nm and 254 nm.

  • Procedure:

    • Purge the HPLC system with Mobile Phase A.

    • Connect the mobile phase lines to the respective solvents.

    • Run the gradient program without an injection (a blank run).

    • Carefully observe the baseline of the resulting chromatogram.

  • Acceptance Criteria: A stable baseline with no significant peaks ("ghost peaks") or drift is indicative of a high-purity solvent suitable for gradient analysis.[6]

GC-MS for Impurity Profiling

This method is used to identify and quantify volatile and semi-volatile organic impurities in the dichloromethane.

Objective: To create a profile of the impurities present in the dichloromethane and ensure they are below acceptable levels for the intended analysis.

Methodology:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a split/splitless injector.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Procedure:

    • Inject a solvent blank (e.g., high-purity hexane) to ensure the system is clean.

    • Directly inject the dichloromethane sample.

    • Acquire the total ion chromatogram (TIC).

    • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

  • Acceptance Criteria: The chromatogram should be free of significant impurity peaks that could co-elute with analytes of interest in a GC-MS analysis. The total impurity level should be consistent with the grade of the solvent.

Non-Volatile Residue (NVR) Determination

This gravimetric method quantifies the amount of residue remaining after the evaporation of the solvent.

Objective: To determine the amount of non-volatile matter in the dichloromethane, which can be a source of contamination in sensitive analyses.[7][8]

Methodology:

  • Apparatus: A high-precision analytical balance (readable to 0.01 mg or better), a clean glass evaporation dish, a steam bath or hot plate in a fume hood, and a desiccator.

  • Procedure:

    • Clean the evaporation dish thoroughly and heat it in an oven at 105°C for 1 hour.

    • Cool the dish in a desiccator to room temperature and weigh it accurately on the analytical balance. Repeat until a constant weight is achieved.

    • Measure a known volume of dichloromethane (e.g., 100 mL) into the tared evaporation dish.

    • Evaporate the solvent to dryness on a steam bath or hot plate in a fume hood. The temperature should be kept below the boiling point of dichloromethane (40°C) to avoid bumping.

    • Once the solvent is completely evaporated, dry the dish in an oven at 105°C for 30 minutes.

    • Cool the dish in a desiccator and reweigh it.

    • The non-volatile residue is calculated using the following formula: NVR (ppm) = [(Weight of dish + residue) - (Weight of dish)] / (Volume of sample in mL * density of DCM) * 1,000,000

  • Acceptance Criteria: The NVR should be within the specifications for the grade of the solvent (e.g., ≤ 5 ppm for HPLC grade).[7]

Mandatory Visualizations

Workflow for Validating HPLC-Grade Dichloromethane

The following diagram illustrates a logical workflow for the validation of HPLC-grade dichloromethane for sensitive analytical applications.

cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Decision A Procure HPLC-Grade Dichloromethane B Review Certificate of Analysis (CoA) A->B C Compare CoA with Application Requirements B->C D HPLC Gradient Elution Test C->D E GC-MS Impurity Profiling C->E F Non-Volatile Residue Test C->F G Meets All Acceptance Criteria? D->G E->G F->G H Solvent Approved for Sensitive Analyses G->H Yes I Solvent Rejected (Quarantine/Return) G->I No J Consider Higher Purity Grade (e.g., LC-MS Grade) I->J

Caption: A workflow for the validation of HPLC-grade dichloromethane.

Logical Relationship of Purity Parameters

The following diagram illustrates the relationship between the key purity parameters of dichloromethane and their impact on sensitive analytical techniques.

cluster_0 Solvent Purity Parameters cluster_1 Impact on Analytical Techniques Purity High Assay (Low Impurities) GCMS Clean Background in GC-MS Purity->GCMS UV_Abs Low UV Absorbance HPLC Stable Baseline in HPLC UV_Abs->HPLC NVR Low Non-Volatile Residue NVR->HPLC LCMS Reduced Ion Suppression in LC-MS NVR->LCMS Water Low Water Content Water->HPLC Water->LCMS Reproducibility High Reproducibility & Accuracy HPLC->Reproducibility GCMS->Reproducibility LCMS->Reproducibility

Caption: Relationship between purity parameters and analytical performance.

References

The Great Solvent Swap: A Cost-Benefit Analysis of Replacing Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that impacts experimental success, laboratory safety, and environmental responsibility. Dichloromethane (B109758) (DCM), a historically favored solvent for its versatility, is facing increasing scrutiny and regulatory restrictions due to its significant health and environmental risks. This guide provides a comprehensive cost-benefit analysis of replacing dichloromethane with safer, greener alternatives, supported by experimental data and detailed protocols to facilitate a smooth transition in your laboratory.

Dichloromethane has been a workhorse in organic chemistry for decades, prized for its ability to dissolve a wide range of compounds and its convenient volatility. However, its classification as a potential carcinogen and its environmental persistence have led to a paradigm shift towards more sustainable solvent choices.[1][2] This guide will explore the costs, performance, and safety profiles of prominent alternatives—ethyl acetate (B1210297), 2-methyltetrahydrofuran (B130290) (2-MeTHF), acetone, and methyl acetate—to provide a clear framework for informed decision-making.

At a Glance: Dichloromethane vs. Safer Alternatives

FeatureDichloromethane (DCM)Ethyl Acetate2-Methyltetrahydrofuran (2-MeTHF)AcetoneMethyl Acetate
Primary Benefit High solvency for a wide range of compoundsVersatile, effective, and readily availableBio-derived, good performance in various reactionsLow cost, effective solventLower cost than DCM, good solvency
Primary Drawback Health and environmental hazards, regulatory restrictionsLonger processing times compared to DCMHigher costFlammabilityPotential developmental toxicity concerns
Cost ModerateSlightly higher than DCM2-3 times the cost of DCMLower than DCMLower than DCM
Performance Excellent in many applicationsGood to excellent, may require process optimizationGood to excellent, particularly in organometallic chemistryGood for many applications, but can be too polar for some extractionsGood, with performance comparable to ethyl acetate in some cases
Safety Profile Poor (Potential Carcinogen)GoodGoodGood (Flammable)Fair

Deep Dive: A Quantitative Comparison

To provide a thorough analysis, the following tables summarize the key quantitative data for dichloromethane and its safer alternatives.

Table 1: Cost Comparison

The economic viability of switching from DCM is a primary concern for many laboratories. The following table provides an estimated cost comparison. Prices are subject to market fluctuations and supplier variations.

SolventPrice (USD/kg) - Nov/Dec 2025Estimated Density (g/mL)Estimated Price (USD/L)
Dichloromethane~0.30 - 1.01[3]1.33~0.40 - 1.34
Ethyl Acetate~0.76 - 1.11[4]0.902~0.69 - 1.00
2-Methyltetrahydrofuran-0.86~3.19 (based on $319/L retail)[5]
Acetone~0.65 - 0.92[6]0.791~0.51 - 0.73
Methyl Acetate-0.932- (Generally lower than DCM)[3]

Note: Prices for 2-MeTHF and methyl acetate are based on less direct market data and retail pricing, and may vary significantly in bulk purchases.

Table 2: Safety and Environmental Profile

The primary driver for replacing DCM is its adverse safety and environmental profile. The GreenScreen® for Safer Chemicals is a globally recognized tool for chemical hazard assessment, assigning a benchmark score from 1 (avoid - chemical of high concern) to 4 (prefer - safer chemical).[7]

SolventGreenScreen® Benchmark ScoreKey Hazards
DichloromethaneBenchmark 1 (Likely)Carcinogenicity, neurotoxicity[7]
Ethyl AcetateBenchmark 2 (Use but Search for Safer Substitutes) - InferredFlammable, potential for eye irritation[8]
2-MethyltetrahydrofuranNot explicitly found, but generally considered a "greener" alternativeFlammable, potential peroxide formation
AcetoneBenchmark 2[7]Highly flammable
Methyl AcetateNot explicitly found, but noted to have potential developmental toxicity concerns[9]Flammable

Note: Explicit GreenScreen® benchmark scores were not available for all solvents in the search results. The score for ethyl acetate is inferred based on its generally favorable safety profile compared to DCM. Further assessment by a certified profiler would be required for a definitive benchmark.

Table 3: Performance in Common Laboratory Applications

The performance of a solvent is paramount to achieving desired experimental outcomes. This table provides a comparative overview of the performance of DCM and its alternatives in common applications.

ApplicationDichloromethane (DCM)Ethyl Acetate2-Methyltetrahydrofuran (2-MeTHF)Acetone & Methyl Acetate
Column Chromatography Excellent separation for a wide range of compounds.Good alternative, may require adjustments to solvent gradients. Mixtures with ethanol (B145695) or heptane (B126788) can mimic DCM/methanol systems.[4][10]Effective, particularly for organometallic compounds.Can be used, often in blends, with performance comparable to ethyl acetate for some separations.[4]
Liquid-Liquid Extraction High efficiency for many organic compounds.A common and effective replacement, though it may take longer. Pre-washing with brine can mitigate water solubility issues.[4][11]Good for biphasic reactions and extractions.Acetone's miscibility with water can be a limitation. Methyl acetate can be a suitable alternative.
Organic Synthesis Inert solvent for a variety of reactions.A versatile solvent for reactions like olefin metathesis and reductive aminations.[12]Superior in some biphasic reactions like amidations and alkylations.[13]Can be used as reaction solvents, depending on the specific chemistry.

Experimental Protocols: Making the Switch in Your Lab

To facilitate the transition away from dichloromethane, this section provides detailed protocols for common laboratory procedures where safer alternatives have been successfully implemented.

Protocol 1: Extraction of Caffeine (B1668208) from Tea using Ethyl Acetate

This protocol is adapted from procedures used in teaching laboratories and demonstrates a straightforward substitution of DCM with ethyl acetate.[13]

Objective: To extract caffeine from tea leaves using a safer solvent.

Materials:

  • 2 tea bags

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Beakers, graduated cylinders, separatory funnel, heating plate, rotary evaporator.

Procedure:

  • Brew a strong tea solution by steeping two tea bags in approximately 50 mL of hot deionized water for 5-10 minutes.

  • Allow the tea to cool to room temperature.

  • Transfer the cooled tea to a separatory funnel.

  • Add approximately 1 gram of sodium carbonate to the tea solution and swirl to dissolve. This will deprotonate tannins, making them more water-soluble and less likely to be extracted into the organic layer.

  • Add 20 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The upper, less dense layer is the ethyl acetate containing the caffeine.

  • Drain the lower aqueous layer into a beaker.

  • Drain the ethyl acetate layer into a clean, dry Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with a fresh 20 mL portion of ethyl acetate.

  • Combine the two ethyl acetate extracts.

  • Dry the combined ethyl acetate extracts by adding a small amount of anhydrous sodium sulfate and swirling.

  • Decant or filter the dried ethyl acetate solution into a round-bottom flask.

  • Remove the ethyl acetate using a rotary evaporator to yield the crude caffeine extract.

Protocol 2: Synthesis of Benzocaine (B179285) via Fischer Esterification using a Greener Solvent System

This protocol outlines the synthesis of benzocaine, a topical anesthetic, and suggests how a safer solvent could be incorporated during the workup phase, replacing DCM for extraction.[14]

Objective: To synthesize benzocaine and utilize a safer solvent for product isolation.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux apparatus, separatory funnel, filtration apparatus, recrystallization supplies.

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in ethanol.

  • Carefully add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Heat the mixture to reflux for the time specified in your standard procedure (typically 1-2 hours).

  • After reflux, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture by adding 10% sodium carbonate solution until the solution is basic (check with pH paper).

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the product with three portions of ethyl acetate (e.g., 3 x 30 mL).

  • Combine the organic extracts and wash with a small amount of brine.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Filter or decant the dried solution and remove the solvent by rotary evaporation to obtain crude benzocaine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure benzocaine.

Visualizing the Decision-Making Process

Choosing a suitable solvent replacement involves a logical progression of considerations. The following diagram illustrates a typical workflow for selecting a safer alternative to dichloromethane.

Caption: A decision workflow for selecting a safer solvent alternative to dichloromethane.

Conclusion: A Greener Future for Chemistry

The transition away from dichloromethane is not merely a response to regulatory pressure but a proactive step towards a safer and more sustainable laboratory environment. While no single solvent can be a universal "drop-in" replacement for every application of DCM, this guide demonstrates that viable, and often advantageous, alternatives are readily available. Ethyl acetate stands out as a versatile and cost-effective first choice for many applications, while 2-MeTHF offers unique benefits for specific reaction types, albeit at a higher cost. Acetone and methyl acetate provide additional low-cost options for consideration.

By carefully evaluating the cost, performance, and safety data presented, and by utilizing the provided experimental protocols as a starting point, researchers can confidently and effectively replace dichloromethane in their workflows. This shift not only enhances laboratory safety and reduces environmental impact but also aligns with the principles of green chemistry, fostering a culture of responsible scientific practice.

References

A Comparative Guide to Dichloromethane and Its Greener Alternatives for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloromethane (B109758) (DCM), a widely used solvent in chemical synthesis and purification, is facing increasing scrutiny due to its significant health and environmental risks. Classified as a volatile organic compound (VOC) and a suspected carcinogen, the imperative to adopt safer, more sustainable alternatives is clear.[1] This guide provides a comprehensive comparison of the environmental and safety profiles of dichloromethane and several common alternative solvents, supported by quantitative data and standardized experimental protocols.

Environmental Impact and Safety at a Glance

The following table summarizes key environmental and safety metrics for dichloromethane and its alternatives. Lower Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) values indicate a more favorable environmental profile. A higher LD50 suggests lower acute toxicity.

SolventGWP (100-year)ODPVOC StatusVapor Pressure (kPa @ 20°C)LD50 (oral, rat) (mg/kg)BiodegradabilityKey Hazards
Dichloromethane 9[2][3]0.02Yes47>2000[4][5][6]Readily biodegradable[4]Probable carcinogen, neurotoxicity[1]
Acetone <10Yes24.75800[7][8]Readily biodegradable[5]Highly flammable
Ethyl Acetate (B1210297) <10Yes9.75620[9][10][11][12]Readily biodegradable[13]Flammable, eye irritant
Methyl t-butyl ether (MTBE) ~10Yes333870Not readily biodegradable[1]Groundwater contaminant, potential carcinogen
Cyclohexane ~60Yes10.4>5000[14][15][16]Readily biodegradableFlammable, skin/respiratory irritant
Heptane ~20Yes4.8>5000Readily biodegradable[17]Flammable, neurotoxic effects[18]
2-Methyltetrahydrofuran (2-MeTHF) Not readily available0Yes13.9300-2000[19][20]Readily biodegradable[21]Skin/eye irritant
Cyclopentyl methyl ether (CPME) Not readily available0Yes14.71000-2000[22][23][24]Not readily availableSkin/eye irritant

Selecting a Sustainable Solvent: A Logical Approach

The selection of a suitable solvent replacement for dichloromethane requires a systematic evaluation of performance, safety, and environmental impact. The following workflow provides a logical approach to this process.

G cluster_0 Solvent Selection Workflow A Identify Application & Performance Requirements B Identify Potential Alternatives (e.g., Acetone, Ethyl Acetate, 2-MeTHF) A->B Initial Screening C Evaluate Performance (Solubility, Boiling Point, Reactivity) B->C Feasibility D Assess Environmental Impact (GWP, ODP, VOC, Biodegradability) C->D Sustainability F Compare Alternatives & Select Best Fit C->F E Assess Health & Safety (Toxicity, Flammability) D->E Safety D->F E->F Decision Making G Validate in Small-Scale Experiments F->G Verification H Implement & Scale-Up G->H Adoption

Caption: A workflow for selecting greener solvent alternatives.

Detailed Experimental Protocols

The data presented in this guide are determined using standardized and internationally recognized experimental protocols. Below are summaries of the key methodologies.

Volatile Organic Compound (VOC) Content: EPA Method 24

This method is used to determine the amount of volatile matter in paints, inks, and other coatings.

  • Principle: The VOC content is determined indirectly. The method measures the total volatile content, water content, and density of the coating. The VOC content is then calculated by subtracting the water content and any exempt compounds from the total volatile content.

  • Procedure Outline:

    • Nonvolatile Content Determination (ASTM D2369): A weighed sample of the coating is heated in an oven to drive off volatile substances. The weight of the remaining nonvolatile material is used to calculate the percentage of nonvolatiles.

    • Water Content Determination (ASTM D3792 or D4017): The water content is determined by gas chromatography or Karl Fischer titration.

    • Density Determination (ASTM D1475): The density of the coating is measured using a pycnometer or other density-measuring device.

    • Calculation: The VOC content is calculated using a formula that incorporates the weight of total volatiles, the weight of water, the volume of the coating, and the volume of water and exempt compounds.

Ready Biodegradability: OECD 301D (Closed Bottle Test)

The OECD 301 series of tests are used to assess the ready biodegradability of chemicals. The Closed Bottle Test (301D) is suitable for volatile substances.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from sewage treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature.[18][21][25][26] The degradation of the test substance is followed by measuring the consumption of dissolved oxygen over a 28-day period.[18][25]

  • Procedure Outline:

    • Preparation: A test solution is prepared by adding the test substance to a mineral medium to achieve a concentration that results in a theoretical oxygen demand (ThOD) of 2-5 mg/L.

    • Inoculation: The solution is inoculated with a small amount of an active microbial population.

    • Incubation: The inoculated solution is dispensed into airtight bottles, ensuring no headspace remains. These bottles, along with blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium acetate), are incubated in the dark at 20-22°C for 28 days.[26]

    • Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals.

    • Evaluation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the ThOD. A substance is considered readily biodegradable if it reaches a biodegradation level of ≥60% within a 10-day window, which starts when the biodegradation first exceeds 10%.[27]

Acute Oral Toxicity: OECD 401 (and its replacements OECD 420, 423, 425)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. Note: OECD 401 has been deleted and replaced by alternative methods (OECD 420, 423, and 425) that use fewer animals.[28][29][30]

  • Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[31] The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. The LD50 (Lethal Dose 50%), the statistically derived single dose that is expected to cause death in 50% of the animals, is then determined.[31]

  • Procedure Outline (General):

    • Dosing: The test substance, usually in a suitable vehicle like water or corn oil, is administered to fasted animals using a stomach tube.[31]

    • Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity, such as changes in skin, fur, eyes, and behavior. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.

    • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.

    • LD50 Calculation: The LD50 value is calculated using appropriate statistical methods. The alternative methods (420, 423, 425) use step-wise procedures with fewer animals to estimate the LD50 and classify the substance's toxicity.[29]

Conclusion

While no single solvent can perfectly replicate all the properties of dichloromethane, several greener alternatives offer significant improvements in terms of environmental impact and human health. Ethyl acetate and 2-methyltetrahydrofuran, in particular, present compelling cases for substitution in many applications due to their favorable safety profiles and ready biodegradability. The choice of a replacement solvent should be guided by a thorough evaluation of its performance in the specific application, alongside a careful consideration of the comprehensive environmental and toxicological data presented in this guide.

References

Cyclopentyl Methyl Ether (CPME): A Viable and Greener Alternative to Dichloromethane (DCM)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more sustainable solvent alternatives, Cyclopentyl Methyl Ether (CPME) presents a compelling case for replacing the widely used but hazardous Dichloromethane (DCM). This guide provides a comprehensive comparison of the efficacy of CPME against DCM and other common solvents, supported by experimental data and detailed protocols, to facilitate an informed transition to a greener laboratory environment.

Executive Summary

Cyclopentyl Methyl Ether (CPME) has emerged as a promising green solvent, offering a favorable safety and environmental profile compared to the carcinogenic and environmentally detrimental Dichloromethane (DCM).[1] Experimental evidence demonstrates that in many applications, CPME can match or even exceed the performance of DCM, providing comparable or improved yields and selectivity in various chemical reactions, efficient extractions, and effective use in chromatography and peptide synthesis. Key advantages of CPME include its high boiling point, low peroxide formation, stability under acidic and basic conditions, and hydrophobicity, which simplifies work-up and solvent recovery.[2]

Physicochemical Properties: A Head-to-Head Comparison

A solvent's physical and chemical properties are critical determinants of its suitability for a given application. The following table summarizes the key properties of CPME, DCM, and other common laboratory solvents.

PropertyCyclopentyl Methyl Ether (CPME)Dichloromethane (DCM)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point (°C) 10639.66680
Melting Point (°C) -140-96.7-108.4-136
Density (g/mL at 20°C) 0.861.330.890.86
Flash Point (°C) -113-14-11
Water Solubility ( g/100g at 23°C) 1.11.3Miscible14
Peroxide Formation Very LowNoneHighModerate
Toxicity Profile Low toxicityCarcinogen, neurotoxicIrritant, narcoticIrritant

Data compiled from multiple sources.

Performance in Key Applications

Chemical Reactions

a) Simmons-Smith Cyclopropanation:

The Simmons-Smith reaction is a widely used method for the synthesis of cyclopropanes. While DCM is a commonly employed solvent for this reaction, studies have shown that CPME can be a highly effective alternative.[3] In a comparative study with diethyl ether, CPME demonstrated a significantly faster reaction time, approximately 10 times faster, and in some cases, improved yields and diastereoselectivity.[4] This enhanced performance is attributed to CPME's higher boiling point and apolarity.[4]

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene substrate and the appropriate solvent (CPME or DCM).

  • Reagent Addition: Add a solution of the Simmons-Smith reagent (e.g., diethylzinc (B1219324) and diiodomethane) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

b) Grignard Reactions:

CPME has been systematically studied as a solvent for Grignard reactions.[5] While traditional ethereal solvents like THF and diethyl ether are highly effective, CPME offers advantages in terms of safety and ease of work-up due to its low water miscibility.[6] In some cases, the performance of CPME in Grignard reactions is comparable to or slightly lower than 2-MeTHF, another green alternative.[6] However, for certain substrates, CPME can provide good to excellent yields.[5]

Experimental Protocol: Grignard Reagent Formation and Reaction

  • Magnesium Activation: In a flame-dried flask under an inert atmosphere, activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane.

  • Reagent Formation: Add a solution of the organic halide in CPME dropwise to the activated magnesium at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: Cool the Grignard reagent solution and add a solution of the electrophile in CPME dropwise.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layers, dry, and concentrate.

  • Purification: Purify the product by distillation or column chromatography.

Grignard_Reaction_Workflow

c) Boc Deprotection:

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common step in organic synthesis, particularly in peptide chemistry. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane. While specific studies detailing the use of CPME for Boc deprotection are limited, the stability of CPME under acidic conditions suggests its potential as a substitute for DCM.[2] Commercially available solutions of HCl in CPME further support its application in acid-catalyzed reactions.[2]

Experimental Protocol: Boc Deprotection using HCl in CPME

  • Reaction Setup: Dissolve the Boc-protected substrate in a solution of HCl in CPME (e.g., 4M).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, the product hydrochloride salt may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Isolation: The resulting amine salt can be used directly in the next step or neutralized with a base and extracted to yield the free amine.

Boc_Deprotection_Pathway

Extractions

CPME's high hydrophobicity and low water solubility make it an excellent solvent for liquid-liquid extractions, offering clear phase separation and high recovery rates.[2] In a study on the extraction of Au(III) from acidic chloride media, while the extractability of CPME was lower than that of dibutyl carbitol (DBC) and methyl isobutyl ketone (MIBK), it was advantageous in the stripping and reductive recovery of the extracted gold.

Although direct comparative studies with DCM for the extraction of common organic compounds are not widely published, the favorable physical properties of CPME suggest it as a strong candidate to replace DCM in many extraction protocols.

General Experimental Protocol: Liquid-Liquid Extraction

  • Phase Contact: Vigorously mix the aqueous phase containing the analyte with an equal volume of CPME in a separatory funnel.

  • Phase Separation: Allow the layers to separate. The high hydrophobicity of CPME typically results in a sharp and clean interface.

  • Collection: Drain the lower aqueous layer and collect the upper organic (CPME) layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the extracted compound.

Extraction_Workflow

Solid-Phase Peptide Synthesis (SPPS)

In the realm of solid-phase peptide synthesis, CPME is being explored as a greener alternative to the commonly used and hazardous solvents DMF and DCM.[7][8] Studies have evaluated the ability of CPME to swell various resins and dissolve amino acid derivatives and coupling reagents. In one study, while the yield of a peptide synthesized in CPME was lower than that in DMF, the purity was still considered acceptable.[7] Further optimization of SPPS protocols using CPME could lead to its wider adoption as a more sustainable solvent in this field.

SolventResin Swelling (mL/g)Yield (% of DMF process)Purity (% of DMF process)
CPME Intermediate26%70%
Ethyl Acetate Intermediate46%65%
Dimethyl Carbonate Intermediate13%43%
2-MeTHF Good--
Data adapted from a study on greener solvents for SPPS.[7]

Experimental Protocol: Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the resin in the chosen solvent (CPME or DCM) prior to the first coupling step.

  • Deprotection: Remove the Fmoc or Boc protecting group from the resin-bound amino acid using an appropriate deprotection solution.

  • Washing: Thoroughly wash the resin with the synthesis solvent.

  • Coupling: Add the next protected amino acid and coupling reagents dissolved in the synthesis solvent to the resin and allow the reaction to proceed.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by HPLC.

Safety and Environmental Considerations

DCM is a well-documented carcinogen and neurotoxin, and its use is increasingly restricted by regulatory bodies.[9] In contrast, CPME exhibits low toxicity and is not classified as a carcinogen.[2] Furthermore, the high hydrophobicity and higher boiling point of CPME facilitate its recovery and recycling, reducing solvent waste and minimizing its environmental impact. The low peroxide-forming nature of CPME also enhances laboratory safety compared to other ethereal solvents like THF.[10]

Conclusion

The available data strongly supports the consideration of Cyclopentyl Methyl Ether (CPME) as a more sustainable and safer substitute for Dichloromethane (DCM) in a wide range of chemical applications. Its favorable physical properties, combined with demonstrated efficacy in key synthetic transformations, extractions, and other laboratory procedures, make it an attractive option for laboratories aiming to adopt greener chemistry principles. While direct, quantitative comparisons with DCM are not yet available for all applications, the existing body of research provides a solid foundation for researchers to begin exploring and implementing CPME as a viable alternative, contributing to a safer and more environmentally responsible scientific practice.

References

Safety Operating Guide

Safe Disposal of Dichloromethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on the assumption that the query "Dichloromethanol" was a typographical error for "Dichloromethane" (DCM), a common laboratory solvent. Dichloromethane (B109758) is a hazardous chemical requiring strict handling and disposal protocols.[1] Always consult your institution's specific safety data sheets (SDS) and waste disposal procedures, as local regulations may vary.

Dichloromethane (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless liquid with a sweet, chloroform-like odor widely used as a solvent in laboratories.[2][3] However, its utility is matched by significant health risks, necessitating stringent safety and disposal procedures. Acute exposure can lead to central nervous system effects such as dizziness, nausea, and headaches, while chronic exposure is linked to liver damage, and it is classified as a probable human carcinogen.[2][4][5]

Proper management of DCM waste is not only a matter of safety but also of regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of dichloromethane.

Immediate Safety and Handling Precautions

Before any handling or disposal, it is crucial to be aware of the immediate safety protocols to minimize exposure.

  • Ventilation: Always handle dichloromethane in a certified chemical fume hood to minimize the inhalation of its volatile vapors.[1][6]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

    • Eye Protection: Chemical splash goggles or a face shield.[1]

    • Protective Clothing: A fully buttoned lab coat, long pants, and closed-toe shoes are required.[7]

    • Gloves: Dichloromethane can penetrate standard nitrile gloves quickly.[1] For prolonged contact or handling larger volumes, use resistant gloves such as polyvinyl alcohol (PVA) or Silver Shield.[3][8] For handling small quantities, double-gloving with nitrile gloves may be acceptable, but they must be replaced immediately upon any contact with DCM.[1][8]

Dichloromethane Exposure Limits

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established exposure limits to protect laboratory personnel. The EPA's 2024 regulations under the Toxic Substances Control Act (TSCA) have significantly lowered the permissible exposure limits, reflecting the chemical's health risks.[8][9][10]

ParameterLimit (EPA)Limit (OSHA)AgencyNotes
8-Hour Time-Weighted Average (TWA) 2 ppm25 ppmEPA / OSHAMaximum average exposure over an 8-hour workday.[4][8][11]
Action Level (8-Hour TWA) 1 ppm12.5 ppmEPA / OSHAIf this level is reached, employers must initiate exposure monitoring and medical surveillance.[4]
Short-Term Exposure Limit (STEL) 16 ppm (15-min)125 ppm (15-min)EPA / OSHAMaximum exposure allowed during a 15-minute period.[4][8][11]
Immediately Dangerous to Life or Health (IDLH) 2300 ppm-NIOSHThe concentration at which exposure is likely to cause death or immediate or delayed permanent adverse health effects.[12]

Step-by-Step Disposal Protocol

The disposal of dichloromethane waste must be handled systematically to ensure safety and compliance. Pouring DCM down the sink or allowing it to evaporate in a fume hood are strictly prohibited disposal methods.[6][13]

Experimental Protocol: Dichloromethane Waste Accumulation and Disposal

  • Waste Container Selection:

    • Use only designated hazardous waste containers that are compatible with chlorinated solvents. High-density polyethylene (B3416737) (HDPE) or glass containers are recommended.[6][14]

    • Ensure the container has a secure, tight-fitting screw cap to prevent leakage and evaporation.

    • Avoid using metal containers, particularly aluminum, as DCM can corrode them.[6]

  • Waste Segregation:

    • Collect all liquid waste containing dichloromethane in this designated container.

    • Crucially, do not mix dichloromethane waste with incompatible chemicals. Incompatible materials include:

      • Strong acids (e.g., nitric acid) and strong bases.[2][14]

      • Strong oxidizing agents.[2][14]

      • Chemically active metals such as aluminum, magnesium powder, sodium, and potassium.[2][14]

    • Mixing with incompatible substances can lead to violent reactions, explosions, or the release of toxic gases.[15]

  • Labeling:

    • As soon as the first drop of waste is added, label the container clearly.

    • The label must include the words "Hazardous Waste" and the full chemical name, "Dichloromethane."[1][13]

    • List all other chemical constituents and their approximate percentages in the waste mixture.

  • Storage:

    • Store the waste container in a designated, well-ventilated "Satellite Accumulation Area" within or near the laboratory, such as in a ventilated cabinet or under a fume hood.[13][14]

    • The container must be kept closed at all times except when adding waste.[13]

    • Use secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks.[13]

  • Spill Management:

    • In the event of a small spill (<250 mL) inside a chemical fume hood, trained laboratory personnel may clean it up.[7]

    • Use an inert absorbent material like vermiculite (B1170534) or sand to soak up the spill.[2] Do not use combustible materials like paper towels or sawdust.[6]

    • Collect the absorbent material and any contaminated debris in a sealable, transparent bag. Double-bag the waste.[7][13]

    • Label the bag as "Hazardous Waste: Dichloromethane Spill Debris."[7]

    • For large spills (>250 mL) or any spill outside a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) office immediately.[7][13]

  • Formal Disposal:

    • Dichloromethane waste must be disposed of through your institution's hazardous waste management program or a licensed hazardous waste disposal company.[1][6]

    • Follow your institution's specific procedures for requesting a waste pickup, which typically involves completing a hazardous waste manifest.[1]

Dichloromethane Waste Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of dichloromethane waste in a laboratory setting.

DCM_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Emergency Start DCM Waste Generated SelectContainer Select Compatible Waste Container (Glass or HDPE) Start->SelectContainer LabelContainer Label Container: 'Hazardous Waste: Dichloromethane' + All Constituents SelectContainer->LabelContainer SegregateWaste Add Waste to Container (No Incompatibles!) LabelContainer->SegregateWaste StoreWaste Store in Satellite Accumulation Area SegregateWaste->StoreWaste Spill Spill Occurs SegregateWaste->Spill SecondaryContainment Use Secondary Containment StoreWaste->SecondaryContainment KeepClosed Keep Container Tightly Closed SecondaryContainment->KeepClosed ContainerFull Container Full? KeepClosed->ContainerFull ContainerFull->StoreWaste No RequestPickup Request EHS/ Hazardous Waste Pickup ContainerFull->RequestPickup Yes End Professional Disposal RequestPickup->End SmallSpill Small Spill (<250ml) in Fume Hood? Spill->SmallSpill Yes Cleanup Contain & Clean Up with Absorbent SmallSpill->Cleanup Yes LargeSpill Evacuate & Call EHS SmallSpill->LargeSpill No PackageDebris Package Debris as Hazardous Waste Cleanup->PackageDebris LargeSpill->End PackageDebris->RequestPickup

Workflow for the safe handling and disposal of dichloromethane waste.

References

Essential Safety and Handling of Dichloromethane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety protocols and logistical guidance for the handling and disposal of dichloromethane (B109758), this document serves as a preferred resource for researchers, scientists, and drug development professionals. Our aim is to foster a culture of safety and build unwavering trust by delivering value that extends beyond the product itself.

Dichloromethane (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless liquid with a sweet odor, widely used as a solvent in laboratory settings. While effective, it poses significant health risks, including skin and eye irritation, neurotoxicity, and is a suspected carcinogen.[1][2][3][4][5] Strict adherence to safety protocols is therefore mandatory to ensure the well-being of laboratory personnel and environmental protection.

Immediate Safety and Personal Protective Equipment (PPE)

All work involving open containers of dichloromethane must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][6][7] The following personal protective equipment is the minimum requirement when handling this chemical.

Eye and Face Protection:

  • ANSI-approved safety glasses with side shields or tightly fitting safety goggles are required.[8]

  • For tasks with a risk of splashing, a face shield should be worn in addition to safety goggles.[4]

Protective Clothing:

  • A clean, buttoned lab coat is the minimum requirement and must be worn at all times.[1][8]

  • For larger volumes or spill cleanup, an impervious apron over the lab coat is recommended.[4]

  • Personnel must wear full-length pants and closed-toe shoes.[8]

Hand Protection: Standard nitrile gloves are not recommended for use with dichloromethane due to their rapid breakthrough time (less than 10 minutes).[1][8] The following glove combinations are required:

  • For small quantities or pipetting: Double-glove with nitrile gloves, or a combination of nitrile and neoprene gloves.[1] Contaminated outer gloves must be removed and disposed of immediately.[1][4]

  • For larger volumes, pouring, or spill cleanup: Use highly resistant gloves such as "Silver Shield," polyvinyl alcohol, or Viton.[4][8] It is recommended to wear these under a pair of nitrile gloves to improve dexterity.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data for dichloromethane, including exposure limits and physical properties.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) 25 ppm (8-hour TWA)[4][9]
OSHA Short-Term Exposure Limit (STEL) 125 ppm (15-minute TWA)[4][9]
EPA Existing Chemical Exposure Limit (ECEL) 2 ppm (8-hour TWA)[1]
EPA Existing Chemical Exposure Limit (ECEL) 16 ppm (15-minute TWA)[1]
Boiling Point 39 °C / 102.2 °F[10]
Vapor Pressure 350 mbar @ 20°C[10]
Specific Gravity 1.33[10]

TWA: Time-Weighted Average

Operational Plan: Step-by-Step Guidance

Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Verify the availability of an emergency eyewash station and safety shower.[2][6]

  • Confirm all required PPE is available and in good condition. Inspect gloves for any signs of degradation before use.[8]

  • Designate a specific area within the fume hood for handling dichloromethane and label it accordingly.[1][6]

  • Locate spill cleanup materials and have them readily accessible.

Handling Procedure:

  • Transport dichloromethane in secondary containment, such as a bottle carrier, to the designated fume hood.[4][6]

  • Don the appropriate PPE as outlined above.

  • Perform all manipulations, including pouring and transferring, within the fume hood to minimize vapor release.[7]

  • Keep containers of dichloromethane tightly closed when not in use.[8][11]

  • Use the smallest practical quantity for the experiment.[4][8]

  • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, amines, and chemically active metals like aluminum and magnesium.[4][5][8][10]

Post-Handling Procedure:

  • Tightly seal all containers of dichloromethane.

  • Decontaminate the work area by wiping it down with a suitable solvent, followed by soap and water.[4][6]

  • Properly remove and dispose of contaminated gloves.[8][11]

  • Wash hands thoroughly with soap and water after removing PPE.[8][12]

Disposal Plan

Dichloromethane waste is considered hazardous and must be disposed of accordingly. Do not pour dichloromethane down the drain. [13][14]

Waste Collection:

  • Collect all dichloromethane waste, including contaminated materials, in a designated, chemically compatible, and properly labeled hazardous waste container.[5][13]

  • The container must be clearly labeled as "Hazardous Waste: Dichloromethane" and list any other components of the waste stream.[14]

  • Keep the waste container sealed and stored in a well-ventilated area, away from incompatible materials.[13]

Disposal Route:

  • Follow your institution's specific guidelines for hazardous waste disposal.[5]

  • Arrange for pickup by a licensed hazardous waste handler.[13] High-temperature incineration is a common and effective disposal method.[13]

Emergency Procedures

Spill Management:

  • Small spills (<250 ml) inside a fume hood: Can typically be cleaned up by trained laboratory personnel.[8] Use absorbent pads to soak up the spill, then decontaminate the area.[2][8]

  • Large spills or spills outside a fume hood: Evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.[2]

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][13]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station. Seek medical attention.[1][5][13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Workflow for Safe Handling of Dichloromethane

Dichloromethane_Handling_Workflow start_node Start: Handling Dichloromethane prep 1. Pre-Operational Checks - Verify fume hood & safety showers - Inspect required PPE - Designate work area start_node->prep end_node End: Procedure Complete decision_node decision_node process_node process_node hazard_node hazard_node handling 2. Handling Procedure - Work in fume hood - Wear appropriate PPE - Use minimal quantities prep->handling spill_check Spill or Exposure? handling->spill_check post_handling 3. Post-Handling - Seal containers - Decontaminate work area - Remove PPE waste_disposal 4. Waste Disposal - Collect in labeled container - Segregate from incompatible waste - Arrange for professional disposal post_handling->waste_disposal spill_check->post_handling No spill_response Emergency Spill Response - Evacuate if necessary - Use spill kit - Notify EHS spill_check->spill_response Spill exposure_response Emergency Exposure Response - Move to fresh air (inhalation) - Flush with water (skin/eyes) - Seek medical attention spill_check->exposure_response Exposure spill_response->post_handling exposure_response->post_handling waste_disposal->end_node

Caption: Workflow for the safe handling and disposal of dichloromethane.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.